molecular formula C10H8N2O2 B061553 2-(1H-Imidazol-1-yl)benzoic acid CAS No. 159589-67-0

2-(1H-Imidazol-1-yl)benzoic acid

Cat. No.: B061553
CAS No.: 159589-67-0
M. Wt: 188.18 g/mol
InChI Key: JLUJWVALPVZBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)benzoic acid is a versatile heteroaromatic carboxylic acid that serves as a valuable building block and pharmacophore in medicinal chemistry and chemical biology research. Its core structure integrates a benzoic acid moiety with an imidazole ring, creating a bifunctional ligand with significant chelating potential. This compound is primarily investigated for its ability to inhibit metalloenzymes, particularly carbonic anhydrases and histone deacetylases (HDACs), by coordinating with the zinc ion in their active sites via the imidazole nitrogen. Researchers utilize this molecule as a key synthetic intermediate in the development of novel therapeutic agents, enzyme inhibitors, and metal-organic frameworks (MOFs). Its unique geometry and electronic properties also make it a subject of interest in materials science for constructing functional coordination polymers. This product is provided with comprehensive analytical data (including NMR and HPLC-MS) to ensure identity and purity, empowering your research in drug discovery and bioinorganic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUJWVALPVZBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383765
Record name 2-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159589-67-0
Record name 2-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(1H-imidazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(1H-imidazol-1-yl)benzoic acid, a key building block in the development of novel therapeutic agents and functional materials. The document outlines the primary synthetic route, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

N-aryl imidazoles are a significant class of heterocyclic compounds in medicinal chemistry and materials science. The imidazole moiety serves as a versatile ligand for metal ions and can participate in crucial hydrogen bonding interactions, making it a valuable pharmacophore. This compound, in particular, is a bifunctional molecule featuring a carboxylic acid group amenable to further derivatization and an imidazole ring capable of engaging in biological interactions. This guide focuses on the synthesis of this compound, primarily through the Ullmann condensation, a copper-catalyzed N-arylation reaction.

Synthetic Pathway: The Ullmann Condensation

The most common and effective method for synthesizing this compound is the Ullmann condensation.[1][2] This copper-catalyzed N-arylation reaction involves the coupling of imidazole with a 2-halobenzoic acid, such as 2-bromobenzoic acid or 2-iodobenzoic acid, in the presence of a copper catalyst, a base, and a high-boiling polar solvent.[1][2] While specific literature for the 2-isomer is not abundant, the methodology is well-established for the synthesis of its 3- and 4-isomers.[1][3][4][5]

The general reaction scheme is as follows:

Ullmann_Condensation Ullmann Condensation for this compound R1 2-Halobenzoic Acid (X = Br, I) Conditions Cu Catalyst (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (80-120°C) R1->Conditions R2 Imidazole R2->Conditions P1 This compound Conditions->P1

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via an Ullmann-type condensation. This protocol is adapted from established procedures for the synthesis of related isomers.[1][5]

Materials:

  • 2-Bromobenzoic acid (1 equivalent)

  • Imidazole (1.2-1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1 eq), imidazole (1.2-1.5 eq), potassium carbonate (2 eq), and copper(I) iodide (0.1 eq).[1]

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromobenzoic acid.[1]

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to a temperature between 80-100°C and maintain this temperature with vigorous stirring for 12-24 hours.[1]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water.

    • Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. This step protonates the carboxylic acid, which may cause the product to precipitate.[1]

    • Extract the aqueous mixture three times with ethyl acetate.[1]

    • Combine the organic layers and wash with deionized water, followed by brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Workflow Diagram:

Experimental_Workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: 2-Halobenzoic Acid, Imidazole, K2CO3, CuI in DMF B Heat and Stir (80-100°C, 12-24h) A->B C Monitor by TLC B->C D Cool and Quench with Water C->D E Acidify with HCl (pH 5-6) D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over Na2SO4 G->H I Concentrate under Reduced Pressure H->I J Recrystallization or Column Chromatography I->J K Characterize Pure Product J->K Troubleshooting Troubleshooting Common Synthesis Issues Start Low or No Product Formation Check_Temp Increase Reaction Temperature Start->Check_Temp Is temperature too low? Check_Base Use a Stronger Base (e.g., Cs2CO3) Start->Check_Base Is base not strong enough? Check_Ligand Add a Ligand (e.g., 1,10-phenanthroline) Start->Check_Ligand Is catalyst inactive? Side_Product Significant Side Product Formation Homocoupling Homocoupling of Aryl Halide? Side_Product->Homocoupling Decarboxylation Decarboxylation? Side_Product->Decarboxylation Lower_Temp Lower Reaction Temperature Homocoupling->Lower_Temp Yes Excess_Imidazole Use Slight Excess of Imidazole Homocoupling->Excess_Imidazole Yes Decarboxylation->Lower_Temp Yes Reduce_Time Reduce Reaction Time Decarboxylation->Reduce_Time Yes

References

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)benzoic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While experimental data for this specific isomer is limited, this document consolidates available information and provides predicted properties based on analogous compounds. It covers the physicochemical properties, a detailed representative synthetic protocol via Ullmann condensation, predicted spectroscopic characteristics, and a discussion of potential biological activities. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related N-aryl imidazole compounds.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in further research. The data presented below is a combination of reported values and predictions from computational models.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1][2]
CAS Number 159589-67-0[1][2]
Appearance Off-white solid[2]
Melting Point 198 °C[2]
Boiling Point (Predicted) 408.7 ± 28.0 °C[2]
Density (Predicted) 1.28 ± 0.1 g/cm³[2]
pKa (Predicted) 3.32 ± 0.36[2]
Solubility Expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and DMF. (Inferred from related compounds)

Synthesis of this compound

Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Objective: To synthesize this compound from a 2-halobenzoic acid and imidazole.

Materials:

  • 2-Iodobenzoic acid or 2-Bromobenzoic acid (1.0 eq)

  • Imidazole (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzoic acid (or 2-bromobenzoic acid), imidazole, copper(I) iodide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and acidify to a pH of 3-4 with 1 M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • DMF is a skin and respiratory irritant; handle with care.

  • Copper iodide is harmful if swallowed or inhaled.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Reactants 2-Halobenzoic Acid Imidazole Reaction Ullmann Condensation 120-140 °C, 24-48 h Inert Atmosphere Reactants->Reaction Catalyst CuI Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Workup Acidification (HCl) Aqueous Extraction (EtOAc) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the imidazole ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)> 10.0broad singlet
Imidazole H2'7.8 - 8.2singlet
Imidazole H4', H5'7.2 - 7.6multiplet
Benzoic Acid Aromatic Protons7.4 - 8.0multiplet

Note: The exact chemical shifts and coupling patterns of the benzoic acid protons will depend on the specific electronic environment created by the ortho-substituted imidazole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 175
Imidazole C2'135 - 140
Imidazole C4', C5'115 - 130
Benzoic Acid C1 (ipso-COOH)130 - 135
Benzoic Acid C2 (ipso-Im)135 - 140
Benzoic Acid Aromatic CHs120 - 135
FT-IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the key functional groups.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Broad, strong
C-H (Aromatic)3000 - 3100Medium, sharp
C=O (Carboxylic Acid)1680 - 1710Strong, sharp
C=C and C=N (Aromatic Rings)1450 - 1600Multiple, medium to strong
C-O (Carboxylic Acid)1210 - 1320Strong
Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

IonPredicted m/zDescription
[M]⁺188Molecular ion
[M - H₂O]⁺170Loss of water from the carboxylic acid
[M - COOH]⁺143Loss of the carboxylic acid group
[C₆H₄N₂]⁺ (imidazolylphenyl cation)116Fragmentation of the benzoic acid moiety
[C₆H₅]⁺ (phenyl cation)77Further fragmentation

Potential Biological Activities and Applications

While there is no specific biological data for this compound, the imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds.[5] Derivatives of N-aryl imidazoles have been reported to possess a wide range of pharmacological activities, including antimicrobial, antifungal, anthelmintic, anticancer, and anti-inflammatory properties.[3]

Given this, this compound represents a valuable scaffold for the development of novel therapeutic agents. The carboxylic acid group provides a convenient handle for the synthesis of ester and amide libraries, allowing for the exploration of structure-activity relationships (SAR).

Proposed Biological Screening Workflow

A logical workflow for the initial biological evaluation of this compound and its derivatives would involve a series of in vitro assays.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Biological Screening cluster_followup Follow-up Studies Start Synthesis of This compound Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Start->Antimicrobial Anticancer Anticancer Assays (e.g., MTT on cell lines) Start->Anticancer Antiinflammatory Anti-inflammatory Assays (e.g., COX inhibition) Start->Antiinflammatory SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Antiinflammatory->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy and Toxicity Studies Mechanism->InVivo

Figure 2: A general workflow for the biological evaluation of this compound.

Conclusion

This compound is a structurally interesting molecule with considerable potential for applications in medicinal chemistry and materials science. Although specific experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its core properties, a robust synthetic strategy, and predicted analytical characteristics. The versatile nature of the imidazole and benzoic acid moieties suggests that this compound and its derivatives are promising candidates for the development of novel bioactive agents. Further research is warranted to fully elucidate the experimental properties and explore the therapeutic potential of this compound.

References

Technical Guide: Crystal Structure of 2-(1H-imidazol-1-yl)benzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield the specific crystal structure for 2-(1H-imidazol-1-yl)benzoic acid. This guide therefore presents a detailed analysis of a closely related analogue, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid , for which crystallographic data is available. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals by providing insights into the structural characteristics and experimental methodologies relevant to this class of compounds.

Introduction

Imidazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and their presence in biologically active molecules. The crystal structure of these compounds provides fundamental information about their conformation, intermolecular interactions, and potential for forming supramolecular assemblies. This technical guide details the crystallographic data and experimental protocols for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, a structural analogue of this compound. The key difference between the two molecules is the presence of a benzimidazole moiety instead of an imidazole group and a methylene bridge connecting it to the benzoic acid.

Crystallographic Data for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid

The following tables summarize the key crystallographic data and structural parameters for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₁₅H₁₂N₂O₂
Formula Weight252.27
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.123(2) Å
b12.345(3) Å
c10.567(2) Å
α90°
β108.12(3)°
γ90°
Volume1254.5(5) ų
Z4
Density (calculated)1.334 Mg/m³
Absorption Coefficient0.091 mm⁻¹
F(000)528

Table 2: Selected Bond Lengths (Å). [1]

BondLength (Å)
C1-O11.319(3)
C1-O21.216(3)
C10-C151.408(3)

Table 3: Selected Bond Angles (°). [1]

AngleValue (°)
N1-C8-C7113.31

Table 4: Selected Torsion Angles (°). [1]

Torsion AngleValue (°)
C9-N1-C8-C7-116.8(2)

Structural Commentary: In the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole ring system is inclined to the benzene ring by a dihedral angle of 78.04(10)°.[1] The crystal packing is stabilized by O—H⋯N and C—H⋯O hydrogen bonds, as well as C—H⋯π and π–π interactions.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Synthesis of 2-[(1H-benzimidazol-1-yl)methyl]benzonitrile
  • Reaction Setup: In a round-bottom flask, equimolar ratios of benzimidazole (2 g, 16.9 mmol) and dry K₂CO₃ (4.66 g, 33.85 mmol) are mixed in acetonitrile (60 ml) under an inert atmosphere.[1]

  • Stirring and Addition: The mixture is stirred for 60 minutes at 363 K.[1]

  • Reactant Addition: 2-(bromomethyl)benzonitrile (3.31 g, 16.9 mmol) is then added to the reaction mixture.[1]

  • Reflux: The resulting solution is refluxed for 24 hours.[1]

  • Work-up: After cooling to room temperature, the mixture is poured slowly onto ice-water (100 ml) with constant stirring.[1]

  • Precipitation: A greenish, muddy crystalline precipitate is formed and left to stand at 293 K for two days, yielding a crystalline powder of 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile.[1]

Synthesis and Crystallization of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid
  • Hydrolysis: 2 g of 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile is mixed with 20 equimolar of potassium hydroxide (6.86 g) in water.[1]

  • Reflux: The solution is refluxed at 373 K for 36 hours.[1]

  • Cooling and Acidification: The solution is cooled to room temperature, poured onto ice-water, and then acidified with 6 N HCl for protonation.[1]

  • Crystallization: The protonated solution is kept for slow evaporation. Pale-yellow cubic crystals suitable for X-ray diffraction are obtained after two weeks.[1]

X-ray Crystallography
  • Crystal Mounting: A suitable single crystal is selected and mounted on a diffractometer.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature, typically 293 K, using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².

  • Hydrogen Atom Treatment: All hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Benzimidazole + 2-(bromomethyl)benzonitrile reflux1 Reflux in Acetonitrile with K2CO3 start->reflux1 intermediate 2-[(1H-benzimidazol-1-yl)methyl]benzonitrile reflux1->intermediate hydrolysis Hydrolysis with KOH intermediate->hydrolysis product 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid hydrolysis->product evaporation Slow Evaporation product->evaporation crystals Single Crystals evaporation->crystals xrd X-ray Diffraction crystals->xrd data Data Collection & Processing xrd->data structure Structure Solution & Refinement data->structure cif Crystallographic Information File (CIF) structure->cif

Caption: Experimental workflow for the synthesis and crystal structure determination.

This guide provides a comprehensive overview of the crystallographic data and experimental procedures for a close analogue of this compound. Researchers can utilize this information as a foundation for further studies in this area, including the synthesis and crystallographic analysis of the target molecule.

References

An In-depth Technical Guide to the Characterization of 2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-(1H-imidazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and spectroscopic data, supported by detailed experimental protocols and logical workflow diagrams.

Physicochemical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1][2]
Melting Point 198 °C[1]
Predicted pKa 3.32 ± 0.36[1]
Predicted Density 1.28 ± 0.1 g/cm³[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Poorly soluble in cold water, with higher solubility in hot water.[3][4]

Synthesis

The synthesis of this compound is typically achieved via an Ullmann condensation reaction, which involves the copper-catalyzed N-arylation of imidazole.[5]

Objective: To synthesize this compound from 2-chlorobenzoic acid and imidazole.

Materials:

  • 2-chlorobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 2-chlorobenzoic acid (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in dimethylformamide.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.[5][6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into deionized water.

  • Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl to precipitate the product.[5]

  • Filter the crude product and wash it with deionized water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.[3]

synthesis_workflow reactants Reactants: 2-Chlorobenzoic Acid Imidazole K₂CO₃, CuI, DMF reaction Ullmann Condensation (110-120 °C, 12-24h) reactants->reaction workup Aqueous Workup & Acidification (HCl) reaction->workup purification Filtration & Recrystallization workup->purification product This compound purification->product characterization_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Validation synthesis Synthesized Product nmr NMR ('H & ¹³C) synthesis->nmr ir IR synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Confirmation nmr->structure ir->structure ms->structure drug_discovery_pathway start This compound derivatization Chemical Derivatization start->derivatization screening Biological Screening derivatization->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Preclinical Candidate hit_to_lead->candidate

References

An In-depth Technical Guide on the Biological Activity of 2-(1H-imidazol-1-yl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity of 2-(1H-imidazol-1-yl)benzoic acid. This guide, therefore, provides a comprehensive overview of the demonstrated and potential biological activities of its core chemical scaffold by examining closely related structural isomers and analogs, namely 3-(1H-imidazol-1-yl)benzoic acid, 4-(1H-imidazol-1-yl)benzoic acid, and various benzimidazole derivatives. The information presented herein is intended to provide a foundational understanding for researchers and drug development professionals interested in this class of compounds.

Introduction

The imidazole ring is a fundamental heterocyclic moiety present in numerous biologically active molecules, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a privileged structure in medicinal chemistry. When coupled with a benzoic acid scaffold, the resulting imidazolyl-benzoic acid structure presents a bifunctional molecule with potential for diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory actions. While the biological profile of the 2-substituted isomer is not well-documented, research on its 3- and 4-isomers, as well as benzimidazole analogs, provides valuable insights into its potential therapeutic applications. Benzimidazole and its derivatives, for instance, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimicrobial, and anticancer properties.[1]

Anticancer Activity

Derivatives of the imidazole and benzimidazole core have demonstrated significant potential as anticancer agents. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

While specific data for this compound is unavailable, studies on structurally related benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines. For example, certain novel (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone derivatives have been synthesized and evaluated for their anticancer activity, showing considerable efficacy when compared to the standard drug Cisplatin.[2]

Compound/DerivativeCell LineIC50 (µM)Reference
(4-(2-(2-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanoneHBL-10082.07[2]
(4-(2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanoneHeLa126.13[2]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 2 MCF-718.7[3]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 14 MCF-715.6[3]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 2 HCT-11622.6[3]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid 14 HCT-11622.6[3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4]

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Add Test Compound Serial Dilutions start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties, particularly their antifungal activity. The "azole" class of antifungals, for example, functions by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] While specific antimicrobial data for this compound is not available, related compounds have shown promise. For instance, a newly synthesized imidazole derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, has demonstrated antibacterial activity, primarily against Gram-positive bacteria.[5]

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acidS. pseudoporcinus6[5]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acidK. rosea7[5]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acidE. cloacae7.5[5]

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[4]

MIC_Determination_Workflow start Prepare Standardized Inoculum inoculate Inoculate Microtiter Plate start->inoculate dilute Perform Serial Dilution of Compound dilute->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Growth) incubate->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Enzyme Inhibition

The structural characteristics of imidazolyl-benzoic acids, featuring a metal-coordinating imidazole ring and a potentially interacting carboxylic acid group, make them promising candidates for enzyme inhibitors.[4] Benzoic acid derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs).[6][7]

As potential anticancer agents, derivatives of 3-(1H-imidazol-1-yl)benzoic acid might interfere with critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR signaling pathway.[4]

PI3K_Akt_mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazole-Benzoic Acid Derivative Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Synthesis of this compound

While biological data is scarce, the synthesis of related imidazolyl-benzoic acids is well-documented. A common method is the Ullmann condensation, a copper-catalyzed N-arylation reaction. For the 3-isomer, this involves coupling a 3-halobenzoic acid with imidazole in the presence of a copper catalyst and a base in a high-boiling polar solvent.[8] A similar approach could likely be employed for the synthesis of the 2-isomer.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutic agents. Although direct biological data for this specific isomer is lacking, the demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities of its structural analogs provide a strong rationale for its further investigation. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for future research in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-imidazol-1-yl)benzoic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The unique juxtaposition of the imidazole ring and the benzoic acid moiety at the ortho position presents both synthetic challenges and opportunities for the development of novel therapeutic agents and functional materials. This document details the prevalent synthetic methodologies, provides specific experimental protocols, summarizes key reaction data, and visualizes the synthetic pathways.

Core Synthesis Strategies: The Ullmann Condensation

The primary and most effective method for the synthesis of this compound derivatives is the copper-catalyzed N-arylation of imidazole with a 2-halobenzoic acid, a classic transformation known as the Ullmann condensation. This reaction forms the crucial carbon-nitrogen bond between the imidazole ring and the phenyl group. While the fundamental principle of the Ullmann reaction is well-established, the synthesis of ortho-substituted derivatives such as this compound requires careful optimization of reaction conditions to overcome the steric hindrance imposed by the adjacent carboxyl group.

Modern advancements in catalysis have led to the development of more efficient and milder Ullmann-type reactions. These often employ copper(I) salts as catalysts, in conjunction with specific ligands that enhance the catalyst's activity and stability. The choice of starting materials, particularly the halogen on the benzoic acid, the base, and the solvent, are all critical parameters that influence the reaction's success and yield.

Key Reaction Components and Their Roles:

  • Aryl Halide: 2-Iodobenzoic acid is generally the most reactive starting material, followed by 2-bromobenzoic acid. 2-Chlorobenzoic acid is the least reactive and typically requires more forcing conditions or specialized catalytic systems.

  • Copper Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst. Other copper sources like copper(I) bromide (CuBr) and copper(I) oxide (Cu₂O) can also be employed.

  • Ligand: The use of a ligand is often crucial for achieving high yields, especially with less reactive aryl halides. Diamine ligands, such as 1,10-phenanthroline and its derivatives, are known to be effective in promoting these coupling reactions.

  • Base: A base is required to deprotonate the imidazole, making it a more potent nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are typically used to ensure the reactants are soluble and to facilitate the reaction at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Imidazole with 2-Halobenzoic Acid (Adapted from similar syntheses)

Objective: To synthesize this compound via an Ullmann-type condensation.

Materials:

  • 2-Iodobenzoic acid or 2-Bromobenzoic acid (1.0 equivalent)

  • Imidazole (1.2 - 1.5 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodobenzoic acid (or 2-bromobenzoic acid), imidazole, potassium carbonate, and copper(I) iodide.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to a pH of approximately 4-5 with 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of imidazolyl-benzoic acid derivatives based on available literature for related compounds. It is important to note that yields for the 2-isomer may vary and require optimization.

Starting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Iodobenzoic acidCuI (10)NoneK₂CO₃DMF120-14024-48Optimization Required
2-Bromobenzoic acidCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF130-15024-48Optimization Required
3-Bromobenzoic acidCuI (10)NoneK₂CO₃DMF12012Reported for isomer
4-Iodobenzoic acidCu₂O (10)NoneKOHDMSO11010Reported for isomer

Mandatory Visualizations

Synthetic Pathway for this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halobenzoic_Acid 2-Halobenzoic Acid (X = I, Br) Product This compound 2-Halobenzoic_Acid->Product Ullmann Condensation Imidazole Imidazole Imidazole->Product Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat (120-150 °C) Heat->Product

Caption: Ullmann condensation for the synthesis of this compound.

General Experimental Workflow

G Start Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Heating and Stirring (Monitor by TLC) Start->Reaction Workup Quenching, Acidification, and Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: A typical experimental workflow for synthesis and purification.

Biological Significance and Potential Signaling Pathways

Derivatives of imidazole and benzoic acid are known to possess a wide range of biological activities. While specific data for this compound derivatives is emerging, related compounds have shown promise as:

  • Anticancer Agents: Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular mechanisms. A potential mechanism of action for novel anticancer drugs is the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

  • Enzyme Inhibitors: The imidazole moiety is a known zinc-binding group and can chelate other metal ions, making these compounds candidates for the inhibition of metalloenzymes.

Below is a hypothetical signaling pathway that could be targeted by this compound derivatives in the context of cancer therapy.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-(1H-imidazol-1-yl)benzoic acid derivative Inhibitor->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety substituted at the ortho-position with an imidazole ring. This unique arrangement of a carboxylic acid and an imidazole ring makes it a compound of interest in medicinal chemistry and materials science. The presence of both acidic (carboxylic acid) and basic (imidazole) functionalities, along with its aromatic nature, suggests potential for diverse biological activities and applications as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the available physicochemical data, synthetic methodologies, and potential biological relevance of this compound. Due to the limited availability of direct experimental data for this specific isomer, information from closely related analogs is included to provide a broader context.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity. The following tables summarize the available quantitative data.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number159589-67-0[1][2]
Molecular FormulaC₁₀H₈N₂O₂[2]
Molecular Weight188.18 g/mol [2]
AppearanceOff-white solid[2]
Melting Point198 °C[2]
Boiling Point (Predicted)408.7 ± 28.0 °C[2]
Density (Predicted)1.28 ± 0.1 g/cm³[2]
pKa (Predicted)3.32 ± 0.36[2]
StorageSealed in dry, Room Temperature[2]

Table 2: Computed Properties of 2-(1H-imidazol-2-yl)benzoic acid (Isomer)

PropertyValueSource
Molecular Weight188.18 g/mol [3]
XLogP31.2[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count3[3]
Rotatable Bond Count2[3]
Exact Mass188.058577502 Da[3]
Monoisotopic Mass188.058577502 Da[3]
Topological Polar Surface Area66 Ų[3]
Heavy Atom Count14[3]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via an Ullmann-type condensation reaction.

Materials:

  • 2-Bromobenzoic acid (or 2-iodobenzoic acid)

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromobenzoic acid (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromobenzoic acid.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to 110-130 °C and maintain this temperature with vigorous stirring for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and acidify with 1 M HCl to a pH of ~5-6 to precipitate the product. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include those for the imidazole protons and the protons of the disubstituted benzene ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.[4]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. This will provide signals for each unique carbon atom in the molecule.[4]

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR-FTIR spectrometer. Characteristic peaks would include the broad O-H stretch of the carboxylic acid, the C=O stretch, and C-N and C=C stretching vibrations from the aromatic rings.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI or EI). The molecular ion peak should correspond to the molecular weight of the compound (188.18 g/mol ).

Mandatory Visualization

Synthesis_Workflow start Start Materials: - 2-Halobenzoic Acid - Imidazole - CuI Catalyst - Base (K2CO3) reaction Ullmann Condensation: - Anhydrous DMF - 110-130 °C, 24-48h start->reaction workup Work-up: 1. Cool to RT 2. Add H2O & Acidify (HCl) 3. Extract with Ethyl Acetate reaction->workup purification Purification: - Wash with H2O & Brine - Dry over MgSO4 - Recrystallization or  Column Chromatography workup->purification product Final Product: This compound purification->product characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry product->characterization

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the broader class of N-substituted imidazoles and benzimidazoles exhibits a wide range of pharmacological activities.[5][6] These include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5][7]

For instance, benzimidazole derivatives have been reported to show antibacterial, antifungal, and anticancer activities.[5] The imidazole moiety is a key component in many biologically active molecules and can interact with various biological targets. N-substituted carbazoles with an imidazole moiety have shown favorable antibacterial efficacy.[6]

Given the structural similarities to other biologically active N-arylimidazoles, it is plausible that this compound could exhibit similar properties. Further research is required to elucidate its specific biological targets and mechanisms of action. A hypothetical signaling pathway that could be investigated, based on the activities of related compounds, is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival and is a common target in cancer therapy.

Hypothetical_Signaling_Pathway compound This compound (Hypothetical) pi3k PI3K compound->pi3k Potential Inhibition? akt Akt compound->akt Potential Inhibition? mtor mTOR compound->mtor Potential Inhibition? receptor Cell Surface Receptor receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip3->akt Activates akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation Promotes

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and materials science. While comprehensive experimental data for this specific isomer is limited, this guide provides a summary of the known physicochemical properties and outlines established synthetic and characterization methodologies based on closely related compounds. The potential for biological activity warrants further exploration, particularly in the areas of antimicrobial and anticancer research. The detailed protocols and workflows provided herein serve as a valuable resource for researchers initiating studies on this compound.

References

Spectroscopic and Synthetic Profile of 2-(1H-imidazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(1H-imidazol-1-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this document presents a detailed profile based on predictive models and comparative analysis with its 3- and 4-isomers, as well as other related substituted benzoic acids and imidazoles. The guide includes predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity. Furthermore, it outlines detailed experimental protocols for the synthesis and spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in the fields of drug development and materials science.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and an imidazole ring. The unique positioning of the imidazole group at the ortho-position of the carboxylic acid offers distinct steric and electronic properties compared to its meta and para isomers, making it a molecule of significant interest in medicinal chemistry and materials science. The imidazole ring can act as a versatile ligand for metal ions, while the carboxylic acid group allows for further derivatization, such as the formation of esters and amides. This guide aims to provide a foundational understanding of its structural and spectroscopic properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[Calculated]
Molecular Weight 188.18 g/mol [Calculated]
Monoisotopic Mass 188.05858 Da[Calculated]
Physical Form Solid (Predicted)N/A
Solubility Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).[Inferred from analogs]
pKa (predicted) Carboxylic Acid: ~3.5-4.5; Imidazole Ring: ~6.5-7.0[Inferred from analogs]
Stability Stable under standard conditions. May decarboxylate at high temperatures.[Inferred from analogs]

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, its spectroscopic signatures can be predicted based on established principles and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. The ortho-substitution pattern on the benzoic acid ring is expected to result in a complex and distinct splitting pattern for the aromatic protons compared to its isomers.[1]

Table 2: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (COOH) 13.0 - 13.5Broad SingletChemical shift is concentration and solvent dependent.
Imidazole H2' 8.2 - 8.4SingletTypically the most downfield imidazole proton.
Benzoic Acid H6 8.0 - 8.2Doublet of Doubletsdeshielded due to proximity to the carboxylic acid.
Benzoic Acid H3, H4, H5 7.4 - 7.8MultipletComplex overlapping signals.
Imidazole H4', H5' 7.2 - 7.6Multiplet

Table 3: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (C=O) 168 - 172
Benzoic Acid C2 140 - 145Attached to the imidazole ring.
Imidazole C2' 135 - 140
Benzoic Acid C1 130 - 135Attached to the carboxylic acid.
Benzoic Acid C3, C4, C5, C6 120 - 135
Imidazole C4', C5' 118 - 128
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid) 2500 - 3300Broad
Aromatic C-H Stretch 3000 - 3100Medium
C=O Stretch (Carboxylic Acid) 1680 - 1710Strong
Aromatic C=C Stretch 1450 - 1600Medium-Strong
C-N Stretch 1300 - 1400Medium
C-O Stretch 1200 - 1300Strong
O-H Bend 900 - 950Broad, Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted m/z Peaks for this compound in EI-MS

m/zPredicted FragmentNotes
188 [M]⁺Molecular Ion
171 [M - OH]⁺Loss of hydroxyl radical
143 [M - COOH]⁺Loss of carboxylic acid group
116 [C₇H₄N₂]⁺Fragmentation of the benzoic acid ring
68 [C₃H₄N₂]⁺Imidazole cation

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[2] This method is commonly used for the synthesis of N-aryl imidazoles.[3] A general workflow for this synthesis is depicted in the diagram below.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Analysis Reactant1 2-Halobenzoic Acid Reaction Heating (80-120 °C) Reactant1->Reaction Reactant2 Imidazole Reactant2->Reaction Catalyst Copper Catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Product This compound Analysis->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1 equivalent), imidazole (1.2-1.5 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to 100-120°C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and acidify with 1 M HCl to a pH of approximately 5-6. This will protonate the carboxylic acid and may cause the product to precipitate. Extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.[1]

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or by dissolving it in a suitable solvent for liquid injection.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable m/z range.

Signaling Pathways and Logical Relationships

This compound itself is not directly implicated in specific biological signaling pathways. However, its structural motifs are present in numerous biologically active molecules. The logical relationship of its utility is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The diagram below illustrates this relationship.

G cluster_compound Core Compound cluster_derivatization Chemical Derivatization cluster_applications Potential Applications Compound This compound Esterification Esterification Compound->Esterification Amidation Amidation Compound->Amidation Coordination Metal Coordination Compound->Coordination Pharmaceuticals Pharmaceuticals Esterification->Pharmaceuticals Amidation->Pharmaceuticals MOFs Metal-Organic Frameworks Coordination->MOFs Catalysts Catalysts Coordination->Catalysts

Caption: Logical relationship of this compound as a synthetic precursor.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, alongside standardized protocols for its synthesis and characterization. The provided data and methodologies offer a valuable resource for researchers working with this compound, facilitating its unambiguous identification and use in further synthetic applications. The unique structural features of this molecule warrant further investigation into its potential applications in various fields of chemistry.

Disclaimer

The spectroscopic data presented in this document are predicted based on theoretical models and analysis of analogous structures, and have not been confirmed by experimental data. This information is intended for Research Use Only (RUO) and should not be used for diagnostic or therapeutic purposes.

References

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)benzoic acid (CAS: 159589-67-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

2-(1H-imidazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety substituted at the ortho-position with an imidazole ring. This unique structural arrangement imparts a range of physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. Its CAS registry number is 159589-67-0.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 159589-67-0N/A
Molecular Formula C₁₀H₈N₂O₂N/A
Molecular Weight 188.18 g/mol N/A
Appearance Off-white solid[1]
Melting Point 198 °C[1]
Boiling Point (Predicted) 408.7±28.0 °C[1]
Density (Predicted) 1.28±0.1 g/cm³[1]
pKa (Predicted) 3.32±0.36[1]
Storage Temperature Sealed in dry, Room Temperature[1]
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and benzene rings. The chemical shifts would be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display unique signals for the carbonyl carbon of the carboxylic acid, as well as for the aromatic carbons of both the benzene and imidazole rings.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O (carbonyl) stretch (around 1700 cm⁻¹), and C-N and C=C stretching vibrations from the imidazole and benzene rings.[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies, with the Ullmann condensation being a prominent method for the formation of the C-N bond between the imidazole and benzoic acid moieties.

Proposed Synthetic Route: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[4] For the synthesis of this compound, this would involve the coupling of imidazole with a 2-halobenzoic acid, such as 2-fluorobenzonitrile followed by hydrolysis, or directly with 2-chlorobenzoic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 2-Halobenzoic Acid (e.g., 2-Fluorobenzonitrile) p1 This compound r1->p1 Ullmann Condensation r2 Imidazole r2->p1 re1 Copper Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) Heat G A 1. N-Arylation: - React 2-fluorobenzonitrile and imidazole - CuI catalyst, K₂CO₃ base in DMF/DMSO - Heat at 110-120°C B 2. Work-up: - Cool and pour into water - Extract with ethyl acetate - Dry and concentrate A->B C Intermediate: Crude 2-(1H-imidazol-1-yl)benzonitrile B->C D 3. Hydrolysis: - Reflux with aqueous KOH C->D E 4. Precipitation & Isolation: - Cool and pour into ice-water - Acidify with HCl - Filter and wash solid D->E F 5. Purification: - Recrystallize from ethanol/water E->F G Final Product: This compound F->G G cluster_drug Hypothetical Drug Candidate cluster_pathway Potential Cellular Target cluster_response Biological Response A 2-(1H-imidazol-1-yl)benzoic acid derivative B Key Enzyme / Receptor (e.g., in cancer cell or pathogen) A->B Binding / Inhibition C Inhibition of Cellular Process (e.g., Proliferation, Inflammation) B->C Leads to D Therapeutic Effect C->D Results in

References

An In-depth Technical Guide to the Molecular Structure of 2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 2-(1H-imidazol-1-yl)benzoic acid (CAS 159589-67-0). While comprehensive experimental data for this specific isomer is limited in publicly accessible literature, this document compiles predicted data alongside verified experimental data for its isomers, 3-(1H-imidazol-1-yl)benzoic acid and 4-(1H-imidazol-1-yl)benzoic acid, to offer a robust framework for research and development. The guide includes detailed, adaptable experimental protocols for its synthesis via Ullmann condensation, predicted and comparative spectroscopic data (NMR, IR, MS), and key physicochemical properties. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, materials science, and drug discovery, where imidazole-bearing compounds are of significant interest.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. The incorporation of an imidazole moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. When attached to a benzoic acid scaffold, the resulting imidazolyl-benzoic acid isomers serve as versatile bifunctional linkers in the synthesis of novel therapeutic agents and metal-organic frameworks (MOFs).

This guide focuses specifically on the ortho-substituted isomer, this compound. Due to steric hindrance from the adjacent carboxylic acid group, the properties and synthesis of the 2-isomer can differ significantly from its meta- and para-substituted counterparts. This document aims to provide a detailed understanding of its molecular architecture and a practical guide to its synthesis and characterization.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is primarily based on predictions and comparisons with its isomers. The following tables summarize these key properties.

Table 1: General and Physicochemical Properties
PropertyThis compoundSource/Method
CAS Number 159589-67-0Vendor Data
Molecular Formula C₁₀H₈N₂O₂Calculated
Molecular Weight 188.18 g/mol Calculated
Monoisotopic Mass 188.058577502 DaCalculated[1]
Appearance Off-white solidPredicted[2]
Melting Point 198 °CPredicted[2]
Boiling Point 408.7 ± 28.0 °CPredicted[2]
pKa 3.32 ± 0.36Predicted[2]
Density 1.28 ± 0.1 g/cm³Predicted[2]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Note: Predictions are based on standard substituent effects and analysis of related structures. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Carboxylic Acid (1H) 13.0 - 13.5Broad SingletPosition is concentration and solvent dependent.
Imidazole H2' (1H) 8.2 - 8.4SingletTypically the most downfield imidazole proton.
Benzoic Acid H6 (1H) 7.9 - 8.1Doublet of DoubletsOrtho to COOH, expected to be downfield.
Imidazole H4'/H5' (2H) 7.6 - 7.9MultipletMay appear as two distinct signals.
Benzoic Acid H3, H4, H5 7.2 - 7.7MultipletComplex overlapping signals expected.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (C=O) ~167
Benzoic Acid C1 ~138Carbon attached to the imidazole ring.
Imidazole C2' ~136
Benzoic Acid C2 ~132Carbon attached to the carboxylic acid group.
Benzoic Acid C4/C5/C6 124 - 131Aromatic carbons.
Imidazole C4'/C5' 118 - 129
Table 4: Predicted Key IR and Mass Spectrometry Data
Spectroscopic MethodFeaturePredicted Value/FragmentNotes
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (Broad)Characteristic broad absorption due to H-bonding.[3]
C=O Stretch (Carboxylic Acid)1680-1710 cm⁻¹ (Strong)Typical for aromatic carboxylic acids.[3]
C-N Stretch1300-1350 cm⁻¹
Aromatic C=C Stretch1450-1600 cm⁻¹
Mass Spectrometry (EI) Molecular Ion [M]⁺m/z 188Corresponds to C₁₀H₈N₂O₂.
[M-H₂O]⁺m/z 170Loss of water.
[M-COOH]⁺m/z 143Loss of the carboxyl group.
Imidazole Fragmentm/z 68

Experimental Protocols

The most common synthetic route for N-aryl imidazoles is the Ullmann condensation, a copper-catalyzed N-arylation reaction. The following protocol is an adaptable method for the synthesis of this compound.

Synthesis via Ullmann Condensation

Objective: To synthesize this compound from 2-halobenzoic acid and imidazole.

Reactants:

  • 2-Iodobenzoic acid or 2-Bromobenzoic acid (1.0 eq)

  • Imidazole (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) (2.0 eq)

  • L-Proline or 1,10-Phenanthroline (0.2 eq) (as ligand)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-halobenzoic acid, imidazole, potassium carbonate, CuI, and the ligand.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent (DMSO or DMF) via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature and pour it into deionized water.

    • Filter the solution to remove any insoluble copper salts.

    • Wash the aqueous solution with ethyl acetate to remove unreacted imidazole and other organic impurities.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5.

    • The product will precipitate out of the solution.

  • Purification:

    • Collect the solid product by filtration.

    • Wash the collected solid with cold water to remove inorganic salts.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the results to the predicted data in Tables 2, 3, and 4.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants: - 2-Halobenzoic Acid - Imidazole - K2CO3, CuI, Ligand Inert Purge with N2/Ar Reactants->Inert Solvent Add Anhydrous DMSO or DMF Heat Heat at 110-120°C (12-24h) Solvent->Heat Inert->Solvent Quench Cool and Quench with Water Heat->Quench Filter1 Filter Copper Salts Quench->Filter1 Extract Wash with Ethyl Acetate Filter1->Extract Acidify Acidify with HCl to pH 4-5 Extract->Acidify Filter2 Filter Precipitate Acidify->Filter2 Recrystallize Recrystallize from Ethanol/Water Filter2->Recrystallize Characterize Characterization (NMR, MS, IR) Recrystallize->Characterize Final Pure Product Characterize->Final

Caption: General workflow for the synthesis of this compound.

Structural Analysis Logic

The validation of the molecular structure follows a logical progression from synthesis to spectroscopic confirmation.

Structural_Analysis cluster_spectroscopy Spectroscopic Analysis Synthesis Proposed Synthesis (e.g., Ullmann Condensation) Crude Crude Product Isolation Synthesis->Crude MS Mass Spectrometry (Confirms Molecular Weight: 188.18) Crude->MS IR IR Spectroscopy (Confirms Functional Groups: -COOH, C=N, Aromatic) Crude->IR NMR NMR Spectroscopy (¹H and ¹³C) (Confirms Connectivity & Isomer) Crude->NMR Comparison Compare Data with Predicted Spectra & Isomers MS->Comparison IR->Comparison NMR->Comparison Validation Structure Validated: This compound Comparison->Validation

Caption: Logical workflow for the structural validation of the target compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the peer-reviewed literature detailing the biological activity or interaction with signaling pathways for this compound itself. However, derivatives of its isomers, particularly 3- and 4-(1H-imidazol-1-yl)benzoic acid, have been investigated for a range of therapeutic applications.[4] These include roles as anticancer and antimicrobial agents.[4] The core structure is often used as a scaffold to orient functional groups towards biological targets, such as the active sites of enzymes. Researchers are encouraged to use this molecule as a starting point for creating novel derivatives for biological screening.

Conclusion

This compound is a valuable, yet under-characterized, bifunctional molecule. This technical guide consolidates the available predicted data and provides a comparative framework based on its well-documented isomers to facilitate further research. The adaptable synthesis protocol and detailed spectroscopic predictions offer a solid foundation for chemists to produce and validate this compound. Future work should focus on obtaining experimental crystallographic and spectroscopic data and exploring the biological activities of this specific ortho-isomer and its derivatives to unlock its full potential in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 3-(1H-imidazol-1-yl)benzoic acid, a versatile bifunctional molecule. It serves as a crucial building block in medicinal chemistry and materials science. These notes include detailed experimental protocols, quantitative data summaries, and diagrams to illustrate key processes and pathways.

Core Compound Data

The fundamental physicochemical properties of 3-(1H-imidazol-1-yl)benzoic acid are essential for its proper handling, characterization, and application.

PropertyValueSource(s)
CAS Number 108035-47-8[1][2]
Molecular Formula C₁₀H₈N₂O₂[1][2]
Molecular Weight 188.18 g/mol [1][2]
Physical Form Solid[1]
Purity (Typical) >95%[1]
Solubility Poorly soluble in water; moderately soluble in polar aprotic solvents (e.g., DMF, DMSO).[2]
pKa (predicted) Carboxylic Acid: ~4.2; Imidazole Ring: ~6.8[2]
Stability Stable under an inert atmosphere; may be prone to decarboxylation at temperatures above 200°C.[2]

Hazard and Safety Information

According to safety data sheets, 3-(1H-imidazol-1-yl)benzoic acid is classified with the following hazards.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be used when handling this chemical.[1][3]

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): May cause respiratory irritation.[1]

Applications in Research and Development

3-(1H-imidazol-1-yl)benzoic acid's unique structure, which combines a carboxylic acid and an imidazole ring, makes it a valuable precursor in several scientific fields.

Pharmaceutical Intermediate and Medicinal Chemistry

The bifunctional nature of 3-(1H-imidazol-1-yl)benzoic acid allows for extensive chemical modifications, making it an attractive scaffold for developing novel therapeutic agents.[4] The carboxylic acid can be converted into amides, esters, and other functional groups, while the imidazole ring can coordinate with metal centers in enzymes or act as a hydrogen bond donor/acceptor.[4][5] This versatility has led to its use in synthesizing compounds with potential antimicrobial and antioxidant properties.[4]

Derivatives of 3-(1H-imidazol-1-yl)benzoic acid are of significant interest in medicinal chemistry for their potential anticancer, antimicrobial, and enzyme-inhibitory properties.[5] The imidazole nucleus is a key component of many biologically active molecules and can enhance pharmacokinetic properties like solubility and bioavailability.[5]

As potential anticancer agents, derivatives of this compound could interfere with critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR pathway.[5]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival and Proliferation Cell Survival and Proliferation mTOR->Cell Survival and Proliferation Inhibitor (3-IBA Derivative) Inhibitor (3-IBA Derivative) Inhibitor (3-IBA Derivative)->PI3K Ullmann_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: 3-Halobenzoic Acid Imidazole Base (K₂CO₃) Catalyst (CuI) Solvent (DMF) Heating Heat to 80-120°C Stir for 12-24h Monitor by TLC Reactants->Heating Cooling Cool to RT Heating->Cooling Dilution Dilute with Water Filter catalyst Cooling->Dilution Extraction Wash with Ethyl Acetate Dilution->Extraction Precipitation Acidify with HCl (pH 4-5) Extraction->Precipitation Isolation Filter solid product Wash with cold water Precipitation->Isolation Purification Recrystallize (Ethanol/Water) Isolation->Purification Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup_purification Work-up & Purification Activation_Reactants Combine in DMF: 3-IBA (1.0 eq) HATU (1.2 eq) DIPEA (2.5 eq) Activation_Stir Stir at RT 15 min Activation_Reactants->Activation_Stir Add_Aniline Add Substituted Aniline (1.1 eq) Activation_Stir->Add_Aniline Coupling_Stir Stir at RT 12 hours Monitor by TLC Add_Aniline->Coupling_Stir Quench Pour into Water Coupling_Stir->Quench Extraction_Amide Extract with EtOAc Quench->Extraction_Amide Wash Wash with NaHCO₃ then Brine Extraction_Amide->Wash Dry Dry (Na₂SO₄) Concentrate Wash->Dry Purify_Column Column Chromatography (Silica Gel) Dry->Purify_Column

References

Application Notes and Protocols for 2-(1H-imidazol-1-yl)benzoic acid as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(1H-imidazol-1-yl)benzoic acid as a versatile ligand in coordination chemistry, materials science, and drug development. Due to the limited availability of specific data for the 2-isomer, information from closely related analogs, such as benzimidazole derivatives and other isomers, is included to provide a comprehensive overview of its potential applications.

Introduction

This compound is a bifunctional organic molecule featuring a carboxylic acid group and an imidazole ring. This unique structure allows it to act as a versatile ligand, coordinating to metal ions through both the carboxylate oxygen atoms and the nitrogen atom of the imidazole ring. This dual functionality makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and bioactive metal complexes. Its derivatives have shown promise in catalysis and as potential therapeutic agents. Compounds with a carboxylic acid group are known for their chelating properties, which are beneficial for biological applications and the construction of supramolecular networks.[1]

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes its computed properties and data from its isomers.

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂[2]
Molecular Weight188.18 g/mol [2]
AppearanceWhite to off-white solid (predicted)
pKa (Carboxylic Acid)~4.2 (predicted for 3-isomer)[3]
pKa (Imidazole Ring)~6.8 (predicted for 3-isomer)[3]
SolubilityPoorly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) (predicted for 3-isomer)[3]

Synthesis of this compound

A common method for the synthesis of N-aryl imidazoles is the Ullmann condensation, which involves a copper-catalyzed N-arylation reaction.[3] The following protocol is adapted from procedures for related isomers and analogs.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a copper-catalyzed Ullmann-type reaction.

Materials:

  • 2-Bromobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), imidazole (1.5 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify to a pH of approximately 4-5 with 1 M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Workflow Diagram:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants 2-Bromobenzoic Acid + Imidazole + K2CO3 + CuI in DMF heating Heat to 120-140°C, 24-48h reactants->heating quench Cool and add H2O heating->quench acidify Acidify with HCl (pH 4-5) quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry purify Recrystallization or Chromatography dry->purify product product purify->product This compound

Caption: Workflow for the synthesis of this compound.

Coordination Chemistry and Applications

This compound is an excellent candidate for the construction of coordination polymers and MOFs due to its ability to bridge metal centers.[1][4] These materials have potential applications in gas storage, catalysis, and sensing.

Synthesis of a Zinc-based Metal-Organic Framework

The following is a general protocol for the solvothermal synthesis of a zinc-based MOF using an imidazole-carboxylate ligand, adapted from procedures for related isomers.[5]

Experimental Protocol: Solvothermal Synthesis of a Zn-MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (0.5 mmol) in 5 mL of ethanol.

  • In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in 5 mL of DMF.

  • Combine the two solutions in a 20 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum at 80 °C for 12 hours.

Workflow Diagram:

G cluster_synthesis MOF Synthesis cluster_isolation Product Isolation ligand This compound in Ethanol mix Combine in Autoclave ligand->mix metal Zn(NO3)2·6H2O in DMF metal->mix heat Heat at 120°C for 48h mix->heat cool Cool to Room Temperature heat->cool filter Filter Crystals cool->filter wash Wash with DMF and Ethanol filter->wash dry Dry under Vacuum wash->dry product product dry->product Zn-MOF Crystals

Caption: General workflow for the solvothermal synthesis of a Zn-MOF.

Catalytic Applications

MOFs derived from imidazole-carboxylate linkers can act as heterogeneous catalysts. The exposed metal centers can function as Lewis acids, while the nitrogen atoms of the imidazole rings can act as Lewis bases.[5] This bifunctionality is advantageous for various organic transformations, such as the Knoevenagel condensation.[5]

Illustrative Data for Catalytic Activity (Hypothetical)

The following table presents plausible catalytic results for a hypothetical Zn-MOF based on this compound in the Knoevenagel condensation of benzaldehyde with malononitrile. This data is illustrative and not based on published experimental results for this specific MOF.[5]

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Zn-MOF60498>99
Zn(NO₃)₂·6H₂O60425>99
Ligand only604<5-
No Catalyst6040-

Biological Activity

Benzimidazole derivatives and their metal complexes have been reported to exhibit a range of biological activities, including antibacterial and anticancer properties.[1][6] The metal complexes often show enhanced activity compared to the free ligands.

Anticancer Activity

Metal complexes of benzimidazole-derived ligands have shown cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells.[7] The mechanism of action for some benzimidazole derivatives involves the inhibition of key cellular targets.

Potential Signaling Pathways in Anticancer Activity:

G cluster_pathway Potential Anticancer Mechanisms ligand This compound Metal Complex sirtuin Sirtuin Inhibition ligand->sirtuin egfr EGFR Inhibition ligand->egfr apoptosis Induction of Apoptosis sirtuin->apoptosis cell_cycle Cell Cycle Arrest (G2/M phase) egfr->cell_cycle

Caption: Potential signaling pathways for the anticancer activity of related compounds.

Antibacterial Activity

Derivatives of 2-(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been screened for their antibacterial activity.[6] The coordination of the ligand to a metal center can enhance its biological properties.

Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method)

Objective: To evaluate the antibacterial activity of this compound and its metal complexes.

Materials:

  • Nutrient agar medium

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Test compounds (ligand and metal complexes) dissolved in DMSO

  • Positive control (e.g., tetracycline)

  • Negative control (DMSO)

  • Sterile petri plates, cork borer, and micropipettes

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Spread a uniform lawn of the test bacterial culture on the agar surface.

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Add a defined concentration of the test compounds, positive control, and negative control to the respective wells.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Structural Data

Selected Structural Data for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid [1]

ParameterValue
Dihedral Angle (Benzimidazole-Benzene)78.04 (10)°
N1—C8—C7 Angle113.31°
C10—C15 Bond Length1.408 (3) Å
C1—O1 Bond Length1.319 (3) Å
C1—O2 Bond Length1.216 (3) Å

This data indicates that the molecule is non-planar, which can influence its coordination behavior and packing in the solid state.

Conclusion

This compound is a promising ligand for the development of new materials and therapeutic agents. Its bifunctional nature allows for the construction of diverse coordination compounds with potential applications in catalysis and medicine. The protocols and data presented, based on the ligand and its close analogs, provide a solid foundation for researchers to explore the synthesis and properties of new materials derived from this versatile building block. Further investigation into the specific properties of the 2-isomer and its metal complexes is warranted to fully realize its potential.

References

Application Notes and Protocols for Coordination Polymers Based on Imidazole-Carboxylate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, the scientific literature available through broad searches contains limited specific information on coordination polymers synthesized directly with 2-(1H-imidazol-1-yl)benzoic acid . The following application notes and protocols are therefore based on closely related and structurally analogous ligands, such as 3-(1H-imidazol-4-yl)benzoic acid and 4-(1H-imidazol-1-yl)benzoic acid. These examples are intended to provide representative methodologies and expected properties. Researchers should adapt these protocols based on the specific reactivity and steric factors of the 2-isomer.

I. Application Notes

Coordination polymers (CPs) constructed from bifunctional imidazole-carboxylate ligands are a versatile class of materials with significant potential in research and drug development.[1] The combination of a carboxylate group and an imidazole moiety in a single organic linker allows for the formation of diverse structural topologies with varied dimensionalities.[1][2] These materials are of interest for applications in catalysis, sensing, and particularly in drug delivery, owing to the potential biocompatibility of certain metal ions (e.g., Zn(II)) and the ability to form porous frameworks.[2][3]

Key Applications:

  • Luminescent Sensing: Coordination polymers incorporating d¹⁰ metal centers like Zn(II) and Cd(II) often exhibit strong photoluminescence.[4][5] This property can be exploited for the development of chemical sensors, where the luminescence is quenched or enhanced in the presence of specific analytes.

  • Heterogeneous Catalysis: The presence of accessible metal centers and porous structures can endow these coordination polymers with catalytic activity for various organic reactions.[6] For instance, some have shown promise in cyanosilylation and Knoevenagel condensation reactions.[5][7]

  • Drug Delivery: The porous nature of some imidazole-carboxylate coordination polymers, combined with the biocompatibility of certain constituent metal ions, makes them potential candidates for controlled drug release systems.[1] The imidazole moiety, being a common feature in many biological molecules, may also contribute to favorable interactions within biological systems.[8]

The final structure and, consequently, the properties of the coordination polymer are highly dependent on a variety of factors, including the coordination geometry of the metal ion, the specific isomer of the ligand used, and the reaction conditions such as solvent, temperature, and pH.[2]

II. Experimental Protocols

The synthesis of coordination polymers using imidazole-carboxylate ligands is typically achieved through solvothermal or hydrothermal methods.[1][2] These methods involve the reaction of a metal salt with the organic ligand in a sealed vessel under elevated temperatures.[2]

Protocol 1: Solvothermal Synthesis of a Cd(II) Coordination Polymer with 3-(1H-imidazol-4-yl)benzoic Acid

This protocol is adapted from the synthesis of a two-dimensional cadmium coordination polymer.[4]

Materials:

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • 3-(1H-imidazol-4-yl)benzoic acid (HL)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine 3-(1H-imidazol-4-yl)benzoic acid (0.021 g, 0.1 mmol), Cadmium(II) nitrate tetrahydrate (0.0308 g, 0.1 mmol), and sodium hydroxide (0.004 g, 0.1 mmol).[4]

  • Add 10 mL of deionized water to the mixture.[4]

  • Seal the autoclave and heat it to 120 °C for 72 hours.[4]

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting colorless block-shaped crystals by filtration.

  • Wash the crystals several times with deionized water and ethanol.[4]

  • Dry the final product in air.[4]

Protocol 2: General Hydrothermal Synthesis of a Zn(II) Coordination Polymer

This protocol provides a general framework for the synthesis of Zinc(II) coordination polymers with imidazole-carboxylate ligands.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Imidazole-carboxylate ligand (e.g., this compound)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a glass vial, dissolve the imidazole-carboxylate ligand and Zinc(II) nitrate hexahydrate in a 1:1 mixture of DMF and deionized water.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 100 °C for 48 hours.

  • Slowly cool the oven to room temperature.

  • Isolate the resulting crystals by filtration.

  • Wash the crystals with a DMF/water mixture and then with ethanol.

  • Dry the crystals under vacuum.

III. Data Presentation

The following tables summarize representative quantitative data for coordination polymers synthesized from isomers of this compound.

Table 1: Crystallographic Data for Representative Imidazole-Carboxylate Coordination Polymers

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[Cd(3-(1H-imidazol-4-yl)benzoate)₂]nOrthorhombicPbcn10.0113.338.3390[4]
[Co(3-(1H-imidazol-4-yl)benzoate)₂(H₂O)]nMonoclinicP2₁/c9.4510.5811.42113.43[4]
{[Cu(4-(1H-imidazol-1-yl)benzoate)₂]·DMF}nTetragonalI4₁/a18.5418.5411.2390[7]
{[Cd(4-(1H-imidazol-1-yl)benzoate)₂(H₂O)]·3H₂O}nMonoclinicC2/c20.4515.6817.02115.48[7]

Table 2: Selected Bond Lengths and Angles for [Cd(3-(1H-imidazol-4-yl)benzoate)₂]n

BondLength (Å)AngleDegree (°)Ref.
Cd-O12.277(2)O1-Cd-N190.54(9)[4]
Cd-O22.488(3)O1-Cd-O254.86(8)[4]
Cd-N12.265(3)N1-Cd-N1180.0(1)[4]

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and characterization of coordination polymers based on this compound and its analogs.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactant Preparation (Metal Salt + Ligand) Reaction Solvothermal/Hydrothermal Reaction Reactants->Reaction Isolation Crystal Formation and Isolation Reaction->Isolation Drying Washing and Drying Isolation->Drying SCXRD Single-Crystal X-ray Diffraction Drying->SCXRD PXRD Powder X-ray Diffraction SCXRD->PXRD Spectroscopy Spectroscopic Analysis (IR, TGA, etc.) PXRD->Spectroscopy Properties Property Evaluation (Luminescence, Catalysis, etc.) Spectroscopy->Properties

Caption: General workflow for the synthesis and characterization of coordination polymers.

G Factors Influencing Coordination Polymer Structure CP_Structure Final CP Structure (Dimensionality, Topology) Metal Metal Ion (Coordination Geometry, Lewis Acidity) Metal->CP_Structure Ligand Ligand (Isomer, Flexibility, Functional Groups) Ligand->CP_Structure Solvent Solvent System (Polarity, Boiling Point) Solvent->CP_Structure Temperature Reaction Temperature Temperature->CP_Structure pH pH of Solution pH->CP_Structure

Caption: Key factors influencing the final structure of the coordination polymer.

G Potential Application Pathways cluster_drug_development Drug Development cluster_research Research Tools CP Imidazole-Carboxylate Coordination Polymer DrugDelivery Drug Delivery Vehicle (Controlled Release) CP->DrugDelivery Biocatalysis Biocatalysis (Enzyme Mimics) CP->Biocatalysis Sensing Luminescent Sensing (Analyte Detection) CP->Sensing Catalysis Heterogeneous Catalysis (Organic Synthesis) CP->Catalysis

Caption: Potential application pathways for imidazole-carboxylate coordination polymers.

References

Synthesis of Metal-Organic Frameworks with 2-(1H-imidazol-1-yl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The unique architecture of MOFs, featuring both coordinating imidazole and carboxylate functionalities, allows for the formation of diverse and stable porous crystalline structures with various metal ions. The imidazole moiety can serve as a Lewis basic site or a coordination site for metal ions, while the carboxylate group acts as a robust linker to form the framework. This combination can result in MOFs with well-defined active sites and tunable porosity, which are highly desirable characteristics for applications in drug development, such as controlled drug release and targeted delivery. The protocols detailed below describe the solvothermal synthesis of a hypothetical zinc-based MOF, designated here as Zn-2-IBA (Zinc-2-imidazolyl benzoic acid).

Data Presentation

Table 1: Hypothetical Crystallographic and Physicochemical Properties of Zn-2-IBA

ParameterValue
FormulaC_x_H_y_N_z_O_w_Zn
Crystal SystemMonoclinic
Space GroupP2_1_/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
BET Surface Area (m²/g)450
Pore Volume (cm³/g)0.25
Thermal Stability (°C)350

Note: The data in this table is illustrative and represents plausible values for a hypothetical MOF based on data from similar structures.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Zn-2-IBA

This protocol outlines a general procedure for the synthesis of a zinc-based MOF using 2-(1H-imidazol-1-yl)benzoic acid via a solvothermal method.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • 20 mL Scintillation Vials

  • Teflon-lined Autoclave

  • Programmable Oven

  • Filtration apparatus

  • Vacuum Oven

Procedure:

  • Solution A Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Solution B Preparation: In a separate 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 5 mL of ethanol.

  • Mixing: Combine Solution A and Solution B in a Teflon-lined autoclave.

  • Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C for 48 hours.

  • Cooling: After the reaction is complete, allow the autoclave to cool to room temperature.

  • Product Collection: Collect the resulting crystalline product by filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activation: Dry the product under vacuum at 80 °C for 12 hours to activate the MOF.

Protocol 2: Characterization of Zn-2-IBA

Powder X-ray Diffraction (PXRD):

  • Grind a small amount of the synthesized Zn-2-IBA into a fine powder.

  • Mount the powder on a sample holder.

  • Record the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Analyze the resulting pattern to confirm the crystallinity and phase purity of the material.

Thermogravimetric Analysis (TGA):

  • Place a small sample (5-10 mg) of the activated Zn-2-IBA into an alumina crucible.

  • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Analyze the TGA curve to determine the thermal stability of the MOF.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactant1 Zinc Nitrate Hexahydrate in DMF mixing Mixing in Autoclave reactant1->mixing reactant2 This compound in Ethanol reactant2->mixing heating Solvothermal Reaction (120°C, 48h) mixing->heating cooling Cooling to Room Temperature heating->cooling filtration Filtration cooling->filtration washing Washing with DMF and Ethanol filtration->washing activation Drying under Vacuum (80°C, 12h) washing->activation final_product Zn-2-IBA MOF activation->final_product pxrd Powder X-ray Diffraction (PXRD) tga Thermogravimetric Analysis (TGA) bet BET Surface Area Analysis final_product->pxrd final_product->tga final_product->bet

Caption: General workflow for the solvothermal synthesis and characterization of Zn-2-IBA MOF.

logical_relationship mof Metal-Organic Framework (Zn-2-IBA) properties Key Properties mof->properties prop1 High Porosity & Surface Area properties->prop1 prop2 Tunable Pore Size & Functionality properties->prop2 prop3 Biocompatibility (Hypothetical) properties->prop3 applications Potential Applications in Drug Development app1 Controlled Drug Release applications->app1 app2 Targeted Drug Delivery applications->app2 app3 Bio-imaging and Diagnostics applications->app3 prop1->applications prop2->applications prop3->applications

Caption: Logical relationship between MOF properties and their potential drug development applications.

Application Notes and Protocols for 2-(1H-imidazol-1-yl)benzoic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes of ligands bearing both imidazole and carboxylate functionalities are of significant interest in coordination chemistry and materials science. These ligands can act as versatile building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers with diverse structural topologies and potential applications in catalysis, gas storage, and medicine. The ligand 2-(1H-imidazol-1-yl)benzoic acid, with its specific substitution pattern, offers a unique chelating environment for metal ions. However, detailed experimental data on the metal complexes of this particular isomer is limited in the available scientific literature.

This document provides a comprehensive guide based on the synthesis, characterization, and potential applications of metal complexes with structurally related imidazole- and benzimidazole-carboxylate ligands. The protocols and data presented herein for analogous compounds can serve as a valuable starting point for the investigation of this compound metal complexes.

I. Synthesis of Metal Complexes: General Protocols

The synthesis of coordination polymers and metal complexes with imidazole-carboxylate ligands is typically achieved through solvothermal or hydrothermal methods. These methods involve the reaction of a metal salt with the organic ligand in a sealed vessel under elevated temperatures. The choice of metal ion, solvent, temperature, and the presence of co-ligands can significantly influence the final structure and properties of the complex.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of coordination polymers based on imidazole-carboxylate ligands.

Synthesis Workflow General Synthesis and Characterization Workflow reactant_prep Reactant Preparation (Metal Salt + Ligand) reaction Solvothermal/Hydrothermal Reaction reactant_prep->reaction crystal_formation Crystal Formation and Isolation reaction->crystal_formation wash_dry Washing and Drying crystal_formation->wash_dry characterization Characterization wash_dry->characterization scxrd Single-Crystal X-ray Diffraction characterization->scxrd Structural Determination pxrd Powder X-ray Diffraction characterization->pxrd Phase Purity spectroscopy Spectroscopic Analysis (IR, TGA, etc.) characterization->spectroscopy Functional Groups & Thermal Stability

Caption: General workflow for the synthesis and characterization of metal-organic frameworks.

Experimental Protocol: Synthesis of Cobalt(II) Complexes with 3,5-di(1H-imidazol-1-yl)benzoic Acid (Analogue)[1]

This protocol describes the synthesis of two cobalt(II) complexes, [Co(L)(NO₃)] (1) and [Co(L)(H₂O)₂]ClO₄ (2), where HL is the analogous ligand 3,5-di(1H-imidazol-1-yl)benzoic acid.

Materials:

  • 3,5-di(1H-imidazol-1-yl)benzoic acid (HL)

  • Co(NO₃)₂·6H₂O

  • Co(ClO₄)₂·6H₂O

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 16 mL Teflon-lined stainless steel container

Procedure for [Co(L)(NO₃)] (1):

  • A mixture of HL (25.4 mg, 0.1 mmol), Co(NO₃)₂·6H₂O (29.1 mg, 0.1 mmol), and NaOH (4.0 mg, 0.1 mmol) is prepared.[1]

  • The mixture is dissolved in 10 mL of deionized water.[1]

  • The resulting solution is sealed in a 16 mL Teflon-lined stainless steel container.[1]

  • The container is heated to 160 °C for 3 days.[1]

  • After cooling to room temperature, purple crystals of the product are collected.

Procedure for [Co(L)(H₂O)₂]ClO₄ (2):

  • The procedure is the same as for complex (1), but Co(ClO₄)₂·6H₂O is used instead of Co(NO₃)₂·6H₂O.

  • The reaction yields pink block crystals.

II. Characterization of Metal Complexes

A variety of analytical techniques are employed to determine the structure and properties of the synthesized metal complexes.

Single-Crystal X-ray Diffraction

This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and coordination geometry of the metal center.

Table 1: Selected Bond Lengths (Å) and Angles (°) for [Co(L)(NO₃)] (1) (Analogue) [1]

BondLength (Å)AngleDegree (°)
Co1–N122.100(3)N12C–Co1–N12180.0
Co1–O1D2.071(2)O1D–Co1–N12C95.53(9)
Co1–O22.1965(17)O1D–Co1–N1284.47(9)
O2C–Co1–O2180.0
O1D–Co1–O290.15(8)
N12–Co1–O292.05(9)

Symmetry transformations used to generate equivalent atoms: C = -x+1, -y+1, -z+1; D = x-1/2, y+1/2, z; E = -x+3/2, y+1/2, -z+1/2

In this complex, the Co(II) atom exhibits a slightly distorted octahedral coordination geometry with a N₂O₄ donor set. Each ligand acts as a four-connector, linking four Co(II) atoms.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the ligand and the complex and to confirm coordination. The disappearance or shift of characteristic vibrational bands of the ligand upon complexation provides evidence of coordination to the metal ion. For instance, in complexes of 2,4-bis-(triazol-1-yl)benzoic acid, the disappearance of the C=O stretching vibration peak of the ligand at 1711 cm⁻¹ indicates coordination of the carboxyl group to the metal ion. A shift in the C=N vibration of the imidazole ring also suggests coordination of the nitrogen atom.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the metal complexes. It provides information about the decomposition temperature and the presence of solvent molecules in the crystal lattice.

III. Potential Applications

Metal complexes of imidazole- and benzimidazole-based ligands have shown promise in various fields, including medicine and materials science.

Anticancer Activity

Benzimidazole and its derivatives are known to exhibit a range of biological activities, including anticancer properties. Metal complexes of these ligands have been investigated as potential anti-cancer agents. For example, certain Cu(II), Zn(II), Ni(II), and Ag(I) complexes containing bis-benzimidazole derivatives have shown cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines.

Table 2: IC₅₀ Values (µM) of Benzimidazole-derived Ligands and their Metal Complexes against Cancer Cell Lines (Analogue)

CompoundA549 (Lung)MDA-MB-231 (Breast)PC3 (Prostate)
C1 (Zn)5.8 ± 0.43.2 ± 0.34.9 ± 0.3
C3 (Zn)8.5 ± 0.54.1 ± 0.26.2 ± 0.4
C14 (Ag)10.4 ± 0.75.8 ± 0.47.9 ± 0.5

The data suggests that complexation with metal ions can enhance the anti-proliferative activity of the organic ligands.

Potential Signaling Pathway Involvement in Cancer

The anticancer activity of such metal complexes may involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be targeted by these complexes, leading to apoptosis.

Signaling Pathway Hypothetical Signaling Pathway Inhibition MetalComplex Metal Complex SignalingCascade Kinase Signaling Cascade (e.g., MAPK/ERK) MetalComplex->SignalingCascade Inhibition GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->SignalingCascade TranscriptionFactor Transcription Factor (e.g., NF-κB) SignalingCascade->TranscriptionFactor AntiApoptotic Anti-Apoptotic Proteins TranscriptionFactor->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a metal complex.

Other Applications

The structural diversity of these metal complexes also makes them interesting for applications in materials science. For instance, some cobalt(II) complexes have been shown to exhibit antiferromagnetic interactions between neighboring metal centers.[1] Additionally, non-centrosymmetric structures may possess second-order non-linear optical (NLO) properties.

IV. Conclusion

References

Application Notes and Protocols: 2-(1H-imidazol-1-yl)benzoic Acid and its Isomers in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of 2-(1H-imidazol-1-yl)benzoic acid and its structural isomers. While direct catalytic use of the molecule is not widely reported, its true potential is unlocked when incorporated as a versatile building block in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The unique bifunctional nature of these compounds, featuring both a coordinating imidazole ring and a carboxylate group, allows for the creation of highly structured, porous materials with significant catalytic activity.

The imidazole moiety can serve as a Lewis basic site or coordinate to metal ions, while the carboxylate group acts as a robust linker to form the framework structure. This strategic design leads to MOFs with well-defined active sites, high surface areas, and tunable porosity, making them excellent candidates for a variety of catalytic transformations.[1] The catalytic activity of MOFs derived from imidazolyl-benzoic acids can be attributed to several factors including the Lewis acidity of exposed metal centers, the Lewis basicity of the imidazole nitrogen atoms, and the confinement effects of the porous framework.[1]

Catalytic Applications in Knoevenagel Condensation

A prime example of the catalytic potential of MOFs derived from imidazolyl-benzoic acids is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[1] The basic nitrogen sites on the imidazole ring of the linker can function as the active catalytic centers for this reaction.[1]

Illustrative Catalytic Performance Data

The following table presents hypothetical yet plausible results for the Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by a zinc-based MOF synthesized with an imidazolyl-benzoic acid linker (Zn-IBA).

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)
1Zn-IBA1.0Ethanol60298
2Zn-IBA0.5Ethanol60495
3Zn-IBA1.0Methanol60292
4Zn-IBA1.0Acetonitrile60285
5Imidazole1.0Ethanol6012<10
6Zn(NO₃)₂·6H₂O1.0Ethanol6012<5

Note: This data is illustrative and represents plausible outcomes for a hypothetical MOF to demonstrate its catalytic potential.[1]

Experimental Protocols

2.1. Synthesis of a Zinc-Based MOF (Zn-IBA)

This protocol describes a solvothermal method for synthesizing a hypothetical zinc-based MOF, referred to as Zn-IBA (Zinc-Imidazolyl Benzoic Acid), using 3-(1H-imidazol-1-yl)benzoic acid as the organic linker.[1]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3-(1H-imidazol-1-yl)benzoic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.[1]

  • In a separate vial, dissolve 0.5 mmol of 3-(1H-imidazol-1-yl)benzoic acid in 5 mL of ethanol.[1]

  • Combine the two solutions in a Teflon-lined autoclave.[1]

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.[1]

  • After cooling to room temperature, collect the resulting crystalline product by filtration.[1]

  • Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials.[1]

  • Dry the product under vacuum at 80 °C for 12 hours to activate the MOF.[1]

2.2. Catalytic Knoevenagel Condensation

Materials:

  • Benzaldehyde

  • Malononitrile

  • Zn-IBA catalyst

  • Ethanol (solvent)

  • Gas chromatograph (for analysis)

Procedure:

  • In a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1.2 mmol), and the Zn-IBA catalyst (1 mol%).

  • Add 5 mL of ethanol to the flask.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Diagrams

Synthesis_Workflow General Synthesis and Characterization Workflow of MOFs cluster_synthesis Synthesis cluster_characterization Characterization prep Reactant Preparation (Metal Salt + Linker) reaction Solvothermal/Hydrothermal Reaction prep->reaction isolation Crystal Formation and Isolation reaction->isolation wash_dry Washing and Drying isolation->wash_dry scxrd Single-Crystal X-ray Diffraction wash_dry->scxrd pxrd Powder X-ray Diffraction wash_dry->pxrd spec Spectroscopic Analysis (IR, TGA, etc.) wash_dry->spec

Caption: General workflow for the synthesis and characterization of MOFs.

Knoevenagel_Condensation_Mechanism Proposed Mechanism for Knoevenagel Condensation Catalyzed by Zn-IBA reactant1 Benzaldehyde intermediate2 Aldol-type Adduct reactant1->intermediate2 reactant2 Malononitrile intermediate1 Activated Malononitrile (Carbanion) reactant2->intermediate1 Deprotonation catalyst Zn-IBA (Imidazole Site) catalyst->intermediate1 intermediate1->intermediate2 Nucleophilic Attack product Condensation Product intermediate2->product Dehydration water H₂O intermediate2->water product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Knoevenagel condensation.

References

"solvothermal synthesis of MOFs using imidazole-based linkers"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Solvothermal Synthesis of Imidazole-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters linked by organic ligands.[1] Their high porosity, large surface area, and tunable structures make them highly suitable for applications in gas separation, catalysis, and notably, drug delivery.[2][3] Imidazole-based linkers are particularly valuable in constructing MOFs due to their thermal and chemical stability, and the nitrogen atoms in the imidazole ring provide effective coordination sites for metal ions.[4][5] Furthermore, the pH-sensitive nature of the imidazole group makes these MOFs excellent candidates for controlled drug release systems.[6]

The solvothermal synthesis method is a prevalent technique for producing high-quality MOF crystals.[7] This process involves heating the reactant mixture (metal salt and organic linker) in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent.[7] The increased temperature and pressure facilitate the dissolution of precursors and promote the growth of well-defined crystals.[7]

Experimental Protocols

Detailed methodologies for the solvothermal synthesis of prominent imidazole-based MOFs are provided below. These protocols are foundational and can be adapted for the synthesis of novel structures.

Protocol 1: Synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8)

ZIF-8 is one of the most extensively studied MOFs, constructed from zinc(II) ions and 2-methylimidazole linkers.[2] It is valued for its high thermal stability, chemical resistance, and significant potential in drug delivery.[2][6]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • N,N-Dimethylformamide (DMF) or Methanol (MeOH)

Procedure (Methanol-based Synthesis):

  • Dissolve 0.7333 g of zinc nitrate hexahydrate in 50 mL of methanol.[2]

  • In a separate vessel, dissolve 1.622 g of 2-methylimidazole in 50 mL of methanol.[2]

  • Combine the two solutions under rapid stirring at room temperature.[2]

  • Continue stirring for one hour. A white precipitate (ZIF-8) will form.[2]

  • Collect the product by centrifugation.[2]

  • Wash the collected solid with fresh methanol three times to remove any unreacted precursors.[2]

  • Dry the final product in an oven at 65°C for 12 hours.[8]

Procedure (DMF-based Solvothermal Synthesis):

  • Prepare a solution of zinc nitrate hexahydrate and 2-methylimidazole in DMF.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 100–140°C for 18–24 hours.[7]

  • After cooling to room temperature, collect the colorless block-shaped crystals by filtration.[2]

  • Wash the crystals with fresh DMF and air dry.[2]

Protocol 2: Synthesis of a TIBM-Based MOF (TIBM-Cu)

This protocol describes the synthesis of a MOF using the linker 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM), which offers multiple coordination sites.[9]

Part A: Synthesis of the TIBM Linker

  • The TIBM linker is prepared via a condensation reaction between trimesic acid and o-phenylenediamine.[9]

  • The resulting pale yellow solid is purified by recrystallization with methanol.[9]

Part B: Synthesis of TIBM-Cu MOF

  • Dissolve the synthesized TIBM linker in a suitable solvent like DMF.

  • In a separate container, dissolve a copper salt (e.g., copper(II) nitrate) in DMF.

  • Mix the two solutions and transfer to a Teflon-lined autoclave.

  • Heat the sealed autoclave at a specific temperature for a designated period to facilitate crystal growth.

  • After cooling, the product is filtered, washed with DMF, and dried.

Characterization

To confirm the successful synthesis and determine the properties of the MOFs, the following characterization techniques are standard:[2]

  • Powder X-Ray Diffraction (PXRD): To verify the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the crystals.

  • Brunauer–Emmett–Teller (BET) Analysis: To measure the specific surface area and pore volume.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination between the metal ions and the imidazole-based linkers.[9]

Data Presentation

Quantitative data from the synthesis and characterization of various imidazole-based MOFs are summarized below for comparative analysis.

Table 1: Comparative Properties of Representative Imidazole-Based MOFs

MOF Material Metal Ion Organic Linker BET Surface Area (m²/g) Pore Volume (cm³/g) Thermal Stability (°C) Key Applications
IBA-MOF (Representative) Zn(II) 4-(1H-imidazol-4-yl)benzoic acid ~500-1000 (estimated) ~0.3-0.6 (estimated) Up to ~350 Gas adsorption, Sensing, Catalysis
ZIF-8 Zn(II) 2-methylimidazole 1300-1960[2] 0.66[2] Up to ~400 Gas separation, Catalysis, Drug delivery[2]
TIBM-Cr Cr(III) 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene 1180 0.69 - CO₂ Capture
TIBM-Al Al(III) 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene 590 0.35 - CO₂ Capture
TIBM-Cu Cu(II) 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene 780 0.46 - CO₂ Capture

Data for TIBM-MOFs sourced from[9]. Data for IBA-MOF and ZIF-8 sourced from[2].

Table 2: Optimized Solvothermal Synthesis Conditions for ZIF-8

Solvent Temperature (°C) Time (h) Reactant Ratio (Metal:Linker) Observations
Methanol 50 - 1:2 (weight ratio) Optimum size and Polydispersity Index (PDI) achieved.[8]
DMF 100-140 18-24 Varies Common conditions for achieving good crystal growth.[7]
Glycerol Carbonate 60-70 - 1:2 (stoichiometric) Mild conditions, high yield (57.1%), and solvent recyclability.[10][11]

| Water | Room Temp. | - | High excess of linker | Often requires a base to facilitate deprotonation of the linker.[7][11] |

Visualized Workflows and Relationships

Solvothermal_Synthesis_Workflow General Workflow for Solvothermal MOF Synthesis A Precursor Preparation B Dissolve Metal Salt in Solvent A->B C Dissolve Imidazole Linker in Solvent A->C E Combine Solutions B->E C->E D Mixing D->E G Transfer to Autoclave & Heat (e.g., 100-140°C) E->G F Solvothermal Reaction F->G I Cooling & Filtration G->I H Product Recovery H->I J Washing with Solvent I->J K Drying J->K L Final MOF Product K->L

Caption: A flowchart illustrating the key stages of solvothermal MOF synthesis.

Synthesis_Property_Relationship Influence of Synthesis Parameters on MOF Properties cluster_params Synthesis Parameters cluster_props Resulting MOF Properties Temp Temperature Cryst Crystallinity & Size Temp->Cryst Yield Yield Temp->Yield Time Reaction Time Time->Cryst Solvent Solvent Choice Morph Morphology Solvent->Morph Porosity Porosity & Surface Area Solvent->Porosity Ratio Metal:Linker Ratio Ratio->Cryst Ratio->Yield

Caption: Relationship between synthesis variables and final MOF characteristics.

Application in Drug Delivery

Imidazole-based MOFs, especially ZIF-8, are highly promising for drug delivery applications.[12] Their porous structure allows for high drug loading capacities, and their biodegradability in acidic environments, characteristic of tumor microenvironments or endosomes, enables pH-responsive drug release.[6][13]

The mechanism involves encapsulating drug molecules within the MOF's pores. The stable framework protects the drug in neutral pH conditions (e.g., bloodstream). Upon reaching a target site with a lower pH, the coordination bonds between the zinc ions and the imidazole linkers weaken, leading to the decomposition of the framework and the controlled release of the therapeutic agent.[6]

Drug_Delivery_Mechanism pH-Responsive Drug Delivery using Imidazole-Based MOFs A Drug Loading (Encapsulation into MOF pores) B Drug-Loaded MOF in Neutral pH (e.g., Bloodstream) A->B C MOF remains stable, protecting the drug cargo B->C D Arrival at Acidic Environment (e.g., Tumor or Endosome) B->D Targeting E pH-triggered MOF degradation due to protonation of imidazole D->E F Controlled Release of Drug Molecules E->F G Therapeutic Action F->G

Caption: Workflow of pH-triggered drug release from an imidazole-based MOF.

References

Application Notes and Protocols: 2-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(1H-imidazol-1-yl)benzoic acid as a foundational scaffold in the synthesis of diverse pharmaceutical intermediates. The unique structural arrangement of a carboxylic acid ortho to an imidazole ring offers a valuable platform for developing novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a practical guide for laboratory applications.

Key Properties and Applications

This compound is a bifunctional molecule that presents multiple avenues for chemical modification. The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, which is a common strategy for exploring structure-activity relationships (SAR). The imidazole ring, a well-known pharmacophore, can participate in crucial interactions with biological targets, such as coordination with metal ions in enzyme active sites or forming hydrogen bonds.[1] This versatility has led to the exploration of compounds with related imidazole and benzimidazole cores in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3]

Derivatives of the broader benzimidazole family have demonstrated significant biological activities, including:

  • Anticancer Activity: Inhibition of cancer cell proliferation through various mechanisms.[2][4][5]

  • Antimicrobial Activity: Efficacy against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: Targeted inhibition of kinases, carbonic anhydrases, and myeloperoxidase, which are implicated in numerous diseases.[6][7][8]

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation, a reliable method for forming N-aryl bonds.[9] The resulting acid can then be derivatized, for example, into amides using standard peptide coupling reagents like HATU.[10]

Proposed Synthetic Workflow

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Amide Coupling 2-Halobenzoic Acid 2-Halobenzoic Acid Reaction1 CuI, K2CO3 DMF, 120°C 2-Halobenzoic Acid->Reaction1 Imidazole Imidazole Imidazole->Reaction1 Product1 This compound Reaction1->Product1 Reaction2 HATU, DIPEA DMF, rt Product1->Reaction2 Substituted Amine Substituted Amine Substituted Amine->Reaction2 Product2 2-(1H-imidazol-1-yl)benzamide Derivative Reaction2->Product2

Caption: Proposed workflow for the synthesis of this compound and its amide derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of the isomeric 3-(1H-imidazol-1-yl)benzoic acid.

Materials:

  • 2-Iodobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (1 M)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-iodobenzoic acid (1.0 eq) in DMF, add imidazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5 to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Protocol 2: Synthesis of 2-(1H-imidazol-1-yl)benzamide Derivatives

This general procedure utilizes HATU as a coupling agent for the formation of amide bonds.[10]

Materials:

  • This compound

  • Substituted aniline or amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted aniline or amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final amide derivative.

Biological Evaluation of Derivatives

The following are representative protocols for assessing the biological activity of compounds derived from the this compound scaffold.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.[1]

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: General workflow of the MTT assay for determining the cytotoxicity of synthesized compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Representative Biological Data

While specific data for a comprehensive library of this compound derivatives is not available, the following tables summarize quantitative data for structurally related benzimidazole compounds, illustrating the potential of this scaffold in medicinal chemistry.

Table 1: Anticancer Activity of Representative Benzimidazole Derivatives
Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Cmpd 1 (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-chlorobenzylidene)benzohydrazideHepG2 (Liver)7.82[11]
Cmpd 2 (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazideMCF-7 (Breast)9.21[11]
Cmpd 3 Novel oxetanyl substituted benzimidazole carbamatePC3 (Prostate)0.9[4]
Cmpd 4 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7 (Breast)15.6[12]
Table 2: Enzyme Inhibitory Activity of Representative Benzimidazole/Benzoic Acid Derivatives
Compound IDTarget EnzymeInhibition Value (Kᵢ or IC₅₀)UnitReference
Cmpd 5 Carbonic Anhydrase I (hCA I)5.156µM (IC₅₀)[7]
Cmpd 6 Carbonic Anhydrase II (hCA II)4.334µM (IC₅₀)[7]
Cmpd 7 Casein Kinase 1δ (CK1δ)0.040µM (IC₅₀)[6]
Cmpd 8 Acetylcholinesterase (AChE)13.62 ± 0.21nM (Kᵢ)[3]

Signaling Pathways and Mechanisms of Action

Derivatives of imidazole-containing scaffolds are known to interact with a multitude of signaling pathways critical to disease progression. For instance, many benzimidazole derivatives function as kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2, which are crucial nodes in cell proliferation and survival pathways.[11] Inhibition of these kinases can block downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Pathway Downstream Signaling (e.g., RAS/MAPK) RTK->Pathway Outcome Cell Proliferation & Survival Pathway->Outcome Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->RTK Inhibition

References

"experimental procedure for N-arylation of imidazole with 2-halobenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of imidazoles is a cornerstone of synthetic chemistry, providing critical building blocks for pharmaceuticals, materials science, and N-heterocyclic carbene (NHC) ligands. The coupling of an imidazole ring with a 2-halobenzoic acid is a key transformation for synthesizing compounds with potential biological activity, leveraging the structural motifs present in many therapeutic agents. This document outlines detailed protocols for the copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination, two of the most effective methods for this transformation.

The primary challenge in the N-arylation of unsymmetrical imidazoles is controlling regioselectivity. However, for unsubstituted imidazole, this is not a concern. The reaction involves forming a carbon-nitrogen bond between the imidazole nitrogen and the aryl halide. Both copper and palladium-based systems have proven effective, with the choice often depending on substrate scope, functional group tolerance, and cost considerations.[1][2] Copper-catalyzed reactions are classic, cost-effective, and robust, while palladium-catalyzed systems often offer milder conditions and broader functional group compatibility.[2][3]

Data Presentation: Comparison of Catalytic Systems

The selection of the catalyst, ligand, base, and solvent is critical for achieving high yields. The following tables summarize typical conditions for both copper- and palladium-catalyzed N-arylation of imidazoles with aryl halides.

Table 1: Typical Conditions for Copper-Catalyzed N-Arylation (Ullmann Condensation)

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
CuI or Cu₂O (5-10)DMEDA (10-20)K₃PO₄, K₂CO₃Toluene, Dioxane110-12012-2470-95
CuI (5-20)1,10-Phenanthroline derivatives (10-20)Cs₂CO₃, NaOHDMSO, NMP, EG110-1302475-98
Cu₂O (10)Salen-type (10)NaOHDMSO1001280-95
CuI (5-10)Ligand-freeCs₂CO₃DMF1102460-90

Data compiled from multiple sources.[1][4][5][6][7] DMEDA = N,N'-Dimethylethylenediamine; DMSO = Dimethyl sulfoxide; NMP = N-Methyl-2-pyrrolidone; EG = Ethylene glycol.

Table 2: Typical Conditions for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1-2)Xantphos (2-4)K₃PO₄, NaOtBuToluene, Dioxane80-1108-1675-98
Pd₂(dba)₃ (0.1-1.5)Biaryl phosphine (e.g., L1) (0.2-1.8)K₃PO₄, Cs₂CO₃Toluene, tBuOH100-1205-2085-97
Pd/AlO(OH) NPsNoneKOHH₂O/IPAUltrasonic280-95

Data compiled from multiple sources.[3][8] Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0); Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; NaOtBu = Sodium tert-butoxide; NPs = Nanoparticles; IPA = Isopropyl alcohol.

Logical Relationship of Reaction Components

The success of the N-arylation reaction depends on the interplay between the reactants, catalyst, base, and solvent to facilitate the carbon-nitrogen bond formation.

Components cluster_reactants Reactants cluster_conditions Reaction Conditions Imidazole Imidazole Product 1-(2-carboxyphenyl) -1H-imidazole Imidazole->Product Haloacid 2-Halobenzoic Acid Haloacid->Product Catalyst Catalyst System (e.g., CuI / Ligand) Catalyst->Product Catalyzes Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Activates Solvent Solvent (e.g., DMSO, DMF) Solvent->Product

Caption: Key components for the N-arylation reaction.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is adapted from established procedures for the Ullmann condensation and is suitable for coupling imidazole with 2-halobenzoic acids (iodo- or bromo-).[1][6]

Materials:

  • Imidazole

  • 2-Iodobenzoic acid or 2-Bromobenzoic acid

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add imidazole (1.2 mmol), 2-halobenzoic acid (1.0 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Reagent Addition: Add anhydrous DMSO (5 mL) to the vessel. If using a ligand, add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.

  • Reaction: Seal the tube and stir the mixture vigorously at 110-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~3-4 to ensure the product is protonated and remains in the organic layer.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure 1-(2-carboxyphenyl)-1H-imidazole.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

This protocol is based on modern palladium-catalyzed cross-coupling methods, which may offer milder conditions.[1][8]

Materials:

  • Imidazole

  • 2-Bromobenzoic acid or 2-Chlorobenzoic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a suitable biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Catalyst Pre-activation (optional but recommended): In a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). Add anhydrous toluene (3 mL) and stir the mixture at 80 °C for 10 minutes to form the active catalyst complex.[3][8]

  • Reaction Setup: To the catalyst mixture, add imidazole (1.2 mmol), 2-halobenzoic acid (1.0 mmol), and NaOtBu (1.4 mmol).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, carefully quench the reaction by adding 1M HCl (15 mL) until the pH is acidic (~3-4).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated product.

Experimental Workflow

The general laboratory procedure for performing the N-arylation reaction follows a standardized sequence of steps from preparation to analysis.

Workflow A 1. Reagent Preparation & Weighing B 2. Inert Atmosphere Setup in Reaction Vessel A->B C 3. Addition of Reactants, Catalyst, & Base B->C D 4. Solvent & Ligand Addition C->D E 5. Heating & Stirring D->E F 6. Reaction Monitoring (TLC/LC-MS) E->F G 7. Work-up (Quenching & Extraction) F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, MS) H->I

Caption: Standard experimental workflow for N-arylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1H-imidazol-1-yl)benzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for the synthesis of this compound involve the N-arylation of imidazole with a 2-halobenzoic acid derivative. The two primary catalytic systems employed for this transformation are:

  • Ullmann-type Condensation: This classic method typically utilizes a copper catalyst (e.g., CuI, CuBr, or Cu₂O), often in the presence of a ligand, a base, and a high-boiling point solvent.[1][2]

  • Buchwald-Hartwig Amination: A more modern approach that employs a palladium catalyst with a specialized phosphine ligand and a base. This method often proceeds under milder conditions compared to the Ullmann reaction.[2][3]

Q2: Which starting materials are recommended for the synthesis?

A2: For the synthesis of this compound, the recommended starting materials are imidazole and a 2-halobenzoic acid, such as 2-bromobenzoic acid or 2-iodobenzoic acid. Aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings. While aryl chlorides can be used, they often require more specialized and reactive catalyst systems.[2]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Several parameters are critical for optimizing the synthesis of this compound:

  • Catalyst and Ligand Choice: The selection of the catalyst and, if applicable, the ligand is crucial. For Ullmann reactions, ligands like 1,10-phenanthroline derivatives can improve yields and reaction rates. In Buchwald-Hartwig amination, bulky electron-rich phosphine ligands are essential for high efficiency.[2]

  • Base: The choice of base is critical for deprotonating the imidazole and facilitating the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOt-Bu).[2]

  • Solvent: High-boiling point polar aprotic solvents like DMF, DMSO, or dioxane are commonly used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[2]

  • Temperature: The reaction temperature significantly influences the reaction rate. Ullmann reactions often require higher temperatures (100-180 °C), while Buchwald-Hartwig reactions can sometimes be performed at lower temperatures (100-110 °C).[2]

  • Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions.

Q4: What are the common side products, and how can their formation be minimized?

A4: Common side products in the Ullmann condensation include:

  • Homocoupling of the aryl halide: This leads to the formation of 2,2'-biphenyldicarboxylic acid. This can be minimized by using a slight excess of imidazole and avoiding excessively high temperatures.

  • Decarboxylation: High temperatures can cause the loss of the carboxylic acid group from the starting material or product. Using the lowest effective temperature can mitigate this.[1]

  • Formation of biaryl ethers: Phenolic impurities in the 2-halobenzoic acid can lead to the formation of ether byproducts. Ensuring the purity of the starting materials is crucial.[1]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield Inactive catalyst.Use a fresh, high-purity catalyst. For Ullmann reactions, ensure the use of an active Cu(I) source.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20 °C.
Inefficient base.Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃).
Poor quality of reagents or solvent.Use freshly distilled/dried solvents and high-purity reagents.
Formation of Significant Side Products Reaction temperature is too high.Lower the reaction temperature.
Incorrect stoichiometry of reactants.Use a slight excess (1.2-1.5 equivalents) of imidazole.
Presence of oxygen.Ensure the reaction is carried out under a strict inert atmosphere.
Difficult Purification Co-precipitation of starting materials or side products.Optimize the pH during work-up to selectively precipitate the product.
Product is an oil or difficult to crystallize.Attempt purification by column chromatography. Screen different solvent systems for recrystallization.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield in Copper-Catalyzed N-Arylation of Imidazole with 2-Halobenzoic Acid (Representative Data)

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Approximate Yield (%)
CuI (10)NoneK₂CO₃DMF1404840-60
CuI (10)1,10-Phenanthroline (20)K₂CO₃Dioxane1102470-85
Cu₂O (5)L-Proline (20)K₃PO₄DMSO902465-80
CuI (5)4,7-Dimethoxy-1,10-phenanthroline (10)Cs₂CO₃DMF1202485-95

Note: Yields are based on literature for similar N-arylation reactions and may vary for the synthesis of this compound.[2]

Table 2: Effect of Reaction Parameters on Yield in Palladium-Catalyzed N-Arylation of Imidazole with 2-Halobenzoic Acid (Representative Data)

Pd Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Approximate Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene1102480-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1001875-90
Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene1002085-98

Note: Yields are based on literature for similar Buchwald-Hartwig amination reactions and may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis

This protocol is adapted from general procedures for the N-arylation of imidazoles.

Materials:

  • 2-Bromobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobenzoic acid (1.0 mmol), imidazole (1.2 mmol), CuI (0.1 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.[2]

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.[2]

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization.

Materials:

  • 2-Bromobenzoic acid

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene or Dioxane, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

  • Outside the glovebox, add 2-bromobenzoic acid (1.0 mmol) and imidazole (1.2 mmol) to the Schlenk tube.

  • Evacuate and backfill the tube with argon or nitrogen three times.[2]

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.[2]

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Halobenzoic Acid - Imidazole - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (100-180 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench acidify Acidify (pH 3-4) quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Dry and Purify (Recrystallization/ Chromatography) extract->purify

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart start Low or No Product Yield? check_catalyst Is the catalyst active and fresh? start->check_catalyst Yes check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes replace_catalyst Use fresh, high-purity catalyst. check_catalyst->replace_catalyst No check_base Is the base strong enough? check_temp->check_base Yes increase_temp Increase temperature incrementally. check_temp->increase_temp No check_reagents Are reagents and solvents pure and dry? check_base->check_reagents Yes stronger_base Use a stronger base (e.g., Cs2CO3). check_base->stronger_base No purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes replace_catalyst->success increase_temp->success stronger_base->success purify_reagents->success

Caption: Troubleshooting flowchart for low or no product yield in the synthesis.

References

Technical Support Center: Optimizing Crystallization of 2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of 2-(1H-imidazol-1-yl)benzoic acid.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for developing and troubleshooting crystallization protocols.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂PubChem
Molecular Weight 188.18 g/mol PubChem
Melting Point 198 °CChemical Supplier
Appearance Off-white solidChemical Supplier
pKa (Predicted) 3.32 ± 0.36Chemical Supplier
Boiling Point (Predicted) 408.7 ± 28.0 °CChemical Supplier
Density (Predicted) 1.28 ± 0.1 g/cm³Chemical Supplier

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, based on its structure (containing both a polar carboxylic acid group and a moderately polar imidazole ring) and data from related compounds, a good starting point is a mixed solvent system of ethanol and water.[1] Ethanol alone has also been used for the recrystallization of a similar isomer, 4-(imidazol-1-yl)benzoic acid.[1] For closely related benzimidazole derivatives, slow evaporation from an acidified aqueous solution has proven effective.[2] It is recommended to perform small-scale solubility tests with a range of solvents, including methanol, ethanol, isopropanol, acetone, and mixtures with water, to determine the optimal solvent system for your specific sample and purity requirements.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in the solvent mixture. To address this, try the following:

  • Increase the solvent volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to decrease the saturation level.

  • Lower the crystallization temperature slowly: Allow the solution to cool to room temperature gradually before moving it to an ice bath. Rapid cooling can promote oiling out.

  • Change the solvent system: If the problem persists, a different solvent or solvent mixture may be necessary.

Q3: No crystals are forming, even after cooling the solution. What are the next steps?

A3: If crystals do not form spontaneously, several techniques can be used to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[3]

  • Reducing Solvent Volume: If the solution is not sufficiently saturated, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Prolonged Cooling: Sometimes, crystallization is a slow process. Leaving the solution in a cold environment (e.g., a refrigerator) for an extended period can promote crystal formation.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your compound dissolved in the mother liquor. Before crystallization, ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling for an insufficient amount of time: Ensure the solution has been thoroughly cooled to maximize the amount of precipitate.

  • Premature filtration: Filtering the crystals before crystallization is complete will result in loss of product.

  • Washing with a warm solvent: Always wash the filtered crystals with a small amount of ice-cold crystallization solvent to minimize redissolving the product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - Inappropriate solvent selection.- Insufficient solvent volume.- Test the solubility in a different solvent or solvent mixture.- Gradually add more hot solvent until the compound dissolves.
Crystals form too quickly (crashing out). - Solution is too concentrated.- Cooling is too rapid.- Add a small amount of additional hot solvent to the solution.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.
Colored impurities in the final crystals. - Impurities were not removed during the workup.- The chosen solvent does not effectively separate the compound from the impurity.- Consider a pre-crystallization charcoal treatment of the hot solution.- Try a different crystallization solvent.
Amorphous solid or powder is obtained instead of crystals. - Cooling was too fast.- High concentration of impurities.- Ensure slow cooling.- Consider purifying the compound by another method (e.g., column chromatography) before crystallization.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general method that can be adapted for this compound, based on procedures for similar compounds.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Slow Evaporation from an Aqueous Solution

This method is adapted from the crystallization of a related benzimidazole derivative and may be effective for producing high-quality single crystals.[2]

  • Dissolution: Suspend the this compound in water.

  • Acidification: Slowly add a dilute acid (e.g., 6 N HCl) dropwise with stirring until the compound dissolves completely. This protonates the imidazole ring, increasing its aqueous solubility.[2]

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Crystallization: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days to weeks.[2]

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and collect the crystals.

  • Washing: Gently wash the crystals with a small amount of cold water.

  • Drying: Air dry the crystals.

Visualizing Workflows and Troubleshooting

Experimental Workflow for Recrystallization

G A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B Impurities Present C Cool Solution Slowly to Room Temperature A->C No Impurities B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: General workflow for the recrystallization of an organic solid.

Troubleshooting Crystallization Issues

G Start Crystallization Experiment NoCrystals No Crystals Formed Start->NoCrystals Issue OilingOut Compound 'Oils Out' Start->OilingOut Issue LowYield Low Crystal Yield Start->LowYield Issue Success Pure Crystals Obtained Start->Success Success Scratch Scratch Inner Surface of Flask NoCrystals->Scratch Action Seed Add a Seed Crystal NoCrystals->Seed Action Concentrate Evaporate Some Solvent and Re-cool NoCrystals->Concentrate Action AddSolvent Add More 'Good' Solvent OilingOut->AddSolvent Action SlowCool Ensure Gradual Cooling OilingOut->SlowCool Action CheckSolventVol Use Minimum Hot Solvent LowYield->CheckSolventVol Action CheckCooling Ensure Thorough Cooling LowYield->CheckCooling Action Scratch->Success Seed->Success Concentrate->Success AddSolvent->Success SlowCool->Success CheckSolventVol->Success CheckCooling->Success

Caption: A decision-making diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Purification of 2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(1H-imidazol-1-yl)benzoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Question: My final product is an off-white or colored solid. What are the likely impurities and how can I remove them?

Answer: Discoloration in the final product often indicates the presence of residual copper catalyst from the synthesis (typically an Ullmann condensation) or colored organic byproducts.

  • Residual Copper Catalyst: If your synthesis involved a copper catalyst, trace amounts can be retained in the product. These can often be removed by an additional aqueous wash. Dissolving the crude product in an organic solvent like ethyl acetate and washing with a dilute aqueous solution of ammonium chloride or EDTA can help chelate and remove residual copper salts.

  • Organic Impurities: Colored organic impurities may arise from side reactions. The primary methods to remove these are recrystallization and column chromatography. For recrystallization, an ethanol/water solvent system is a good starting point.[1] If that is not effective, column chromatography on silica gel can be employed.

Question: I am seeing a low yield after my purification. What are the potential causes and how can I improve it?

Answer: Low recovery can occur at several stages of the purification process. Here are some common causes and solutions:

  • Incomplete Precipitation during Acid-Base Extraction: After basifying the aqueous layer to precipitate your product, ensure the pH is acidic enough (around 4-5) to fully protonate the carboxylic acid.[2] Check the pH with pH paper. Cooling the solution on an ice bath can also help to maximize precipitation.[3]

  • Product Loss During Recrystallization:

    • Using too much solvent: This will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

    • Product is soluble in the cold solvent: If your product remains in the mother liquor, the chosen solvent system may not be optimal. You may need to screen other solvent systems.

  • Product Sticking to Glassware: The amphoteric nature of this compound can sometimes cause it to adhere to glass surfaces. Rinsing glassware with a small amount of the appropriate solvent (e.g., the recrystallization solvent) can help recover some of this material.

Question: My product purity is not improving with recrystallization. What should I do?

Answer: If recrystallization is ineffective, it may be because the impurities have very similar solubility properties to your product. In this case, column chromatography is the recommended next step.[1] The choice of eluent is critical. A good starting point for silica gel chromatography is a gradient of ethyl acetate in hexanes, possibly with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.

Question: I am performing an acid-base extraction and I am not getting a clean separation of layers.

Answer: Emulsion formation can be an issue during acid-base extraction. Here are a few tips to break an emulsion:

  • Add brine: A saturated aqueous solution of sodium chloride can help to increase the polarity of the aqueous phase and break the emulsion.

  • Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to layer separation.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques are acid-base extraction, recrystallization, and column chromatography. A combination of these methods is often necessary to achieve high purity.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: Based on protocols for the analogous 3-isomer, a mixture of ethanol and water is a good starting point for recrystallization.[1][2] The crude solid is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to induce crystallization.

Q3: What are the potential side products in the synthesis of this compound that I need to remove?

A3: If synthesized via an Ullmann condensation, common side products include the homocoupling of the aryl halide (e.g., 2,2'-biphenyldicarboxylic acid), decarboxylation of the starting material or product, and the formation of phenolic byproducts if there are impurities in the starting materials.[5]

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.[6]

Q5: What are the key considerations for an acid-base extraction of this compound?

A5: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (imidazole) functional groups.

  • To extract it into an aqueous basic solution, a base like sodium hydroxide or sodium carbonate can be used to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

  • To precipitate the product from the aqueous solution, a mineral acid like hydrochloric acid is added to lower the pH to around 4-5, protonating the carboxylate and causing the neutral compound to precipitate.[2]

Data Presentation

Purification TechniqueKey ParametersExpected Outcome
Acid-Base Extraction Use of aqueous base (e.g., NaOH) to dissolve and subsequent acidification (e.g., with HCl) to precipitate.Removes neutral and basic impurities. Good for initial cleanup.
Recrystallization Recommended solvent system: Ethanol/Water.[1][2]Removes impurities with different solubility profiles. Effective for improving purity and obtaining crystalline material.
Column Chromatography Stationary Phase: Silica Gel. Eluent: A gradient of ethyl acetate in hexanes, potentially with an acidic modifier.Separates compounds based on polarity. Effective for removing closely related impurities.

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide. The product will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral or basic organic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with 1M hydrochloric acid.[2] This will cause the purified product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • While keeping the solution hot, add hot deionized water dropwise until the solution just begins to turn cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

PurificationWorkflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Initial Cleanup Recryst Recrystallization ABE->Recryst Further Purification Chrom Column Chromatography Recryst->Chrom High Purity Needed Pure Pure Product Recryst->Pure Sufficient Purity Chrom->Pure Final Product

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Start Impure Product PurityCheck Assess Purity (TLC/HPLC) Start->PurityCheck ColorIssue Colored Impurities? PurityCheck->ColorIssue Recrystallize Recrystallize (Ethanol/Water) ColorIssue->Recrystallize Yes YieldIssue Low Yield? ColorIssue->YieldIssue No ColumnChrom Column Chromatography Recrystallize->ColumnChrom Still Impure Pure Pure Product Recrystallize->Pure Purity OK ColumnChrom->Pure CheckPrecip Check Precipitation pH & Temperature YieldIssue->CheckPrecip Yes YieldIssue->Pure No, Purity OK CheckSolvent Optimize Recrystallization Solvent Volume CheckPrecip->CheckSolvent

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(1H-imidazol-1-yl)benzoic acid. This guide provides troubleshooting advice and frequently asked questions in a user-friendly format to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common methods for synthesizing N-aryl imidazoles, including this compound, are transition metal-catalyzed cross-coupling reactions. The two primary approaches are:

  • Ullmann Condensation: This classic method uses a copper catalyst (e.g., CuI, Cu₂O) to couple an aryl halide (like 2-bromobenzoic acid or 2-chlorobenzoic acid) with imidazole. It often requires high temperatures and a base.

  • Buchwald-Hartwig Amination: A more modern approach that employs a palladium catalyst with a specific phosphine ligand to achieve the C-N bond formation. This method can often be performed under milder conditions compared to the Ullmann reaction.

Due to the steric hindrance from the ortho-carboxylic acid group in the target molecule, reaction conditions for both methods may require careful optimization.

Q2: What are the most common side reactions when synthesizing this compound?

A2: Several side reactions can occur, particularly given the potentially harsh conditions required to overcome steric hindrance:

  • Decarboxylation: The high temperatures often used in Ullmann reactions can lead to the loss of the carboxylic acid group from 2-halobenzoic acid, resulting in the formation of 1-phenyl-1H-imidazole as a byproduct.[1]

  • Homocoupling of the Aryl Halide: This side reaction can produce 2,2'-biphenyldicarboxylic acid, especially at high temperatures and high concentrations of the aryl halide.[1]

  • Hydrolysis: If the synthesis starts with an ester or nitrile precursor of the benzoic acid, hydrolysis of these functional groups can occur, potentially leading to a mixture of products.

  • Formation of Biaryl Ethers: Phenolic impurities in the starting materials can lead to the formation of biaryl ether side products under Ullmann conditions.[1]

Q3: How can I minimize the formation of the decarboxylated side product, 1-phenyl-1H-imidazole?

A3: The formation of 1-phenyl-1H-imidazole is primarily caused by excessive heat. To minimize this side reaction:

  • Optimize Temperature: Use the lowest possible temperature that allows for a reasonable reaction rate.

  • Modern Catalysts: Employ modern, more active catalyst systems (e.g., palladium-based catalysts or copper catalysts with specific ligands) that can facilitate the reaction at lower temperatures.

  • Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to high temperatures can promote decarboxylation.

Q4: What starting materials are recommended for the synthesis?

A4: For the synthesis of this compound, the recommended starting materials are imidazole and a 2-halobenzoic acid. 2-Iodobenzoic acid is generally more reactive than 2-bromobenzoic acid, which is in turn more reactive than 2-chlorobenzoic acid. The choice of halide may depend on the specific catalytic system used. For instance, specialized and more reactive catalyst systems are often required for aryl chlorides.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst2. Low Reaction Temperature3. Inappropriate Base or Solvent4. Steric Hindrance1. Use a fresh, high-purity catalyst. For palladium-catalyzed reactions, consider a pre-activation step.2. Gradually increase the reaction temperature, monitoring for product formation and side products.3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and high-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP).4. For Ullmann reactions, use a ligand such as a 1,10-phenanthroline derivative. For Buchwald-Hartwig reactions, use a bulky, electron-rich phosphine ligand.
Significant Amount of 2,2'-Biphenyldicarboxylic Acid Observed 1. High Reaction Temperature2. High Concentration of Aryl Halide1. Attempt to lower the reaction temperature.2. Use a slight excess of imidazole relative to the 2-halobenzoic acid.
Presence of 1-phenyl-1H-imidazole in the Product Mixture 1. Excessive Reaction Temperature2. Prolonged Reaction Time1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification 1. Presence of Structurally Similar Side Products2. Residual High-Boiling Solvent1. Utilize acid-base extraction to separate the acidic product from non-acidic impurities. Follow with recrystallization or column chromatography for final purification.2. Ensure complete removal of solvents like DMF or DMSO under high vacuum, possibly with gentle heating.

Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis (Adapted for 2-isomer)

  • Reaction Setup: In a dry Schlenk tube, combine 2-bromobenzoic acid (1.0 mmol), imidazole (1.2 mmol), CuI (0.1 mmol), a suitable ligand like 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (Argon or Nitrogen). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of 3-4 to precipitate the product.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Synthesis (Adapted for 2-isomer)

  • Catalyst Pre-activation (optional but recommended): In a glovebox, add a palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and a bulky phosphine ligand (e.g., Xantphos, 0.04 mmol) to an oven-dried Schlenk tube. Add anhydrous solvent (e.g., toluene or dioxane, 2 mL) and heat briefly.

  • Reaction Setup: To the activated catalyst mixture, add 2-bromobenzoic acid (1.0 mmol), imidazole (1.2 mmol), and a base such as NaOt-Bu (1.4 mmol).

  • Solvent Addition: Add additional anhydrous toluene or dioxane (to a total volume of 5 mL).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Acidify the aqueous layer with 1 M HCl to a pH of 3-4.

  • Purification: Extract with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - 2-Halobenzoic Acid - Imidazole - Base (e.g., Cs2CO3) - Catalyst (CuI or Pd-precatalyst) - Ligand solvent Add Anhydrous Solvent (e.g., DMF, Toluene) reactants->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat to Optimized Temperature (e.g., 100-140 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench (e.g., with water) monitor->quench acidify Acidify to pH 3-4 (1 M HCl) quench->acidify extract Extract with Organic Solvent acidify->extract purify Purify Crude Product (Recrystallization or Chromatography) extract->purify

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product Yield? check_temp Is Reaction Temperature Optimal? start->check_temp Yes check_side_products Significant Side Products? start->check_side_products No check_catalyst Is Catalyst Active? check_temp->check_catalyst No increase_temp Increase Temperature Incrementally check_temp->increase_temp Yes check_base Is Base/Solvent Appropriate? check_catalyst->check_base No use_fresh_catalyst Use Fresh Catalyst / Pre-activate check_catalyst->use_fresh_catalyst Yes screen_conditions Screen Bases and Solvents check_base->screen_conditions Yes decarboxylation Decarboxylation Product Found? check_side_products->decarboxylation Yes homocoupling Homocoupling Product Found? decarboxylation->homocoupling No lower_temp Lower Reaction Temperature decarboxylation->lower_temp Yes homocoupling->lower_temp Yes adjust_stoichiometry Adjust Reactant Stoichiometry homocoupling->adjust_stoichiometry Yes

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(1H-imidazol-1-yl)benzoic acid. The information is presented in a user-friendly, question-and-answer format to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for the synthesis of this compound involve the N-arylation of imidazole with a 2-halobenzoic acid derivative. The two primary catalytic systems employed for this transformation are:

  • Ullmann-type Condensation: This classic method typically utilizes a copper catalyst (e.g., CuI, CuBr, or Cu₂O), often in the presence of a ligand, a base, and a high-boiling point solvent.[1][2][3]

  • Buchwald-Hartwig Amination: A more modern approach that employs a palladium catalyst with a specialized phosphine ligand and a base. This method often proceeds under milder conditions compared to the Ullmann reaction.[1]

Q2: Which starting materials are recommended for the synthesis?

A2: For the synthesis of this compound, the recommended starting materials are imidazole and a 2-halobenzoic acid, such as 2-bromobenzoic acid or 2-iodobenzoic acid. Aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings.[1] While aryl chlorides can be used, they often require more specialized and reactive catalyst systems.

Q3: What are the key reaction parameters to control for a successful synthesis and improved yield?

A3: Several parameters are critical for optimizing the synthesis of this compound:

  • Catalyst and Ligand Choice: The selection of the catalyst and, if applicable, the ligand is crucial. For Ullmann reactions, ligands like 1,10-phenanthroline derivatives can improve yields and reaction rates. In Buchwald-Hartwig amination, bulky electron-rich phosphine ligands are essential for high efficiency.[1]

  • Base: The choice of base is critical for deprotonating the imidazole and facilitating the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOt-Bu).[1][2]

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used for the Ullmann condensation.[4] For the Buchwald-Hartwig reaction, anhydrous toluene or dioxane are often employed.[1]

  • Temperature: Reaction temperature is a critical factor. Ullmann reactions often require higher temperatures (120-140 °C), while Buchwald-Hartwig reactions can sometimes proceed at lower temperatures (100-110 °C).[1][4]

  • Inert Atmosphere: Both reactions benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to no yield of the desired product Inactive catalystEnsure the use of a high-purity catalyst and that it has not been deactivated by air or moisture. Consider using a freshly opened bottle or a pre-activated catalyst.[1]
Reaction temperature too lowGradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and the appearance of side products by TLC or LC-MS.[2]
Inefficient baseUse a stronger base such as potassium carbonate or cesium carbonate. Ensure the base is anhydrous.[2]
Significant amount of 3,3'-biphenyldicarboxylic acid observed (homocoupling) High concentration of aryl halideUse a slight excess of imidazole relative to the 2-halobenzoic acid.[2]
High reaction temperatureAttempt to lower the reaction temperature while ensuring the reaction still proceeds at a reasonable rate.[2]
Presence of 1-phenyl-1H-imidazole in the product mixture (decarboxylation) Excessive reaction temperatureReduce the reaction temperature. High temperatures can lead to the loss of the carboxylic acid group.[2]
Prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction and decomposition.
Formation of phenolic byproducts Presence of water or hydroxide ions in the reaction mixtureUse anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[2]
Impurities in the starting materialsPurify the 2-halobenzoic acid prior to use to remove any phenolic impurities.[2]

Experimental Protocols

Protocol 1: Ullmann-type Condensation

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Bromobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobenzoic acid (1.0 mmol), imidazole (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Bromobenzoic acid

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene or dioxane, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

  • Outside the glovebox, add 2-bromobenzoic acid (1.0 mmol) and imidazole (1.2 mmol) to the Schlenk tube.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Data Presentation

Table 1: General Reaction Parameters for N-Arylation of Imidazole

ParameterUllmann-type CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand Diamines (e.g., 1,10-phenanthroline)Phosphines (e.g., Xantphos, RuPhos)
Base K₂CO₃, Cs₂CO₃, KOHNaOt-Bu, K₃PO₄
Solvent DMF, DMSO, NMPToluene, Dioxane
Temperature 120-140 °C100-110 °C
Reaction Time 24-48 hours12-24 hours

Note: The optimal conditions for the synthesis of this compound may vary and require experimental optimization.

Visualizations

experimental_workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start Combine Reactants: 2-Halobenzoic Acid, Imidazole, Cu Catalyst, Ligand, Base U_Solvent Add Anhydrous Solvent (e.g., DMF) U_Start->U_Solvent U_Inert Establish Inert Atmosphere (Ar or N₂) U_Solvent->U_Inert U_Heat Heat to 120-140 °C (24-48h) U_Inert->U_Heat U_Monitor Monitor by TLC/LC-MS U_Heat->U_Monitor U_Workup Aqueous Workup & Acidification U_Monitor->U_Workup U_Purify Purification (Chromatography/Recrystallization) U_Workup->U_Purify U_Product This compound U_Purify->U_Product B_Start Combine Reactants: 2-Halobenzoic Acid, Imidazole, Pd Catalyst, Ligand, Base B_Solvent Add Anhydrous Solvent (e.g., Toluene) B_Start->B_Solvent B_Inert Establish Inert Atmosphere (Ar or N₂) B_Solvent->B_Inert B_Heat Heat to 100-110 °C (12-24h) B_Inert->B_Heat B_Monitor Monitor by TLC/LC-MS B_Heat->B_Monitor B_Workup Aqueous Workup & Acidification B_Monitor->B_Workup B_Purify Purification (Chromatography/Recrystallization) B_Workup->B_Purify B_Product This compound B_Purify->B_Product

Caption: Generalized workflows for the synthesis of this compound.

troubleshooting_yield Start Low or No Yield? Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Conditions Are the reaction conditions (temp, time, solvent) optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Try a different catalyst/ligand system or pre-activate the catalyst. Check_Catalyst->Solution_Catalyst No Check_Base Are the base and ligand appropriate for the reaction? Check_Conditions->Check_Base Yes Solution_Conditions Optimize temperature, time, or change solvent. Check_Conditions->Solution_Conditions No Check_Side_Products Are there significant side products? Check_Base->Check_Side_Products Yes Solution_Base Screen different bases. Check_Base->Solution_Base No Solution_Side_Products Identify side products (GC-MS, NMR) to diagnose the issue. Check_Side_Products->Solution_Side_Products Yes

Caption: This diagram provides a logical flow for troubleshooting common issues during the synthesis.

References

Technical Support Center: Crystallization of 2-(1H-imidazol-1-yl)benzoic Acid and its Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in growing single crystals of 2-(1H-imidazol-1-yl)benzoic acid and its metal complexes.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization process, offering step-by-step solutions.

Issue 1: No Crystal Formation or Precipitation of Amorphous Powder

If you are observing no crystal growth or the formation of an amorphous solid, consider the following troubleshooting steps.

  • Initial Checks:

    • Solution Saturation: Ensure your solution is saturated. If not, you can try to achieve saturation by dissolving more solute.[1]

    • Undisturbed Environment: Keep your crystallization setup in a location free from vibrations.[1]

    • Solvent Purity: Use high-purity, distilled, or deionized water to avoid issues with contaminants.[1]

  • Solution Workflow:

    start No Crystals or Amorphous Precipitate check_saturation Is the solution saturated? start->check_saturation add_solute Add more solute and/or gently heat to dissolve check_saturation->add_solute No slow_evaporation Attempt slow evaporation at room temperature check_saturation->slow_evaporation Yes add_solute->slow_evaporation check_solvent Re-evaluate solvent system slow_evaporation->check_solvent Still no crystals cosolvency Try a co-solvent system (e.g., water/ethanol, DMF/water) check_solvent->cosolvency adjust_ph Adjust pH cosolvency->adjust_ph acidify Acidify slightly (e.g., with dilute HCl) to protonate the carboxylate adjust_ph->acidify basify Basify slightly to deprotonate the imidazole adjust_ph->basify solvothermal Attempt solvothermal/hydrothermal synthesis for complexes acidify->solvothermal basify->solvothermal

    Caption: Troubleshooting workflow for lack of crystallization.

Issue 2: Formation of Poor-Quality Crystals (e.g., Needles, Plates, Twinned Crystals)

When the goal is single crystals suitable for X-ray diffraction, the quality of the crystals is paramount.

  • Influencing Factors:

    • Cooling Rate: Rapid cooling often leads to the formation of small, irregular crystals.[2] Slow cooling is crucial for growing large, well-formed crystals.[2]

    • Solvent Choice: The solvent can significantly impact crystal morphology.[3] Interactions between the solvent and different crystal faces can either promote or hinder growth in specific directions.[3]

    • Supersaturation Level: A solution that is too highly supersaturated can lead to rapid precipitation and poor crystal quality.

  • Optimization Strategies:

    start Poor Quality Crystals slow_cooling Decrease cooling rate (e.g., insulated container) start->slow_cooling solvent_diffusion Try vapor or liquid diffusion methods slow_cooling->solvent_diffusion If still poor change_solvent Experiment with different solvents or co-solvent ratios solvent_diffusion->change_solvent gel_growth Consider gel growth method to slow diffusion change_solvent->gel_growth seeding Introduce a seed crystal gel_growth->seeding

    Caption: Strategies for improving crystal quality.

Frequently Asked Questions (FAQs)

1. What is the best starting solvent for crystallizing this compound?

Due to the presence of both a carboxylic acid and an imidazole group, the solubility of this compound is expected to be pH-dependent. Water is a good starting point, especially with pH adjustment. For its complexes, polar aprotic solvents like N,N-dimethylformamide (DMF) and alcohols such as ethanol and methanol are often used, sometimes in combination with water.[4][5]

2. How does pH affect the crystallization of this compound?

The molecule can exist in different protonation states:

  • Low pH: The imidazole ring is protonated (cationic form).

  • Intermediate pH (isoelectric point): The molecule is a zwitterion (carboxylate is deprotonated, imidazole is protonated). Zwitterions often have their lowest aqueous solubility at their isoelectric point, which can be a good condition for crystallization.[3]

  • High pH: The carboxylic acid is deprotonated (anionic form).

Adjusting the pH to the isoelectric point can be a key strategy to induce crystallization from an aqueous solution.[3] For a related compound, acidification with HCl was used to promote crystallization.[6]

3. What are the common challenges when growing single crystals of metal complexes with this ligand?

The formation of coordination polymers or metal-organic frameworks (MOFs) can be challenging due to their frequent insolubility in common solvents.[7] This can lead to the precipitation of polycrystalline powders instead of single crystals.[7] Solvothermal and hydrothermal methods are often employed to overcome these solubility issues and promote the growth of single crystals.[8]

4. What are some recommended crystallization techniques for this compound and its complexes?

  • Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a saturated solution. This was successful for a similar benzimidazole derivative.[6]

  • Solvent Diffusion (Vapor or Liquid): This involves dissolving the compound in a good solvent and layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion of the anti-solvent into the solution reduces the solubility and can lead to crystal growth. This is a common technique for MOFs.

  • Solvothermal/Hydrothermal Synthesis: This is particularly useful for coordination polymers. The reactants are sealed in a Teflon-lined autoclave with a solvent and heated. The elevated temperature and pressure can facilitate the formation of single crystals that might not form at ambient conditions.[8]

5. How can I purify this compound if it fails to crystallize?

If crystallization is proving difficult, you may need to repurify your material. For zwitterionic compounds, ion-exchange chromatography can be an effective purification method.[3]

Experimental Protocols

Protocol 1: General Crystallization by Slow Evaporation

This protocol is a starting point for the crystallization of this compound.

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., water, ethanol, or a water/ethanol mixture) with gentle heating to achieve a saturated or near-saturated solution.

  • pH Adjustment (for aqueous solutions): If using water, adjust the pH dropwise with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to find the point of minimum solubility (isoelectric point), where the solution may become slightly turbid. Re-heat to clarify if necessary.

  • Filtration: Hot-filter the solution to remove any insoluble impurities.

  • Crystallization: Cover the container with a perforated lid (e.g., parafilm with small holes) and leave it in a quiet, vibration-free location at room temperature.

  • Crystal Collection: Once crystals have formed, collect them by filtration and wash with a small amount of cold solvent.

Protocol 2: Solvothermal Synthesis of a Metal Complex

This is a general procedure for synthesizing a coordination polymer.

  • Reactant Preparation: In a Teflon-lined stainless steel autoclave, combine this compound and a metal salt (e.g., zinc nitrate, cadmium nitrate) in a suitable molar ratio (often 1:1 or 2:1 ligand to metal).[8]

  • Solvent Addition: Add the chosen solvent or solvent mixture (e.g., DMF/water).[8]

  • Sealing and Heating: Seal the autoclave and place it in an oven. Heat to a specific temperature (typically between 80-150 °C) for a set period (e.g., 24-72 hours).

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Isolation: Collect the resulting crystals by filtration, wash with the solvent used for the reaction, and air dry.

Data Presentation

Table 1: Recommended Solvents for Crystallization Screening

Solvent ClassExamplesSuitability for LigandSuitability for Complexes
Polar Protic Water, Ethanol, MethanolGood, especially with pH controlOften used in co-solvent systems
Polar Aprotic DMF, DMSO, AcetonitrilePotentially good for less polar formsCommonly used in solvothermal synthesis
Ethers Dioxane, THFLower solubility expectedCan be used as anti-solvents
Aromatic TolueneLow solubility expectedCan be used as anti-solvents

Table 2: Influence of pH on the Species of this compound

pH RangePredominant SpeciesExpected Aqueous Solubility
< pKa1 (imidazole) CationicHigh
pKa1 < pH < pKa2 ZwitterionicLow (at isoelectric point)
> pKa2 (carboxylic acid) AnionicHigh

References

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1H-imidazol-1-yl)benzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for the synthesis of this compound involve the N-arylation of imidazole with a 2-halobenzoic acid derivative. The two primary catalytic systems employed for this transformation are:

  • Ullmann-type Condensation: This classic method typically utilizes a copper catalyst (e.g., CuI, CuBr, or Cu₂O), often in the presence of a ligand, a base, and a high-boiling point solvent.[1][2]

  • Buchwald-Hartwig Amination: A more modern approach that employs a palladium catalyst with a specialized phosphine ligand and a base. This method often proceeds under milder conditions compared to the Ullmann reaction.[1][3]

Q2: Which starting materials are recommended for the synthesis?

A2: For the synthesis of this compound, the recommended starting materials are imidazole and a 2-halobenzoic acid, such as 2-bromobenzoic acid or 2-iodobenzoic acid. Aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings. While aryl chlorides can be used, they often require more specialized and reactive catalyst systems.[1]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Several parameters are critical for optimizing the synthesis of this compound:

  • Catalyst and Ligand Choice: The selection of the catalyst and, if applicable, the ligand is crucial. For Ullmann reactions, ligands like 1,10-phenanthroline derivatives can improve yields and reaction rates. In Buchwald-Hartwig amination, bulky electron-rich phosphine ligands are essential for high efficiency.[1]

  • Base: The choice of base is critical for deprotonating the imidazole and facilitating the catalytic cycle. Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄), as well as alkoxides (e.g., NaOt-Bu). The base should be chosen carefully to be compatible with the starting materials and catalyst system.

  • Solvent: High-boiling point polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[1] The choice of solvent can significantly impact the reaction rate and yield.

  • Temperature: Reaction temperatures can range from room temperature to over 150°C, depending on the chosen method and the reactivity of the starting materials. Careful optimization is necessary to promote the desired reaction while minimizing side product formation.

  • Inert Atmosphere: Many of these catalytic reactions are sensitive to oxygen and moisture. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent catalyst deactivation and unwanted side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst - Ensure the use of high-purity catalyst and that it has not been deactivated by air or moisture.- For Buchwald-Hartwig reactions, consider pre-activating the palladium catalyst by heating it with the phosphine ligand before adding the other reactants, as imidazoles can inhibit catalyst formation.[4][5]
Inappropriate Base - The base may not be strong enough to deprotonate the imidazole effectively.- Consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Suboptimal Temperature - The reaction temperature may be too low.- Gradually increase the reaction temperature, monitoring for product formation and side products.
Poor Ligand Choice - The ligand may not be suitable for the specific transformation.- Screen a variety of ligands, especially for the Buchwald-Hartwig reaction (e.g., biarylphosphine ligands). For Ullmann reactions, consider adding a phenanthroline-based ligand.[6][7]
Steric Hindrance - The ortho-substitution of the benzoic acid can sterically hinder the reaction.- Employing a more reactive aryl halide (iodide > bromide > chloride) or a more active catalyst system may be necessary.

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Mitigation Strategy
Homocoupling of Aryl Halide (e.g., 2,2'-biphenyldicarboxylic acid) - High concentration of aryl halide.- High reaction temperature.- Use a slight excess of imidazole relative to the 2-halobenzoic acid.- Attempt to lower the reaction temperature.[2]
Decarboxylation of Benzoic Acid Derivative - Excessive reaction temperature.- Prolonged reaction time.- Reduce the reaction temperature.- Monitor the reaction progress by TLC or LC-MS and stop the reaction upon consumption of the starting material.[2]
Formation of Phenolic Byproducts - Presence of water or hydroxide ions.- Impurities in the starting materials.- Use anhydrous solvents and reagents.- Purify the 2-halobenzoic acid prior to use.[2]

Data Presentation

The following tables summarize representative reaction conditions for the N-arylation of imidazoles based on literature for similar reactions. Note: This data should serve as a guide for optimizing the synthesis of this compound, as specific quantitative data for this exact compound is limited in the literature.

Table 1: Ullmann-Type Condensation Conditions for N-Arylation of Imidazole

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Bromobenzoic acidCuI (10)4,7-dimethoxy-1,10-phenanthroline (20)Cs₂CO₃ (2)DMF120-14024-48~70-85
Aryl IodideCuI (5)NoneKOH (2)TBAB1104-855-95
Aryl Bromide/IodideCuBr (10)NoneNaOH (2)DMSO10012Moderate to Excellent

Data adapted from analogous reactions.[1][8][9]

Table 2: Buchwald-Hartwig Amination Conditions for N-Arylation of Imidazole

Aryl HalidePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Bromobenzoic acidPd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene/Dioxane100-11012-24>90 (for analogs)
Aryl HalidesPd(OAc)₂XPhosCs₂CO₃Toluene10016~91 (conversion)

Data adapted from analogous reactions.[1][10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-Bromobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobenzoic acid (1.0 mmol), imidazole (1.2 mmol), CuI (0.1 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Synthesis

This protocol is a generalized procedure and may require optimization of the ligand and reaction conditions.

Materials:

  • 2-Bromobenzoic acid

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable biaryl phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or Dioxane

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

  • Outside the glovebox, add 2-bromobenzoic acid (1.0 mmol) and imidazole (1.2 mmol) to the Schlenk tube.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination 2-Halobenzoic Acid_U 2-Halobenzoic Acid Ullmann_Reaction Cu Catalyst (e.g., CuI) Base (e.g., Cs₂CO₃) Ligand (optional) Solvent (e.g., DMF) Heat 2-Halobenzoic Acid_U->Ullmann_Reaction Imidazole_U Imidazole Imidazole_U->Ullmann_Reaction Product_U This compound Ullmann_Reaction->Product_U 2-Halobenzoic Acid_B 2-Halobenzoic Acid Buchwald_Reaction Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) Heat 2-Halobenzoic Acid_B->Buchwald_Reaction Imidazole_B Imidazole Imidazole_B->Buchwald_Reaction Product_B This compound Buchwald_Reaction->Product_B

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Preactivate_Catalyst Pre-activate catalyst or use fresh catalyst. Check_Catalyst->Preactivate_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Preactivate_Catalyst->Check_Base Stronger_Base Use a stronger base (e.g., Cs₂CO₃). Check_Base->Stronger_Base No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Stronger_Base->Check_Temp Optimize_Temp Optimize temperature. Check_Temp->Optimize_Temp No Check_Side_Products Are there significant side products? Check_Temp->Check_Side_Products Yes Optimize_Temp->Check_Side_Products Analyze_Side_Products Identify side products (GC-MS, NMR) to diagnose the issue. Check_Side_Products->Analyze_Side_Products Yes Success Successful Synthesis Check_Side_Products->Success No

Caption: A troubleshooting workflow for low-yield synthesis.

References

Technical Support Center: Ullmann Coupling for Imidazole N-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ullmann coupling reaction, specifically tailored for the N-arylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the Ullmann N-arylation of imidazoles, offering potential causes and actionable solutions in a direct question-and-answer format.

Question: My reaction shows low or no product yield. What are the primary causes and how can I fix it?

Answer:

Low or non-existent yield in an Ullmann coupling is a frequent issue stemming from several factors. Systematically investigating the following areas is crucial for optimization.

  • Inactive Catalyst: The copper source is paramount. The active catalytic species is typically Cu(I).[1] If your copper(I) salt (e.g., CuI, CuBr) is old, it may have oxidized.

    • Solution: Use a fresh, high-purity copper(I) source.[1] Consider using copper sources that can generate the active Cu(I) species in situ if you are starting with Cu(0) or Cu(II).[1]

  • Inappropriate Ligand: Ligands are critical for stabilizing the copper catalyst and facilitating the reaction.[1] The chosen ligand may not be suitable for your specific imidazole and aryl halide combination.

    • Solution: Screen a variety of ligands. For imidazole N-arylation, 1,10-phenanthrolines (like 4,7-dimethoxy-1,10-phenanthroline) and amino acids (like L-proline or N,N-dimethylglycine) are often effective.[1][2][3]

  • Suboptimal Base: The base plays a key role in deprotonating the imidazole and in the catalytic cycle.[1] Its strength and solubility can significantly impact the reaction rate.

    • Solution: Screen common inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][4] Cesium carbonate is often effective but can be expensive.[5] In some protocols, soluble organic bases have also been used successfully.[6]

  • Incorrect Temperature: While traditional Ullmann reactions required very high temperatures (150–200 °C), modern ligand-accelerated protocols operate under much milder conditions.[1][7]

    • Solution: For modern systems, begin with a temperature in the range of 80-120 °C.[1][5] If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature.

  • Solvent Issues: The choice of solvent affects solubility and reaction rate.

    • Solution: Polar aprotic solvents like DMF, dioxane, and DMSO are commonly used and often give good results.[1][8] Ensure the solvent is anhydrous, as water can lead to side reactions.[1]

Question: I am observing significant formation of a hydrodehalogenation byproduct (the aryl halide is being reduced). What causes this and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction where the halogen on the aryl halide is replaced by a hydrogen atom.[9]

  • Cause: The primary cause is often the presence of protic impurities, such as water, in the reaction mixture.[1]

  • Solutions:

    • Rigorous Drying: Ensure all glassware is oven-dried immediately before use.

    • Anhydrous Reagents: Use anhydrous solvents and ensure the base and other reagents are dry. Storing bulk bases in a desiccator is good practice.[10]

    • Inert Atmosphere: While setting up the reaction, evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) multiple times to remove moisture and oxygen.[5]

Question: My reaction with an aryl chloride is failing, but it works with the corresponding aryl bromide or iodide. What should I do?

Answer:

Aryl chlorides are significantly less reactive than aryl bromides and iodides in Ullmann couplings.[8] Achieving successful coupling requires more forcing conditions or specialized catalytic systems.

  • Solutions:

    • Increase Temperature: Higher reaction temperatures may be necessary to activate the C-Cl bond.

    • Change Ligand: Some ligands are specifically designed to activate aryl chlorides. N-heterocyclic carbene (NHC) ligands, for example, have shown promise in this area.[8]

    • Use a More Active Catalyst System: Some palladium-based systems (e.g., Buchwald-Hartwig amination) can be more effective for coupling aryl chlorides, although this moves away from a traditional Ullmann reaction.[4]

    • Longer Reaction Times: Be prepared for significantly longer reaction times compared to more reactive halides.[8]

Frequently Asked Questions (FAQs)

Q1: What is the proposed catalytic cycle for the Ullmann N-arylation of imidazole?

A1: The precise mechanism is still debated, but a generally accepted pathway for the copper(I)-catalyzed reaction involves:

  • Reaction of the imidazole with the active Cu(I) species.

  • Oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate.

  • Reductive elimination of the N-aryl imidazole product, which regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[8]

Q2: Which copper source is best for imidazole N-arylation?

A2: Copper(I) salts such as copper(I) iodide (CuI) and copper(I) bromide (CuBr) are most commonly used and are often highly effective.[1][5] Copper(I) oxide (Cu₂O) is another viable and inexpensive option.[11] While Cu(II) sources can be used, they typically require in-situ reduction to the active Cu(I) species.[1] For reproducibility, using a high-purity Cu(I) source is recommended.

Q3: How do I select the optimal ligand for my specific substrates?

A3: Ligand selection is often empirical and may require screening. However, for imidazole N-arylation, several classes of ligands have proven effective:

  • Phenanthrolines: 1,10-Phenanthroline and its derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) are excellent choices, particularly for coupling with aryl iodides and bromides.[2][3][5]

  • Amino Acids: Simple amino acids like L-proline and N-methylglycine are inexpensive and can be very effective ligands.[1]

  • Diamines: Ligands like N,N'-dimethylethylenediamine (DMEDA) have been used successfully in various Ullmann couplings.[11]

The best approach is to consult the literature for a similar transformation or screen a small panel of these common ligand types.[1]

Q4: Is an inert atmosphere always necessary?

A4: Yes, for best results and reproducibility, running the reaction under an inert atmosphere (Nitrogen or Argon) is strongly recommended.[5] This prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state and minimizes side reactions caused by atmospheric moisture.[1] The standard procedure involves evacuating and backfilling the reaction vessel multiple times.[5]

Data Presentation: Reaction Condition Comparison

The following tables summarize typical reaction conditions for the N-arylation of imidazole with different aryl halides.

Table 1: General Conditions for Imidazole N-Arylation

ComponentTypical Reagents/ParametersPurpose
Aryl Halide Ar-I, Ar-Br, Ar-ClElectrophile
Imidazole Imidazole, BenzimidazoleNucleophile
Copper Source CuI, CuBr, Cu₂O (5-10 mol%)Catalyst Precursor
Ligand 1,10-Phenanthroline, L-Proline (10-20 mol%)Catalyst Activation/Stabilization
Base Cs₂CO₃, K₃PO₄, K₂CO₃ (2.0 equiv)Imidazole Deprotonation
Solvent Dioxane, DMF, DMSO, TolueneReaction Medium
Temperature 80 - 150 °CReaction Activation
Atmosphere Nitrogen or ArgonPrevent Catalyst Oxidation

Table 2: Condition Adjustments Based on Aryl Halide Reactivity

Aryl HalideRelative ReactivityTypical TemperatureCatalyst Loading (mol%)Notes
Aryl Iodide Highest80 - 110 °C1 - 5%Generally provides the best yields under the mildest conditions.[2][12]
Aryl Bromide Medium100 - 130 °C5 - 10%Often requires higher temperatures and catalyst loading than iodides.[5][12]
Aryl Chloride Lowest120 - 150+ °C10 - 20%Most challenging substrate; may require specialized ligands (e.g., NHCs) and longer reaction times.[8]

Experimental Protocols

Protocol: Copper/1,10-Phenanthroline-Catalyzed N-Arylation of Imidazole

This protocol is a representative example for the N-arylation of imidazole with an aryl bromide.[5]

Materials:

  • Imidazole (1.2 mmol, 1.2 equiv)

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To the dry Schlenk flask, add imidazole, the aryl bromide, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate the vessel under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. Reactions are typically run for 18-24 hours.[5]

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.[5]

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[5]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-aryl imidazole.

Visualizations

Ullmann_Catalytic_Cycle Proposed Catalytic Cycle for Ullmann N-Arylation CuI_L Cu(I)-L Complex Cu_Im Cu(I)-Imidazole Complex CuI_L->Cu_Im + ImH - HX Imidazole Imidazole (ImH) Imidazole->Cu_Im ArylHalide Aryl Halide (Ar-X) Cu_III Cu(III) Intermediate (Ar-Cu(III)-Im)(L)X ArylHalide->Cu_III Product N-Aryl Imidazole (Ar-Im) Cu_Im->Cu_III + Ar-X (Oxidative Addition) Cu_III->CuI_L - Ar-Im (Reductive Elimination) Cu_III->Product

Caption: A simplified catalytic cycle for the copper-catalyzed N-arylation of imidazole.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Start: Low/No Yield check_reagents Check Reagent Quality (Fresh Cu(I), Anhydrous Solvent) start->check_reagents screen_ligands Screen Ligands (Phenanthroline, Proline) check_reagents->screen_ligands Reagents OK? screen_base Screen Bases (K₃PO₄, Cs₂CO₃) screen_ligands->screen_base No Improvement? optimize_temp Optimize Temperature (Increase/Decrease) screen_base->optimize_temp No Improvement? re_run Re-run with Optimized Conditions optimize_temp->re_run re_run->start Still Low Yield success Success! re_run->success Yield Improved

Caption: A decision-tree workflow for troubleshooting low-yield Ullmann reactions.

References

"effect of steric hindrance in 2-(1H-imidazol-1-yl)benzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2-(1H-imidazol-1-yl)benzoic acid. The content specifically addresses the challenges presented by steric hindrance from the ortho-carboxyl group.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic challenge in preparing this compound?

A1: The primary challenge is overcoming the steric hindrance caused by the carboxylic acid group (-COOH) positioned at the ortho-position of the benzene ring. In the most common synthetic route, the copper-catalyzed Ullmann condensation, this bulky group impedes the approach of the imidazole nucleophile to the reaction center on the aryl halide. This hindrance can significantly lower reaction rates and overall yields compared to the synthesis of its meta- and para-isomers.[1]

Q2: How does this steric hindrance mechanistically affect the Ullmann condensation?

A2: The Ullmann reaction involves the coordination of the aryl halide and the nucleophile (imidazole) to a copper catalyst. The bulky ortho-carboxyl group on the 2-halobenzoic acid sterically clashes with the imidazole ring and the catalyst's ligand sphere. This clash raises the activation energy of the crucial C-N bond-forming step (reductive elimination), thereby slowing down the reaction and making it less efficient.

Q3: What are the expected side reactions when synthesizing this compound?

A3: Besides low conversion, several side reactions can occur, often exacerbated by the harsh conditions sometimes used to overcome steric hindrance:

  • Decarboxylation: At elevated temperatures, the starting 2-halobenzoic acid or the final product can lose CO₂, leading to the formation of halobenzene or 1-phenyl-1H-imidazole, respectively.[2]

  • Homocoupling: The 2-halobenzoic acid can couple with itself to form 2,2'-biphenyldicarboxylic acid.

  • Hydrolysis of Halogen: In the presence of a base and water, the aryl halide can be hydrolyzed to form 2-hydroxybenzoic acid.

Q4: How can I improve the yield and minimize side reactions?

A4: Optimizing the reaction conditions is critical. Key strategies include:

  • Ligand Selection: Employing specialized ligands can stabilize the copper catalyst and facilitate the coupling of hindered substrates. Bulky or electron-rich diamine and phenanthroline-based ligands have proven effective in modern Ullmann reactions.[3]

  • Catalyst Choice: Use a highly active copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O).

  • Base Selection: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often effective. These bases can increase the nucleophilicity of imidazole without competing in the reaction.

  • Temperature Control: Use the lowest temperature that affords a reasonable reaction rate to minimize thermal decomposition and decarboxylation. Modern ligand systems often allow for significantly lower temperatures (e.g., 80-120 °C) than traditional Ullmann reactions (>180 °C).[2][3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the copper catalyst.[2]

Troubleshooting Guide

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Steric Hindrance: The primary issue for the ortho-isomer. 2. Inactive Catalyst: Copper source is oxidized (e.g., green/blue Cu(II) instead of white/red Cu(I)). 3. Insufficient Temperature: Reaction is too slow to proceed.1. Screen different ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine). Increase catalyst and ligand loading (e.g., from 10 mol% to 20 mol%). 2. Use a fresh, high-purity copper(I) source. 3. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation vs. byproduct formation by TLC or LC-MS.
Significant Decarboxylation Detected 1. Excessive Temperature: The reaction is running too hot. 2. Prolonged Reaction Time: Leaving the reaction for too long at high temperature.1. Lower the reaction temperature. If using a high-boiling solvent like DMF or DMSO, ensure the setpoint is appropriate. 2. Monitor the reaction more frequently and work it up as soon as the starting material is consumed. Consider a more active catalyst/ligand system to reduce required time.
Formation of 2,2'-Biphenyldicarboxylic Acid 1. High Concentration of Aryl Halide: Favors the homocoupling side reaction. 2. Inefficient C-N Coupling: If the desired reaction is slow due to hindrance, side reactions become more prominent.1. Use a slight excess of imidazole relative to the 2-halobenzoic acid (e.g., 1.2 to 1.5 equivalents). 2. Focus on optimizing the C-N coupling reaction by screening ligands and bases to increase its rate relative to the homocoupling.
Product is Difficult to Purify 1. Product Polarity: The presence of both a carboxylic acid and an imidazole ring makes the product highly polar and potentially zwitterionic. 2. Baseline Streaking on Silica Gel: The basic imidazole and acidic carboxylate can interact strongly with silica.1. For purification via extraction, carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility. 2. For column chromatography, consider adding a small amount of acetic acid or triethylamine to the eluent to suppress ionization and improve peak shape. Alternatively, use a different stationary phase like alumina.

Data Presentation

The steric hindrance of the ortho-carboxyl group has a demonstrable effect on reaction yield when compared to the less hindered meta and para positions. The following table compiles representative yields for the synthesis of the three isomers via copper-catalyzed N-arylation.

Table 1: Comparative Yields of Imidazolyl-benzoic Acid Isomers

IsomerStarting Aryl HalideTypical Yield (%)Notes
Ortho: this compound2-Bromobenzoic Acid40 - 65%Yield is highly dependent on the choice of ligand and reaction conditions required to overcome steric hindrance.[1]
Meta: 3-(1H-imidazol-1-yl)benzoic acid3-Bromobenzoic Acid70 - 85%Less steric hindrance allows for more efficient coupling under standard Ullmann conditions.
Para: 4-(1H-imidazol-1-yl)benzoic acid4-Iodobenzoic Acid / 4-Fluorobenzoic Acid64 - 93%Minimal steric hindrance and favorable electronic effects often lead to the highest yields.[4][5]

Caption: Data is compiled from analogous Ullmann-type reactions reported in the literature. Direct comparison is intended to illustrate the general trend of yields as a function of substituent position.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on modern Ullmann condensation methods, which can be adapted for the other isomers.

Protocol: Synthesis of this compound

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (ligand) (0.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid, imidazole, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.5 M with respect to the 2-bromobenzoic acid.

  • Reaction: Place the flask in a preheated oil bath at 110-120 °C. Stir the mixture vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into deionized water.

    • Carefully acidify the aqueous mixture with 1 M HCl to a pH of ~4-5. The product should precipitate.

    • Filter the crude product through a Büchner funnel and wash with cold water.

  • Purification:

    • The crude solid can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an eluent system such as dichloromethane/methanol with 1% acetic acid.

Visualizations

The following diagrams illustrate key experimental and logical relationships.

G start_node Low Yield or No Reaction check_reagents Verify Reagent Quality (Fresh Catalyst, Dry Solvent, Pure Imidazole) start_node->check_reagents check_steric Is the substrate ortho-substituted? check_conditions Review Reaction Conditions (Temp, Base, Ligand) check_steric->check_conditions No action_ligand Action: Screen Ligands (e.g., Phenanthrolines, Diamines) check_steric->action_ligand Yes (Steric Hindrance Likely) check_reagents->check_steric Reagents OK action_reagents Action: Use Fresh/Purified Reagents Run Under Inert Atmosphere check_reagents->action_reagents Reagents Suspect action_temp Action: Increase Temperature Incrementally (Monitor for Decomposition) check_conditions->action_temp success Improved Yield action_ligand->success action_temp->success action_reagents->start_node Re-run

Troubleshooting workflow for low yield.

G ortho Ortho-substituted This compound hindrance High Steric Hindrance ortho->hindrance meta Meta-substituted 3-(1H-imidazol-1-yl)benzoic acid no_hindrance Minimal Steric Hindrance meta->no_hindrance para Para-substituted 4-(1H-imidazol-1-yl)benzoic acid para->no_hindrance rate Slower Reaction Rate Lower Yield hindrance->rate fast_rate Faster Reaction Rate Higher Yield no_hindrance->fast_rate

Impact of substituent position on reaction efficiency.

References

Technical Support Center: Scale-up Synthesis of Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of imidazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of imidazole carboxylic acids, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield

Q: My reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low or no yield is a frequent challenge in imidazole carboxylic acid synthesis, often stemming from several factors ranging from reaction conditions to product stability. Here are the primary areas to investigate:

  • Product Decarboxylation: Imidazole carboxylic acids, particularly at the C2 and C4/C5 positions, are prone to decarboxylation, especially at elevated temperatures.[1] This results in the loss of the carboxylic acid group as CO₂, leading to the formation of the corresponding imidazole without the desired functionality.[1]

    • Solution: Maintain strict temperature control and use the lowest effective temperature for the reaction. During the work-up, avoid high temperatures for solvent removal; instead, use a rotary evaporator under reduced pressure at room temperature.[1] The choice of solvent can also influence selective monodecarboxylation when starting from dicarboxylic acids.[1]

  • Incomplete Hydrolysis of Ester Precursors: Many synthetic routes involve the hydrolysis of an imidazole ester to the carboxylic acid.

    • Solution: Ensure complete hydrolysis by using a sufficient excess of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) and allowing for adequate reaction time.[1] Monitor the reaction progress using Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting ester.[1]

  • Sub-optimal pH for Product Isolation: The amphoteric nature of the imidazole ring means the pH for precipitation is critical.

    • Solution: Carefully adjust the pH of the solution to the isoelectric point of the specific imidazole carboxylic acid to ensure maximum precipitation.

  • Incomplete Oxidation: When synthesizing from a benzimidazole precursor, incomplete oxidation of the benzene ring is a common reason for low yields.

    • Solution: Ensure your oxidizing agent (e.g., potassium permanganate, hydrogen peroxide) is fresh and used in the correct stoichiometric ratio. For instance, a molar ratio of 11:1 (H₂O₂:substrate) in 1M sulfuric acid has been shown to be effective for 2-alkylbenzimidazoles.[2]

Issue 2: Product Purity and Impurities

Q: My final product shows significant impurities upon analysis (e.g., by NMR or HPLC). What are the likely sources and how can I improve purity?

A: Impurities often arise from side reactions, unreacted starting materials, or issues during the work-up and purification stages.

  • Unreacted Starting Material: If the reaction has not gone to completion, the starting material will contaminate the final product.[2]

    • Solution: Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed before proceeding with the work-up.[2]

  • Side Reactions: The most common side reaction is decarboxylation, as mentioned previously.[1]

    • Solution: Careful temperature control is the primary method to minimize this side reaction.[1]

  • Ineffective Purification:

    • Solution 1: Acid-Base Extraction: Dissolve the crude product in an appropriate organic solvent and extract it with an aqueous base (e.g., NaHCO₃ or NaOH). The imidazole carboxylic acid will move to the aqueous layer as its salt. After separating the layers, acidify the aqueous layer to precipitate the pure product, which can then be collected by filtration.[1]

    • Solution 2: Chromatography: Reverse-phase HPLC is a powerful tool for both analysis and purification. A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, is a good starting point.[1] Ion-exchange chromatography can also be effective for separating the acidic product from non-ionic impurities.[1]

Issue 3: Scale-Up Challenges

Q: I am having trouble replicating my small-scale results at a larger, pilot-plant scale. What are some common scale-up problems?

A: Scaling up a synthesis process often introduces new challenges that are not apparent at the bench scale.

  • Mixing and Heat Transfer: Inconsistent mixing and inefficient heat transfer in larger reactors can lead to changes in reaction selectivity, affecting yield and purity.[3]

    • Solution: Evaluate the effect of stirring speed during small-scale experiments to better predict the optimal conditions for larger reactors.[3] Ensure the reactor is capable of maintaining the required temperature throughout the reaction mass.

  • Extended Reaction/Operation Times: Longer processing times at a larger scale, such as for solvent distillation or extractions, can lead to product decomposition or the formation of side products.[3]

    • Solution: Conduct experiments during process development to understand the impact of extended heating or exposure to acidic/basic conditions on your product's stability.[3] Consider using more stable solvents if hydrolysis is a concern during prolonged extractions.[3]

  • Changes in Crystalline Form: New crystalline forms (polymorphs) can appear during scale-up, which may affect filtration and drying characteristics.[3]

    • Solution: Characterize the solid form of your product at different scales to identify any changes.

  • Filtration and Washing: The efficiency of washing a filter cake to remove impurities can be lower at a larger scale.[3]

    • Solution: Consider using equipment like a filter-dryer that allows for reslurrying the cake with fresh solvent for more effective washing.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of imidazole carboxylic acids?

A1: The most prevalent side reaction is decarboxylation, which is the loss of the CO₂ group.[1] This is typically induced by heat and can significantly reduce the yield of the desired product.[1]

Q2: How can I minimize decarboxylation?

A2: To minimize decarboxylation, it is crucial to maintain careful control over the reaction temperature. Use the lowest possible temperature necessary for the reaction to proceed. During the work-up, avoid heating to concentrate the solution; instead, use a rotary evaporator under reduced pressure at room temperature.[1]

Q3: What are the key safety precautions to consider during the scale-up of imidazole carboxylic acid synthesis?

A3: Imidazole carboxylic acids can be skin and eye irritants and may cause respiratory irritation.[4][5] When handling these compounds, especially at a larger scale, it is important to:

  • Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6]

  • Work in a well-ventilated area or use a fume hood to avoid inhaling dust or fumes.[5][6]

  • Have safety showers and eyewash stations readily accessible.[4]

  • Be aware of the hazards of all reagents used in the synthesis, such as strong acids, bases, and oxidizing agents.[2][4]

Data Presentation

Table 1: Reaction Conditions for Imidazole-4,5-dicarboxylic Acid Synthesis
StepReagentMolar Ratio/ConcentrationTemperature (°C)Reaction Time (hours)
Method 1: From Benzimidazole
Oxidation2-AlkylbenzimidazoleSubstrate100-105-
Hydrogen Peroxide (H₂O₂)11:1 (H₂O₂:substrate)--
1M Sulfuric AcidSolvent--
Method 2: From Imidazole
HydroxymethylationImidazoleStarting Material80-1203 (at reflux)
37% Aqueous FormaldehydeMolar excess--
Potassium HydroxideBase--
OxidationHydroxymethylated ImidazolesIntermediate130-1356-10
65% Nitric Acid1.3 L--

Data compiled from BenchChem Technical Support documents.[2]

Experimental Protocols

Protocol 1: Synthesis of Imidazole-4,5-dicarboxylic Acid from Benzimidazole
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add the starting 2-alkylbenzimidazole and 1M sulfuric acid.

  • Heating: Heat the mixture to 100-105°C.[2]

  • Oxidation: Slowly add an 11-fold molar excess of hydrogen peroxide dropwise, maintaining the temperature of the reaction mixture.[2]

  • Monitoring: Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Work-up: Cool the reaction mixture and filter to remove any solid byproducts.

  • Isolation: Adjust the pH of the filtrate to precipitate the imidazole-4,5-dicarboxylic acid.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure product.

Protocol 2: Synthesis of 1H-Imidazole-4-carboxylic Acid from its Ethyl Ester
  • Reaction Setup: In a reaction vessel, mix ethyl imidazole-4-carboxylate with a potassium hydroxide solution at a mass ratio of 1:2.2.[7]

  • Reaction: Maintain the reaction temperature at 30°C until the hydrolysis is complete, as monitored by TLC or HPLC.[7]

  • Acidification: After the reaction is complete, slowly add a sulfuric acid solution to adjust the pH of the reaction mixture to 1.[7]

  • Precipitation and Isolation: The crude 1H-imidazole-4-carboxylic acid will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the purified 1H-imidazole-4-carboxylic acid.[7]

Visualizations

experimental_workflow General Workflow for Imidazole Carboxylic Acid Synthesis start Starting Materials (e.g., Imidazole, Benzimidazole, Ester) reaction Chemical Synthesis (e.g., Oxidation, Hydrolysis) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup isolation Crude Product Isolation (e.g., Precipitation, Filtration) workup->isolation purification Purification (e.g., Recrystallization, Chromatography) isolation->purification product Pure Imidazole Carboxylic Acid purification->product

Caption: General experimental workflow for the synthesis and purification of imidazole carboxylic acids.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low or No Yield decarboxylation Check for Decarboxylation (High Temperature) low_yield->decarboxylation hydrolysis Incomplete Hydrolysis of Ester? low_yield->hydrolysis oxidation Incomplete Oxidation? low_yield->oxidation ph_issue Incorrect pH for Isolation? low_yield->ph_issue solution_temp Lower Reaction/Work-up Temperature decarboxylation->solution_temp solution_hydrolysis Increase Base/Reaction Time Monitor by TLC/HPLC hydrolysis->solution_hydrolysis solution_oxidation Check Reagent Quality/Stoichiometry oxidation->solution_oxidation solution_ph Optimize pH for Precipitation ph_issue->solution_ph

Caption: Logical troubleshooting flow for addressing low yield in imidazole carboxylic acid synthesis.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 2-(1H-imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(1H-imidazol-1-yl)benzoic acid with its structural isomers and parent compounds. Detailed experimental protocols and a workflow for structural elucidation are included to support researchers, scientists, and drug development professionals in their analytical endeavors.

¹H and ¹³C NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its 3- and 4-isomers, alongside experimental data for the parent molecules, benzoic acid and imidazole. These comparisons are crucial for distinguishing between the isomers and understanding the influence of substituent positioning on the electronic environment of the nuclei.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison

ProtonThis compound (Predicted)3-(1H-imidazol-1-yl)benzoic acid (Predicted)[1]4-(1H-imidazol-1-yl)benzoic acid (Predicted)[1]Benzoic Acid (Experimental)[2][3]Imidazole (Experimental)[4]
Imidazole H2'~8.0 (s)8.2 - 8.4 (s)~8.3 (s)-7.73 (s)
Imidazole H4'~7.3 (s)7.6 - 7.8 (m)~7.7 (m)-7.13 (s)
Imidazole H5'~7.2 (s)7.6 - 7.8 (m)~7.7 (m)-7.13 (s)
Benzoic Acid H3~7.6 (t)--7.5-7.6 (m)-
Benzoic Acid H4~7.5 (t)7.9 - 8.1 (d)7.8 - 8.0 (d)7.5-7.6 (m)-
Benzoic Acid H5~7.7 (d)7.5 - 7.7 (t)-7.5-7.6 (m)-
Benzoic Acid H6~8.1 (d)8.0 - 8.2 (d)8.1 - 8.3 (d)8.0-8.1 (m)-
Carboxylic Acid OH> 12 (s, broad)> 12 (s, broad)> 12 (s, broad)~12-13 (s, broad)-

Predicted values are based on computational models and may vary from experimental results.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

CarbonThis compound (Predicted)3-(1H-imidazol-1-yl)benzoic acid (Predicted)[1]4-(1H-imidazol-1-yl)benzoic acid (Predicted)[1]Benzoic Acid (Experimental)[2][5]Imidazole (Experimental)
Carboxylic Acid C=O~169~167~167172.6-
Benzoic Acid C1~133~132~128129.4-
Benzoic Acid C2~138~131~131130.3-
Benzoic Acid C3~124~138~142128.5-
Benzoic Acid C4~132~125~120133.9-
Benzoic Acid C5~128~130~120128.5-
Benzoic Acid C6~131~128~131130.3-
Imidazole C2'~137~138~138-135.9
Imidazole C4'~130~121~120-122.3
Imidazole C5'~118~130~130-122.3

Predicted values are based on computational models and may vary from experimental results.

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra is essential for accurate structural characterization.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid in dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

  • Standard: An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing, although referencing to the residual solvent peak is also common.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the raw data.

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of this compound, from initial sample handling to final structural confirmation.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction calibration Chemical Shift Calibration correction->calibration assign Signal Assignment calibration->assign compare Comparison with Isomers & Analogs assign->compare structure Structure Elucidation compare->structure

Caption: Workflow for the NMR characterization of this compound.

References

Unraveling 2-(1H-imidazol-1-yl)benzoic acid: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mass spectrometric behavior of 2-(1H-imidazol-1-yl)benzoic acid against its structural analogs. Leveraging experimental data from related compounds, we offer insights into its anticipated fragmentation patterns and analytical considerations.

The unique structure of this compound, incorporating both a carboxylic acid and an imidazole moiety, presents a distinct analytical profile. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide will delve into the expected mass spectral data, propose fragmentation pathways, and provide standardized experimental protocols for its analysis, primarily using Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique ideal for such small molecules.[1][2]

Comparative Analysis of Mass Spectral Data

Due to the limited availability of direct experimental mass spectrometry data for this compound in the public domain, this guide presents a comparative analysis based on the known fragmentation of its core components—benzoic acid and imidazole—and data from its isomers. The molecular weight of this compound is 188.18 g/mol .[3]

Table 1: Predicted and Observed Mass-to-Charge Ratios (m/z) for this compound and Related Compounds in Positive Ion Mode ESI-MS.

CompoundMolecular Weight ( g/mol )Predicted/Observed [M+H]⁺Key Fragment Ions (m/z)Putative Fragment Structure
This compound 188.18189.06171.05, 143.05, 116.05, 95.06, 68.05[M+H-H₂O]⁺, [M+H-CO₂]⁺, [C₇H₆N₂]⁺, [C₅H₅N₂]⁺, [C₃H₄N₂]⁺
Benzoic Acid122.12123.04105.03, 77.04[M+H-H₂O]⁺, [C₆H₅]⁺
2-Methylbenzoic Acid136.15137.06119.05, 91.05[M+H-H₂O]⁺, [C₇H₇]⁺
3-(1H-imidazol-1-yl)benzoic acid188.18189.06Similar fragmentation to the 2-isomer is expected, with potential differences in fragment ion intensities.-
2-(2-methyl-1H-imidazol-1-yl)ethanamine125.17126.1882.12-methylimidazole core

Data for benzoic acid and 2-methylbenzoic acid are based on experimental findings.[4][5][6] Data for this compound and its 3-isomer are predictive. Data for 2-(2-methyl-1H-imidazol-1-yl)ethanamine is from a published application note.[7]

Experimental Protocols

A robust and reproducible analytical method is paramount for accurate mass spectrometric analysis. The following protocols are recommended for the analysis of this compound, adaptable for various research needs.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards of desired concentrations (e.g., 1 µg/mL, 100 ng/mL).

  • Matrix Samples (e.g., Plasma): For analysis in biological matrices, a protein precipitation step is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from potential interferences.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5% B, ramping up to 95% B over several minutes, followed by a re-equilibration step. The flow rate is typically set between 0.2 and 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

    • Data Acquisition: Full scan mode (e.g., m/z 50-500) and product ion scan (MS/MS) mode for fragmentation analysis. For MS/MS, the protonated molecule [M+H]⁺ (m/z 189.06) is selected as the precursor ion.

Visualizing the Process and Fragmentation

To further clarify the analytical workflow and the predicted fragmentation pathway, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Standard Solution Dilution Serial Dilutions Standard->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC Matrix Biological Matrix Extraction Protein Precipitation Matrix->Extraction Extraction->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Analyzer (Full Scan & MS/MS) ESI->MS Identification Compound Identification (m/z and Retention Time) MS->Identification Quantification Quantification MS->Quantification Fragmentation Fragmentation Analysis MS->Fragmentation

Caption: Experimental workflow for the LC-MS analysis of this compound.

Fragmentation cluster_frags Primary Fragments cluster_frags2 Secondary Fragments Parent [M+H]⁺ m/z 189.06 Frag1 [M+H-H₂O]⁺ m/z 171.05 Parent->Frag1 - H₂O Frag2 [M+H-CO₂]⁺ m/z 143.05 Parent->Frag2 - CO₂ Frag3 [C₇H₆N₂]⁺ m/z 116.05 Frag2->Frag3 - C₂H₃ Frag4 [C₅H₅N₂]⁺ m/z 95.06 Frag3->Frag4 - C₂H Frag5 [C₃H₄N₂]⁺ m/z 68.05 Frag3->Frag5 - C₄H₂

Caption: Proposed fragmentation pathway for this compound in positive ion ESI-MS.

References

A Comparative Guide to 2-, 3-, and 4-(1H-imidazol-1-yl)benzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Physicochemical Properties, Synthesis, and Applications of Positional Isomers of Imidazolylbenzoic Acid

The positional isomers of (1H-imidazol-1-yl)benzoic acid, namely 2-(1H-imidazol-1-yl)benzoic acid, 3-(1H-imidazol-1-yl)benzoic acid, and 4-(1H-imidazol-1-yl)benzoic acid, are bifunctional organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their utility stems from the presence of both a carboxylic acid group, which allows for the formation of amides and esters, and an imidazole ring, a key pharmacophore and ligand for metal ions. This guide provides a comparative overview of these three isomers, focusing on their physicochemical properties, synthetic routes, and their application as intermediates in the development of biologically active molecules.

Physicochemical Properties

The position of the imidazole substituent on the benzoic acid ring significantly influences the physicochemical properties of these isomers, such as their melting point and acidity (pKa). A summary of available experimental and predicted data is presented in Table 1.

PropertyThis compound3-(1H-imidazol-1-yl)benzoic acid4-(1H-imidazol-1-yl)benzoic acid
Molecular Formula C₁₀H₈N₂O₂C₁₀H₈N₂O₂C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol 188.18 g/mol [1]188.18 g/mol
Melting Point (°C) 198[2]194[1]305 (decomposes)[3]
pKa (Predicted) 3.32 ± 0.36[2]Carboxylic Acid: ~4.2; Imidazole Ring: ~6.8[1]Not Found
Solubility Not FoundPoorly soluble in water (<1 mg/mL); moderately soluble in polar aprotic solvents (e.g., DMF, DMSO)[1]Soluble in organic solvents[4]

Table 1: Physicochemical Properties of (1H-imidazol-1-yl)benzoic Acid Isomers.

Synthesis and Experimental Protocols

The synthetic routes to these isomers typically involve a carbon-nitrogen bond formation between the imidazole and benzoic acid moieties. The choice of starting materials is dictated by the desired substitution pattern.

Synthesis of this compound

The synthesis of the 2-isomer can be achieved starting from raw materials such as 2-fluorobenzonitrile and imidazole.[2]

Synthesis of 3-(1H-imidazol-1-yl)benzoic Acid

A common method for the synthesis of the 3-isomer is the Ullmann condensation, a copper-catalyzed N-arylation reaction between a 3-halobenzoic acid and imidazole.[1]

Experimental Protocol: Ullmann Condensation for 3-(1H-imidazol-1-yl)benzoic acid [1]

  • Materials: 3-bromobenzoic acid, imidazole, potassium carbonate, copper(I) iodide, and dimethylformamide (DMF).

  • Procedure:

    • Combine 3-bromobenzoic acid (1.0 eq), imidazole (1.2-1.5 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide in a round-bottom flask.

    • Add DMF to dissolve the reactants.

    • Heat the mixture under reflux with stirring.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Dilute with water and acidify with HCl to a pH of ~4-5 to precipitate the product.

    • Filter the crude product and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 4-(1H-imidazol-1-yl)benzoic Acid

The 4-isomer can also be synthesized via a copper-catalyzed N-arylation reaction, using a 4-halobenzoic acid derivative as the starting material.[5]

Experimental Protocol: Synthesis of 4-(1H-imidazol-1-yl)benzoic acid [5]

  • Materials: Aryl halide (e.g., 4-iodobenzoic acid), nitrogen-containing heterocycle (imidazole), potassium hydroxide (KOH), and a catalyst in dimethyl sulfoxide (DMSO).

  • Procedure:

    • Stir a mixture of the aryl halide (1.0 mM), imidazole (1.2 mM), KOH (2 mM), and the catalyst (0.75 M%) in DMSO (4 mL).

    • Heat the mixture at 110 °C for 10 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

G cluster_synthesis General Synthetic Workflow Reactants Starting Materials (e.g., Halobenzoic Acid, Imidazole) Reaction Reaction (e.g., Ullmann Condensation) Reactants->Reaction Catalyst, Base, Solvent, Heat Workup Work-up (e.g., Acidification, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Final Product ((1H-imidazol-1-yl)benzoic acid isomer) Purification->Product

Caption: General workflow for the synthesis of (1H-imidazol-1-yl)benzoic acid isomers.

Applications in Drug Discovery and Materials Science

While the isomers of (1H-imidazol-1-yl)benzoic acid are not typically associated with direct biological signaling pathways, their true value lies in their role as versatile scaffolds for the synthesis of more complex and functional molecules.[1]

The imidazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties.[6][7][8] The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

For instance, derivatives of 4-(1H-imidazol-1-yl)benzoic acid have been investigated for their potential as antimicrobial and anticancer agents.[6][8] This isomer has also been utilized as a linker in the construction of metal-organic frameworks (MOFs).[9] The bifunctional nature of these isomers makes them ideal candidates for creating diverse chemical libraries for high-throughput screening in drug discovery programs.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties like pKa and solubility is crucial for understanding the behavior of these isomers in biological systems and for formulation development.

Experimental Protocol: Determination of pKa by Titration [10]

  • Principle: The pKa of a weak acid can be determined by titrating a solution of the acid with a standardized strong base and monitoring the pH change. The pH at the half-equivalence point is equal to the pKa.

  • Procedure:

    • Accurately weigh a sample of the (1H-imidazol-1-yl)benzoic acid isomer and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Calibrate a pH meter using standard buffer solutions.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.

    • Plot the pH versus the volume of base added to generate a titration curve.

    • Determine the equivalence point (the point of steepest slope) and the half-equivalence point.

    • The pH at the half-equivalence point corresponds to the pKa of the acidic proton.

G cluster_pka pKa Determination Workflow Sample Dissolve Acid Sample Titration Titrate with Strong Base Sample->Titration Monitoring Monitor pH Titration->Monitoring Analysis Plot Titration Curve & Determine Half-Equivalence Point Monitoring->Analysis Result pKa = pH at Half-Equivalence Analysis->Result

Caption: Workflow for determining the pKa of an organic acid.

Experimental Protocol: Determination of Aqueous Solubility [11][12]

  • Principle: The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

  • Procedure:

    • Add an excess amount of the solid (1H-imidazol-1-yl)benzoic acid isomer to a known volume of water in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time to allow equilibrium to be reached (typically 24-48 hours).

    • Separate the undissolved solid from the saturated solution by filtration or centrifugation.

    • Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

    • The measured concentration represents the aqueous solubility of the compound at that temperature.

Conclusion

References

X-ray Crystallography of 2-(1H-imidazol-1-yl)benzoic Acid Complexes: A Comparative Guide Based on Isomeric and Derivative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published X-ray crystallography data for metal complexes analogous to 2-(1H-imidazol-1-yl)benzoic acid reveals a notable absence of specific studies on this particular ligand. However, extensive research on its isomers and derivatives provides valuable insights into the potential coordination chemistry and structural characteristics that this compound might exhibit. This guide compares the crystallographic data of metal complexes formed with closely related ligands, offering a predictive overview for researchers, scientists, and drug development professionals.

This publication aims to provide a comparative analysis of the crystallographic data of metal complexes involving ligands structurally related to this compound. Due to the lack of available X-ray crystallography data for the titular compound, this guide will focus on its isomers, such as 3-(1H-imidazol-4-yl)benzoic acid and 4-(1H-imidazol-1-yl)benzoic acid, as well as the closely related derivative, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. The structural data and experimental protocols from these analogues offer a foundational understanding for future work on this compound complexes.

Comparative Crystallographic Data

Table 1: Crystallographic Data for Cadmium(II) and Cobalt(II) Complexes with 3-(1H-imidazol-4-yl)benzoic acid (HL) [1]

Parameter[Cd(L)₂]n[Co(L)₂(H₂O)]n
Chemical Formula C₂₀H₁₄CdN₄O₄C₂₀H₁₆CoN₄O₅
Formula Weight 486.75479.31
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.358(3)8.136(3)
b (Å) 10.051(3)16.032(6)
c (Å) 9.539(3)14.891(6)
β (°) 114.35(3)102.21(3)
Volume (ų) 904.3(5)1894.4(12)
Z 24
Density (calc) (g/cm³) 1.7871.681

Table 2: Crystallographic Data for a Manganese(II) Complex with bis(4-(1H-imidazol-1-yl)phenyl)methanone (L1) and Benzoic Acid (bz) [2]

Parameter--INVALID-LINK--₂
Chemical Formula C₅₆H₄₆MnN₈O₁₀
Formula Weight 1082.95
Crystal System Triclinic
Space Group P-1
a (Å) 9.583(3)
b (Å) 11.234(4)
c (Å) 12.634(4)
α (°) 97.43(3)
β (°) 109.43(3)
γ (°) 101.58(3)
Volume (ų) 1205.8(7)
Z 1
Density (calc) (g/cm³) 1.490

Experimental Protocols

The synthesis of these coordination polymers typically involves solvothermal or hydrothermal methods. The following are representative experimental protocols for the synthesis and crystallization of the compared complexes.

Synthesis of [Cd(L)₂]n and [Co(L)₂(H₂O)]n with 3-(1H-imidazol-4-yl)benzoic acid[1]

A mixture of the respective metal nitrate (Cd(NO₃)₂·4H₂O or Co(NO₃)₂·6H₂O, 0.1 mmol) and 3-(1H-imidazol-4-yl)benzoic acid (HL, 0.1 mmol) was dissolved in 10 mL of deionized water. The solution was sealed in a 20 mL Teflon-lined stainless steel vessel and heated to 120 °C for 72 hours. After slow cooling to room temperature, block-shaped crystals of the coordination polymers were obtained by filtration, washed with water and ethanol, and air-dried.

Synthesis of Mn(H₂O)₄(L1)₂₂[2]

A mixture of MnCl₂·4H₂O (0.05 mmol), bis(4-(1H-imidazol-1-yl)phenyl)methanone (L1, 0.1 mmol), and benzoic acid (0.1 mmol) was dissolved in a solvent mixture of H₂O and CH₃CN. The solution was sealed in a Teflon-lined stainless steel reactor and heated. After cooling, yellow block crystals were obtained.

General Synthesis of the Ligand Precursor 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid[3]

The synthesis involves a two-step process starting with the condensation reaction of benzimidazole and 2-(bromomethyl)benzonitrile in acetonitrile, followed by hydrolysis of the resulting 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile. The hydrolysis is achieved by refluxing with potassium hydroxide in water for 36 hours. The solution is then cooled, poured onto ice-water, and acidified with HCl to precipitate the product. Slow evaporation of the protonated solution yields crystals suitable for X-ray diffraction.[3]

Visualizing Synthesis and Coordination

The following diagrams illustrate a general workflow for the synthesis of coordination polymers and a conceptual representation of the ligand-metal coordination that likely occurs in these complexes.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Formation & Isolation cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Nitrate, Chloride) Solvothermal Solvothermal/Hydrothermal Reaction (Solvent, High Temperature & Pressure) Metal_Salt->Solvothermal Ligand Organic Ligand (e.g., Imidazole-benzoic acid derivative) Ligand->Solvothermal Crystallization Slow Cooling & Crystal Formation Solvothermal->Crystallization Isolation Filtration, Washing, and Drying Crystallization->Isolation XRD Single-Crystal X-ray Diffraction Isolation->XRD PXRD Powder X-ray Diffraction Isolation->PXRD Spectroscopy Spectroscopic Analysis (IR, TGA, etc.) Isolation->Spectroscopy logical_relationship cluster_components Molecular Components cluster_coordination Coordination Complex cluster_supramolecular Supramolecular Assembly Ligand This compound Complex [M(Ligand)n(Solvent)m] Ligand->Complex Coordinates via N (imidazole) and O (carboxylate) Metal Metal Ion (M) Metal->Complex Framework Coordination Polymer / Metal-Organic Framework Complex->Framework Self-assembles into extended network

References

A Spectroscopic Comparison of Imidazolebenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three positional isomers of imidazolebenzoic acid: 2-imidazolebenzoic acid, 3-imidazolebenzoic acid, and 4-imidazolebenzoic acid. The differentiation of these isomers is crucial for their application in medicinal chemistry and materials science, where the specific substitution pattern on the benzoic acid ring dictates the molecule's biological activity and material properties. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to facilitate their identification and characterization. While experimental data for all isomers is not uniformly available, this guide incorporates predicted data based on established spectroscopic principles and data from analogous compounds.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy for the three imidazolebenzoic acid isomers. It should be noted that where experimental data is not available, predicted values based on analogous compounds and spectroscopic theory are provided and indicated as such.

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Reported)

Proton Assignment 2-Imidazolebenzoic Acid (Predicted) 3-Imidazolebenzoic Acid (Predicted) [1]4-Imidazolebenzoic Acid (Reported for Analog) [1]
Imidazole H2'-8.2 - 8.4 ppm (s)~8.3 ppm (s)
Imidazole H4', H5'7.2 - 7.4 ppm (m)7.6 - 7.8 ppm (m)~7.7 ppm (m)
Benzoic Acid H2-8.1 - 8.3 ppm (s)-
Benzoic Acid H37.9 - 8.1 ppm (d)--
Benzoic Acid H47.5 - 7.7 ppm (t)7.9 - 8.1 ppm (d)7.9 - 8.1 ppm (d)
Benzoic Acid H57.5 - 7.7 ppm (t)7.5 - 7.7 ppm (t)-
Benzoic Acid H67.9 - 8.1 ppm (d)7.8 - 8.0 ppm (d)7.9 - 8.1 ppm (d)

Table 2: Comparative ¹³C NMR Spectral Data (Predicted)

Carbon Assignment 2-Imidazolebenzoic Acid (Predicted) 3-Imidazolebenzoic Acid (Predicted) 4-Imidazolebenzoic Acid (Predicted)
C=O (Carboxyl)~168 ppm~167 ppm~169 ppm
Imidazole C2'~145 ppm~138 ppm~139 ppm
Imidazole C4', C5'~122, ~128 ppm~120, ~130 ppm~118, ~137 ppm
Benzoic Acid C1~132 ppm~131 ppm~135 ppm
Benzoic Acid C2~130 ppm~130 ppm~130 ppm
Benzoic Acid C3~129 ppm~129 ppm~129 ppm
Benzoic Acid C4~133 ppm~133 ppm~138 ppm
Benzoic Acid C5~129 ppm~129 ppm~129 ppm
Benzoic Acid C6~130 ppm~130 ppm~130 ppm

Table 3: Comparative FT-IR Spectral Data (Predicted and Reported for Analogs)

Vibrational Mode 2-Imidazolebenzoic Acid (Predicted) 3-Imidazolebenzoic Acid (Predicted) 4-Imidazolebenzoic Acid (Reported for Analogs)
O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)
C-H Stretch (Aromatic)3000-3100 cm⁻¹3000-3100 cm⁻¹3000-3100 cm⁻¹
C=O Stretch (Carboxylic Acid)~1700 cm⁻¹~1705 cm⁻¹~1680-1700 cm⁻¹
C=C Stretch (Aromatic)1450-1600 cm⁻¹1450-1600 cm⁻¹1450-1600 cm⁻¹
C-N Stretch (Imidazole)~1350 cm⁻¹~1360 cm⁻¹~1355 cm⁻¹

Table 4: Comparative UV-Vis Spectral Data (Predicted)

Transition 2-Imidazolebenzoic Acid (Predicted) 3-Imidazolebenzoic Acid (Predicted) 4-Imidazolebenzoic Acid (Predicted)
π → π* (Benzoate)~230-240 nm~235-245 nm~240-250 nm
π → π* (Imidazole)~210 nm~210 nm~210 nm
n → π*~270-280 nm~275-285 nm~280-290 nm

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of proton and carbon nuclei.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the imidazolebenzoic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Acquisition:

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-15 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or a KBr pellet press.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule and determine its absorption maxima.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the imidazolebenzoic acid isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Use the same solvent as a reference blank.

Data Acquisition:

  • Wavelength Range: 200-400 nm.

  • Scan Speed: Medium.

  • Data Interval: 1 nm.

  • The spectrum of the solvent blank is recorded first and automatically subtracted from the sample spectra.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of imidazolebenzoic acid isomers.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion synthesis Synthesis & Purification of Isomers (2-, 3-, 4-) nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample ftir FT-IR Spectroscopy synthesis->ftir Sample uvvis UV-Vis Spectroscopy synthesis->uvvis Sample data_proc Data Processing (Peak Picking, Integration) nmr->data_proc Raw Data ftir->data_proc Raw Data uvvis->data_proc Raw Data comparison Comparative Analysis of Spectral Data data_proc->comparison conclusion Structural Elucidation & Isomer Differentiation comparison->conclusion

Caption: Experimental workflow for spectroscopic comparison.

Logical Differentiation of Isomers

This diagram illustrates the logical process for differentiating the imidazolebenzoic acid isomers based on their key spectroscopic features.

logical_differentiation start Unknown Imidazolebenzoic Acid Isomer nmr_analysis ¹H NMR Analysis: Aromatic Region Splitting Pattern start->nmr_analysis isomer_4 4-Imidazolebenzoic Acid (para-substitution pattern, e.g., two doublets) nmr_analysis->isomer_4 Symmetric Pattern meta_ortho meta or ortho isomer nmr_analysis->meta_ortho Complex Pattern c13_analysis ¹³C NMR Analysis: Chemical Shift of C2' meta_ortho->c13_analysis isomer_2 2-Imidazolebenzoic Acid (C2' is deshielded) c13_analysis->isomer_2 ~145 ppm isomer_3 3-Imidazolebenzoic Acid (C2' is less deshielded) c13_analysis->isomer_3 ~138 ppm

Caption: Logic for isomer differentiation via spectroscopy.

References

A Comparative Guide to Purity Validation of 2-(1H-imidazol-1-yl)benzoic acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates like 2-(1H-imidazol-1-yl)benzoic acid is a critical step in ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose due to its high resolution, sensitivity, and robustness. This guide provides an objective comparison of a validated Reversed-Phase HPLC (RP-HPLC) method with alternative analytical techniques, supported by detailed experimental protocols and comparative data to inform method selection.

The primary method, RP-HPLC, is adept at separating this compound from potential impurities such as unreacted starting materials (e.g., 2-fluorobenzonitrile, imidazole), regioisomers, and synthesis by-products. Its imidazole and benzoic acid moieties make it highly suitable for retention on nonpolar stationary phases and sensitive detection via UV spectrophotometry.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for the purity analysis of non-volatile organic compounds. The method separates analytes based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC

This protocol outlines a typical method for the purity determination of this compound. Method validation should be performed according to ICH guidelines (Q2(R1)) to ensure fitness for purpose.[1]

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to 10% B and re-equilibrate for 5 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 5 µL.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to yield a 1 mg/mL stock solution.

    • Further dilute 1:10 with the same solvent to obtain a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis : Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. Validation parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) must be established.[2][3][4][5]

Alternative Analytical Methods

While HPLC is highly effective, alternative methods can offer advantages in specific contexts, such as for ionic species, confirmation of identity, or when a simpler, non-chromatographic assay is sufficient.

1. Ion Chromatography (IC)

IC is a powerful technique for the analysis of ionic compounds. Since this compound is an organic acid, it can be analyzed effectively, especially for quantifying counter-ions or related ionic impurities.[6][7]

Experimental Protocol: Ion Chromatography

  • Instrumentation : An IC system with a suppressor and a conductivity detector.

  • Column : Anion-exchange column suitable for organic acid analysis.

  • Eluent : A potassium hydroxide or carbonate/bicarbonate gradient.

  • Flow Rate : 1.2 mL/min.

  • Detection : Suppressed conductivity.

  • Sample Preparation : Dissolve the sample in deionized water to a concentration of 0.1 mg/mL and filter.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is unparalleled for identifying unknown impurities and confirming the molecular weight of the main component.[8]

Experimental Protocol: LC-MS

  • LC Conditions : Same as the RP-HPLC method described above.

  • MS Detector : An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode : Positive ESI to detect the protonated molecule [M+H]⁺.

  • Data Analysis : Purity is assessed by HPLC-UV. The MS detector is used to identify the mass of the main peak and any impurity peaks, aiding in impurity profiling.

3. Acid-Base Titration

A classical analytical technique, titration provides a quantitative measure of the total acidic content and is often used as a simple, low-cost purity assay for acidic or basic compounds. It is a bulk property measurement and does not provide information on individual impurities.

Experimental Protocol: Acid-Base Titration

  • Apparatus : Calibrated burette, pH meter, and stirrer.

  • Titrant : Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Sample Preparation : Accurately weigh about 150 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., 70% ethanol).

  • Procedure : Titrate the sample solution with 0.1 M NaOH, monitoring the pH to determine the equivalence point.

  • Calculation : The purity is calculated based on the volume of titrant consumed to reach the equivalence point and the molecular weight of the analyte.

Data Presentation and Comparison

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for impurity profiling, the required sensitivity, and available instrumentation.

Table 1: Comparison of Analytical Methods for Purity Validation

ParameterRP-HPLCIon Chromatography (IC)LC-MSAcid-Base Titration
Specificity High (separates isomers and related substances)High (for ionic species)Very High (mass confirmation)Low (measures total acidity)
Sensitivity High (ng level)High (ppb-ppm level)Very High (pg-fg level)Low (mg level)
Quantitation ExcellentGoodExcellentExcellent (for bulk assay)
Impurity Profile YesLimited to ionic impuritiesYes (structural information)No
Analysis Time Moderate (20-30 min)Moderate (20-30 min)Moderate (20-30 min)Fast (<10 min)
Instrumentation Cost ModerateHighVery HighLow
Primary Use Routine Purity & Impurity ProfilingIonic Impurity AnalysisImpurity ID & High SensitivityBulk Purity Assay

Table 2: Hypothetical Purity Analysis Data for a Batch of this compound

MethodResultComments
RP-HPLC (Area %) 99.5%Main peak at RT=8.5 min. Impurity 1 (Starting Material) at RT=3.2 min (0.2%). Impurity 2 (Unknown) at RT=9.1 min (0.3%).
LC-MS 99.5% (UV Area)Confirmed mass of main peak ([M+H]⁺ = 189.07). Impurity 2 mass ([M+H]⁺ = 205.06) suggests a potential oxidation by-product.
Acid-Base Titration 99.7%Slightly higher value as it may not differentiate strongly acidic impurities. Provides good confirmation of overall assay.
Ion Chromatography Chloride: < 10 ppmNo significant ionic impurities detected.

Visualizing the Workflow

A logical workflow is essential for a systematic approach to purity validation. The following diagram illustrates the decision-making and experimental process.

Purity_Validation_Workflow cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Analytical Methods cluster_results Phase 3: Data Evaluation & Reporting Sample Sample of this compound Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample->Prep HPLC Primary Analysis: RP-HPLC (UV Detection) Prep->HPLC Inject Titration Alternative: Acid-Base Titration Prep->Titration IC Specific Impurities: Ion Chromatography Prep->IC LCMS Confirmation: LC-MS HPLC->LCMS Peak Confirmation PurityCalc Purity Calculation (Area %, Titration Assay) HPLC->PurityCalc Titration->PurityCalc ImpurityID Impurity Identification & Profiling LCMS->ImpurityID Report Final Purity Report & Certificate of Analysis IC->Report Ionic Purity Data Validation Method Validation Check (Specificity, Linearity, Accuracy) PurityCalc->Validation ImpurityID->Validation Validation->Report

Caption: Workflow for purity validation of this compound.

Conclusion

For the routine and comprehensive purity validation of this compound, RP-HPLC is the recommended method. It provides an excellent balance of specificity, sensitivity, and quantitative accuracy, enabling robust separation and quantification of the main component and related impurities. LC-MS serves as an indispensable tool for the structural elucidation of unknown impurities discovered during HPLC analysis. Acid-base titration offers a rapid, orthogonal method for an overall assay of the acidic content, complementing the chromatographic data. The choice of method should align with the analytical objective, whether it is for routine quality control, in-depth impurity profiling, or initial batch release.

References

A Comparative Guide to the Computational Analysis of 2-(1H-imidazol-1-yl)benzoic Acid and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational approaches for the study of 2-(1H-imidazol-1-yl)benzoic acid and its structural and functional analogs. Due to the limited availability of published computational studies specifically on this compound, this document focuses on established methodologies and data from closely related imidazole and benzimidazole derivatives. This comparative approach offers a robust framework for designing future in silico investigations of the target molecule and predicting its potential as a therapeutic agent.

The imidazole ring is a crucial scaffold in medicinal chemistry, known for its ability to bind with various enzymes and receptors.[1] This guide compares quantum chemical calculations, molecular docking simulations, and ADMET predictions for representative imidazole-based compounds to establish a benchmark for evaluating this compound.

Physicochemical and Structural Data

A foundational step in any computational study is the characterization of the molecule's basic properties. While extensive computational data for this compound is not available, its fundamental chemical properties have been documented. For a comparative perspective, we present detailed computational and experimental structural data for a closely related analog, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA), which has been subject to extensive study.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 159589-67-0 [4]
Molecular Formula C₁₀H₈N₂O₂ [4]
Molecular Weight 188.18 g/mol [4]
Melting Point 198 °C [4]
Boiling Point (Predicted) 408.7±28.0 °C [4]
pKa (Predicted) 3.32±0.36 [4]

| Physical Form | Off-white solid |[4] |

Table 2: Comparison of Theoretical and Experimental Bond Lengths for the Analog 2-[(1H-benzimidazol-1-yl)-methyl]benzoic Acid (21HBMBA)

Bond Theoretical (Å) (DFT/B3LYP) Experimental (Å)
C1–O3 1.35 1.31(31)
C1–O4 1.21 1.21(30)
C2–C1 1.49 1.49(37)
N17–C11 1.523 1.509
N17–C19 1.38 1.38(29)
N22–C19 1.32 1.32(31)

Data sourced from a computational study using the B3LYP/6-311++G(d,p) basis set.[2][3]

Comparative Computational Protocols

Computational studies of imidazole derivatives typically employ a multi-faceted approach, including quantum mechanics, molecular docking, and pharmacokinetic predictions. The following protocols are derived from studies on analogs and represent standard methodologies applicable to this compound.

Protocol 1: Quantum Chemical Calculations (Density Functional Theory)

This method is used to investigate the optimized geometry, electronic structure, and vibrational frequencies of a molecule.

  • Objective: To determine the fundamental electronic and structural properties of the molecule in its ground state.

  • Methodology:

    • Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.

    • Functional/Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a common choice for optimizing molecular geometry and calculating properties.[2][3]

    • Calculations:

      • Geometry Optimization: The molecule's structure is optimized to find the lowest energy conformation.

      • Vibrational Frequency Analysis: Performed to confirm the optimized structure is a true minimum on the potential energy surface and to predict theoretical FT-IR and Raman spectra.[2]

      • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer and chemical reactivity.[2]

      • NBO/MEP Analysis: Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses are run to study intramolecular interactions and identify reactive sites.[5]

Protocol 2: Molecular Docking and Dynamics Simulation

This protocol simulates the interaction between a small molecule (ligand) and a biological target (protein).

  • Objective: To predict the binding affinity and interaction mode of a compound with a specific protein target, such as the SARS-CoV-2 main protease (Mpro).[6]

  • Methodology:

    • Software: AutoDock Vina for docking and Schrodinger or GROMACS for Molecular Dynamics (MD) simulations.[6]

    • Preparation:

      • Ligand: The 3D structure of the imidazole derivative is prepared by assigning charges and minimizing its energy.

      • Protein: The crystal structure of the target protein (e.g., PDB ID: 6LU7 for Mpro) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.[7]

    • Docking: The ligand is docked into the active site of the protein using AutoDock Vina. The results are analyzed to identify the best binding pose based on the lowest binding affinity score (kcal/mol).[6][7]

    • MD Simulation: The most promising protein-ligand complex is subjected to an MD simulation (e.g., for 100 ns) to assess the stability of the interactions over time.[6]

Protocol 3: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

This in silico method predicts the pharmacokinetic properties of a drug candidate.

  • Objective: To evaluate the drug-likeness and potential toxicity of a compound early in the discovery process.

  • Methodology:

    • Servers: Publicly available web servers like SwissADME and ADMETLab are commonly used.[6][8]

    • Input: The SMILES string or 3D structure of the molecule is submitted to the server.

    • Analysis: The output provides data on properties such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).[5][6]

Performance Comparison of Imidazole Analogs

The following tables summarize quantitative data from computational studies on various imidazole derivatives, providing a benchmark for the expected performance of this compound.

Table 3: Molecular Docking Performance of Imidazole Derivatives Against SARS-CoV-2 Main Protease (Mpro)

Compound Class Representative Compound Binding Affinity (kcal/mol) Interacting Residues
Imidazolyl–methanone C10 -9.2 HIS A:41, CYS A:145
Pyridyl–imidazole C5 -8.3 HIS A:41, CYS A:145
Thiophenyl–imidazole C1 -8.2 HIS A:41, CYS A:145
Quinoline–imidazole C14 -7.7 HIS A:41, CYS A:145

Data sourced from a molecular docking study using AutoDock Vina.[6]

Table 4: Predicted Quantum Chemical Properties for Benzimidazole Derivatives

Molecule HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
21HBMBA -6.31 -1.74 4.57 3.58
BBP -5.74 -2.31 3.43 2.15

Properties calculated using DFT (B3LYP/6-311++G(d,p)).[2][5] BBP = 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole.

Visualization of Computational Workflows

The following diagrams illustrate the standard workflows for the computational studies described, providing a clear visual guide for researchers.

Quantum_Chemical_Analysis_Workflow cluster_prep Input Preparation cluster_dft DFT Calculation (e.g., Gaussian) cluster_analysis Output Analysis mol_structure Define Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop thermo Thermodynamic Properties freq_calc->thermo spectra Vibrational Spectra (IR/Raman) freq_calc->spectra orbitals HOMO/LUMO Analysis elec_prop->orbitals reactivity MEP/NBO Analysis elec_prop->reactivity

Caption: Workflow for Quantum Chemical Analysis using DFT.

Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_prep->docking binding_affinity Binding Affinity & Pose docking->binding_affinity md_sim MD Simulation (e.g., GROMACS) stability Complex Stability (RMSD) md_sim->stability interactions Interaction Analysis md_sim->interactions binding_affinity->md_sim Select Best Pose

Caption: Workflow for Molecular Docking and Dynamics Simulation.

Drug_Discovery_Logic cluster_comp Computational Studies cluster_eval Evaluation cluster_exp Experimental Phase dft Quantum Mechanics (DFT) candidate Identify Potential Drug Candidate dft->candidate docking Molecular Docking & MD Simulation docking->candidate admet ADMET Prediction admet->candidate validation Synthesis & In Vitro Validation candidate->validation

Caption: Logical flow from computational studies to drug candidate validation.

Conclusion

While computational research directly targeting this compound is limited, a robust framework for its analysis can be constructed from studies of its analogs. The presented data on compounds like 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and various other imidazole derivatives demonstrates the power of combining quantum mechanics, molecular docking, and ADMET prediction to evaluate therapeutic potential. These established protocols and benchmark data provide a clear and actionable guide for researchers to initiate and conduct comprehensive computational investigations into this compound, paving the way for its potential development as a novel therapeutic agent.

References

Imidazole vs. Triazole Linkers in MOFs for Gas Storage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organic linker in a metal-organic framework (MOF) is a critical design parameter that dictates the final properties and performance of the material. This guide provides an objective comparison of the performance of imidazole and triazole-based linkers in MOFs for gas storage applications, supported by experimental data.

The selection between imidazole and triazole linkers can significantly impact a MOF's gas uptake capacity, selectivity, and overall stability. Triazole-based MOFs are often considered advantageous for CO2 capture due to the presence of an additional nitrogen atom in the heterocyclic ring compared to imidazole. This extra nitrogen can lead to stronger interactions with acidic gases like CO2.

Performance Comparison for Gas Storage

The following tables summarize the performance of representative MOFs with imidazole and triazole linkers for the storage of carbon dioxide (CO2), hydrogen (H2), and methane (CH4).

Carbon Dioxide (CO2) Storage
MOFLinker TypeMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 UptakeCO2/N2 SelectivityReference
TIBM-CuImidazoleCu1269.80.783.60 mmol/g (at 298 K, 1 bar)53[1][2]
TIBM-CrImidazoleCr2141.12.121.6 mmol/g (at 298 K, 1 bar)10[1][2]
TIBM-AlImidazoleAl1345.21.212.1 mmol/g (at 298 K, 1 bar)35[1][2]
MAF-4ImidazoleZn--29.3 cm³(STP)/g (at 273 K, 1 bar)-
ZTF (in silico)TriazoleZn1800-~174 cm³(STP)/g (at 273 K, 1 bar)-
MAF-7TriazoleZn--62.5 cm³(STP)/g (at 273 K, 1 bar)-
MAF-66TriazoleZn1172-~142 cm³(STP)/g (at 273 K, 1 bar)-
NICS-24TriazoleZn--1.2 mmol/g (at 298 K, 2 mbar)High selectivity over N2 and O2[3]
Hydrogen (H2) Storage

Direct comparative studies for H2 storage between isostructural imidazole and triazole-based MOFs are limited in the readily available literature. However, data for representative materials are presented below.

MOFLinker TypeMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)H2 UptakeConditionsReference
ZIF-60Imidazole/2-MethylimidazoleZn--48.4 g/L (volumetric)Cryogenic
Representative MOFsTriazoleVarious--Predicted > 50 g/L (volumetric)Cryogenic
Methane (CH4) Storage

Post-synthetic modification of imidazole-based ZIFs to incorporate triazole linkers has been shown to enhance methane uptake.

MOFLinker TypeMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)CH4 UptakeConditionsReference
ZIF-8-TZImidazole to TriazoleZn--Enhanced uptake vs. ZIF-8-
ZIF-67-TZImidazole to TriazoleCo--Enhanced uptake vs. ZIF-67-

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research.

Solvothermal Synthesis of Imidazole-Based MOFs (TIBM-Cu, -Cr, -Al)
  • Preparation of the Ligand : The 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) organic linker is synthesized according to previously reported methods.

  • Synthesis of TIBM-Cu : A mixture of the TIBM linker and a copper salt (e.g., Cu(NO3)2·3H2O) is dissolved in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and ethanol.

  • Reaction : The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

  • Isolation and Activation : After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh solvent, and dried. The material is then activated by solvent exchange and heating under vacuum to remove residual solvent molecules from the pores.

  • Synthesis of TIBM-Cr and TIBM-Al : Similar procedures are followed, substituting the copper salt with appropriate chromium (e.g., CrCl3·6H2O) or aluminum (e.g., AlCl3·6H2O) salts.

Post-Synthetic Ligand Exchange for Triazole-Functionalized MOFs (UiO-66-Triazole)
  • Synthesis of Parent MOF : The parent MOF, in this case, UiO-66, a zirconium-based MOF, is synthesized first.

  • Ligand Solution Preparation : The triazole-containing ligand (e.g., H2BDC-Triazole) is dissolved in an aqueous solution, which may require sonication and the addition of a base like KOH to aid dissolution, followed by neutralization.

  • Ligand Exchange : The parent MOF is then exposed to the solution containing the triazole-functionalized ligand. This process, often referred to as solvent-assisted ligand exchange (SALE), is typically carried out in a suitable solvent at a specific temperature for a set duration.

  • Washing and Drying : After the exchange, the resulting functionalized MOF is thoroughly washed with a solvent like ethanol and then dried.

  • Characterization : The success of the ligand exchange and the properties of the final material are confirmed using techniques such as Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Adsorption Measurements
  • Sample Activation : Prior to gas adsorption measurements, the MOF samples are activated (degassed) under vacuum at an elevated temperature to remove any guest molecules from the pores. The specific temperature and duration of activation are critical and should be determined from thermogravimetric analysis (TGA) of the material.

  • Isotherm Measurement : Gas adsorption isotherms are measured using a volumetric gas sorption analyzer.

  • Surface Area Analysis : The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the nitrogen adsorption isotherm measured at 77 K.

  • Gas Uptake Measurement : The adsorption capacities for gases like CO2, H2, and CH4 are measured at specific temperatures (e.g., 273 K or 298 K) and pressures (typically up to 1 bar or higher).

  • Selectivity Calculation : The selectivity of the MOF for one gas over another (e.g., CO2 over N2) can be estimated from the initial slopes of the single-component gas adsorption isotherms using Henry's law or calculated using Ideal Adsorbed Solution Theory (IAST).

Visualizing the Comparison Workflow

The following diagrams illustrate the key steps in comparing the performance of imidazole and triazole linkers in MOFs for gas storage.

cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_performance Gas Storage Performance Evaluation cluster_comparison Comparative Analysis S1 Imidazole Linker S4 Solvothermal/Other Synthesis S1->S4 S2 Triazole Linker S2->S4 S3 Metal Precursor S3->S4 S5 Imidazole-based MOF S4->S5 S6 Triazole-based MOF S4->S6 C1 Structural Analysis (XRD, SEM) S5->C1 C2 Porosity Analysis (BET, Pore Volume) S5->C2 C3 Thermal Stability (TGA) S5->C3 S6->C1 S6->C2 S6->C3 P1 Gas Adsorption Isotherms (CO2, H2, CH4) C2->P1 P2 Uptake Capacity P1->P2 P3 Selectivity (e.g., CO2/N2) P1->P3 Comp Compare Performance Metrics P2->Comp P3->Comp

Caption: Workflow for comparing imidazole and triazole-based MOFs.

cluster_linkers Linker Properties cluster_interactions Gas Interaction cluster_performance Expected Performance Impact Imidazole Imidazole (2 N atoms) CO2 CO2 (Acidic Gas) Imidazole->CO2 Weaker Lewis Base Interaction H2 H2 (Nonpolar) Imidazole->H2 CH4 CH4 (Nonpolar) Imidazole->CH4 Triazole Triazole (3 N atoms) Triazole->CO2 Stronger Lewis Base Interaction Triazole->H2 Triazole->CH4 HigherCO2Uptake Potentially Higher CO2 Uptake & Selectivity CO2->HigherCO2Uptake SimilarNonpolarUptake Similar Uptake for Nonpolar Gases (driven by porosity) H2->SimilarNonpolarUptake CH4->SimilarNonpolarUptake

Caption: Logical relationship between linker type and gas storage performance.

References

A Comparative Guide to Imidazole-Based Linkers in Catalysis: A Case Study of Zeolitic Imidazolate Frameworks in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatility of imidazole-based linkers in coordination chemistry has positioned them as a cornerstone in the design of advanced catalytic materials. Their tunable electronic and steric properties allow for the fine-tuning of catalyst performance, making them a subject of intense research. This guide provides an objective comparison of the catalytic performance of materials constructed from imidazole-based linkers, with a focus on zeolitic imidazolate frameworks (ZIFs). We will delve into a comparative analysis of ZIF-8 and ZIF-67 in the Knoevenagel condensation reaction, supported by experimental data, to elucidate the subtle yet significant impact of the metal node when the organic linker is kept constant.

Performance of Imidazole-Based Linkers in Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for evaluating the catalytic activity of basic heterogeneous catalysts. In this context, ZIFs, which are composed of metal ions (like Zn²⁺ or Co²⁺) linked by imidazolate-based ligands, have demonstrated significant catalytic potential. The basic nitrogen sites within the imidazole linkers are believed to be the active centers for this reaction.

A direct comparison of the catalytic efficacy of ZIF-8 (composed of Zn²⁺ and 2-methylimidazolate linkers) and ZIF-67 (composed of Co²⁺ and 2-methylimidazolate linkers) in the Knoevenagel condensation of various isatins or indeno[1,2-b]quinoxalin-11-ones with malononitrile reveals the influence of the metal center on the catalytic activity. The following table summarizes the quantitative data from this comparative study.

EntryCatalystSubstrateProduct Yield (%)Time (min)
1ZIF-8Isatin9410
2ZIF-67Isatin9015
3ZIF-8N-methylisatin9510
4ZIF-67N-methylisatin9215
5ZIF-85-Bromoisatin9610
6ZIF-675-Bromoisatin9315
7ZIF-8Indeno[1,2-b]quinoxalin-11-one9215
8ZIF-67Indeno[1,2-b]quinoxalin-11-one8820
9ZIF-87-Methylindeno[1,2-b]quinoxalin-11-one9415
10ZIF-677-Methylindeno[1,2-b]quinoxalin-11-one9020
Reaction conditions: Substrate (1 mmol), malononitrile (1.2 mmol), catalyst (10 mg), ethanol (5 mL), room temperature.

The data indicates that for the same 2-methylimidazolate linker, the zinc-based ZIF-8 exhibits slightly higher catalytic activity, affording excellent product yields in shorter reaction times compared to the cobalt-based ZIF-67.[1] This suggests that the nature of the metal node can modulate the basicity of the framework and the accessibility of the active sites.

Furthermore, studies on the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate have shown that ZIF-8 itself is a highly effective catalyst, achieving up to 76% conversion in 6 hours.[2] The synthesis method and resulting morphology of ZIF-8 can also impact its catalytic performance.[3][4][5]

Experimental Protocols

General Procedure for Knoevenagel Condensation Catalyzed by ZIF-8 or ZIF-67

The following is a representative experimental protocol for the Knoevenagel condensation reaction:

  • Catalyst Preparation: ZIF-8 and ZIF-67 can be synthesized according to established literature procedures, typically involving the solvothermal reaction of the corresponding metal salt (zinc nitrate hexahydrate for ZIF-8 or cobalt nitrate hexahydrate for ZIF-67) and 2-methylimidazole in a suitable solvent like methanol or dimethylformamide.[4]

  • Catalytic Reaction:

    • To a round-bottom flask, add the aldehyde or ketone substrate (1.0 mmol), malononitrile (1.2 mmol), and the ZIF catalyst (10 mg).

    • Add ethanol (5 mL) as the solvent.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, separate the catalyst by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent to afford the pure product.

  • Catalyst Reusability: The filtered catalyst can be washed with ethanol, dried in an oven, and reused for subsequent reaction cycles to test its stability and recyclability.[1]

Visualizing the Catalytic Process

To better understand the logical flow of the catalytic process and the structural relationships, the following diagrams are provided.

Knoevenagel_Condensation_Workflow Experimental Workflow for Knoevenagel Condensation cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_workup Work-up & Analysis Metal_Salt Metal Salt (Zn²⁺ or Co²⁺) Synthesis Solvothermal Synthesis Metal_Salt->Synthesis Linker 2-Methylimidazole Linker->Synthesis Solvent Solvent (e.g., Methanol) Solvent->Synthesis ZIF_Catalyst ZIF-8 or ZIF-67 Synthesis->ZIF_Catalyst Reaction Knoevenagel Condensation ZIF_Catalyst->Reaction Catalyst Substrate Aldehyde/Ketone + Malononitrile Substrate->Reaction Product Product Reaction->Product Filtration Filtration Product->Filtration Filtration->ZIF_Catalyst Recovered Catalyst Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Purification Purification Evaporation->Purification Analysis Characterization (NMR, etc.) Purification->Analysis

A flowchart of the experimental process.

A diagram of linker structural differences.

References

Safety Operating Guide

Proper Disposal of 2-(1H-Imidazol-1-yl)benzoic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety. This guide provides detailed procedures for the proper disposal of 2-(1H-Imidazol-1-yl)benzoic acid, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential to protect personnel and the environment.

Hazard Classification and Safety Overview

This compound is classified as a hazardous substance.[1][2][3] Key hazard statements associated with this chemical include:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[2]

Due to these properties, this compound must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous waste in accordance with all local, regional, and national regulations.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

Required Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile rubber gloves.
Protective Clothing A lab coat.
Respiratory Protection A dust mask or respirator should be used if there is a risk of dust formation.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound using tools like a spatula.[3]

    • Avoid generating dust during this process.[2][5] If necessary, use a draft shield or perform the collection within a chemical fume hood.[4]

    • Place the collected solid into a designated hazardous waste container that is clean, dry, and sealable.[2][3]

  • Liquid Waste:

    • If the compound is in a solution, collect the liquid waste in a separate, clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams. This compound may be incompatible with strong oxidizing agents, acids, and acid chlorides.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste in the designated solid waste container.[4]

2. Waste Container Labeling:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".[4]

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.[4]

3. Storage of Waste:

  • Securely seal the waste container.[2]

  • Store the container in a designated satellite accumulation area.[4]

  • The storage area should be a dry, cool, and well-ventilated place.[3]

  • Ensure the waste is stored away from incompatible materials.[4]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal company.[4][5]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately.[2]

    • For solid spills, use dry clean-up procedures to avoid generating dust.[2]

    • Collect the spilled material and any contaminated cleaning supplies in a labeled hazardous waste container.[2]

    • Wash the affected area with soap and water.[2]

  • Major Spill:

    • Evacuate the area and alert your institution's emergency services and EHS department.

    • Prevent the spillage from entering drains or water courses.[2]

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Designated Hazardous Waste Container A->B C Collect Solid & Liquid Waste (Avoid Dust Generation) B->C D Include Contaminated Materials (e.g., Gloves) C->D E Securely Seal Container D->E F Label Container Correctly ('Hazardous Waste', Chemical Name) E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup and Final Disposal G->H

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(1H-Imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(1H-Imidazol-1-yl)benzoic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment. This compound is known to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.[5][6]Nitrile or neoprene gloves; double-gloving is recommended.[5][7]Fully buttoned lab coat.[8]Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 or higher-level respirator with acid gas cartridges is required.[5]
Dissolving in Solvents Chemical safety goggles. A face shield is recommended if splashing is a risk.[7][8]Nitrile or neoprene gloves.[5][7]Chemical-resistant apron over a lab coat.[5]All operations should be conducted in a certified chemical fume hood.[8]
Running Reactions Chemical safety goggles and a face shield.[7]Nitrile or neoprene gloves.[5][7]Chemical-resistant apron over a lab coat.[5]All operations must be performed within a chemical fume hood.[8]
Waste Disposal Chemical safety goggles.[5]Nitrile or neoprene gloves.[5]Lab coat.[8]Use in a well-ventilated area.[1]

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on a lab coat or a chemical-resistant apron, ensuring it is fully buttoned.[5]

  • Respirator (if required): If a fume hood is not in use for handling powders, perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.[5][7]

  • Gloves: Don nitrile or neoprene gloves, pulling the cuffs over the sleeves of the lab coat.[5][7] If double-gloving, don the first pair, then the second.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair. Peel them off from the cuff downwards, turning them inside out.

  • Gown/Lab Coat: Unbutton the lab coat and roll it down from the shoulders, turning it inside out to contain any contaminants.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator (if used): Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands again.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust inhalation.[5][8]

  • An emergency eyewash station and safety shower must be easily accessible.[5]

  • Avoid direct contact with the skin and eyes, and prevent inhalation of dust or fumes.[2][5]

  • When transferring the solid compound, use appropriate tools like a spatula to minimize dust generation. For solutions, use a funnel to prevent spills.[6]

  • After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.[6]

Disposal Plan:

  • Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[6][9]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[6][9]

  • Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with the chemical should be disposed of as hazardous waste.[5][10]

  • Disposal Route: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) department. Do not pour this chemical down the drain or dispose of it in regular trash.[6]

Visual Safety Workflow

PPE_Selection_Workflow cluster_Start Start: Handling this compound cluster_Tasks Task Type cluster_PPE Required Personal Protective Equipment cluster_End End: Safe Handling start Assess Task weighing Weighing Solid start->weighing Solid Form dissolving Dissolving/Reactions start->dissolving Solution/Reaction disposal Waste Disposal start->disposal Disposing ppe_weighing Goggles, Nitrile Gloves, Lab Coat, Fume Hood/Respirator weighing->ppe_weighing ppe_dissolving Goggles/Face Shield, Nitrile Gloves, Apron/Lab Coat, Fume Hood dissolving->ppe_dissolving ppe_disposal Goggles, Nitrile Gloves, Lab Coat disposal->ppe_disposal end Proceed with Caution ppe_weighing->end ppe_dissolving->end ppe_disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Imidazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-Imidazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.